YSK 12C4
Beschreibung
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Eigenschaften
Molekularformel |
C43H81NO |
|---|---|
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol |
InChI |
InChI=1S/C43H81NO/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(45,41-37-38-42-44(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,45H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI-Schlüssel |
IBULSNQZVGSCNZ-KWXKLSQISA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(O)(CCCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)(CCCCN(C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
YSK12-C4 Cationic Lipid: A Technical Guide for Researchers
YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered attention within the scientific community for its potential as a key component of lipid nanoparticle (LNP) delivery systems, particularly for nucleic acid-based therapeutics such as small interfering RNA (siRNA). Its unique structural features are designed to facilitate the encapsulation of genetic material and promote its efficient delivery into target cells. This technical guide provides a comprehensive overview of the available information on YSK12-C4, tailored for researchers, scientists, and professionals in drug development.
Core Concepts of YSK12-C4
YSK12-C4 belongs to a class of ionizable lipids that are engineered to have a pKa value that allows for a net neutral charge at physiological pH and a positive charge in the acidic environment of the endosome. This pH-dependent charge transition is a critical attribute for effective in vivo delivery of nucleic acids. At a lower pH during formulation, the positive charge of YSK12-C4 enables the efficient encapsulation of negatively charged siRNA. Upon entering the bloodstream, the near-neutral surface of the resulting LNPs minimizes non-specific interactions with blood components and reduces toxicity. Once endocytosed by target cells, the acidic environment of the endosome protonates YSK12-C4, leading to a positive charge that facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm.
Physicochemical Properties
Quantitative data on the physicochemical properties of YSK12-C4 and nanoparticles formulated with it are crucial for understanding its performance. The available data is summarized in the table below.
| Property | Value | Reference |
| YSK12-C4 Lipid | ||
| Chemical Name | (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol | N/A |
| Molecular Formula | C43H81NO | N/A |
| Molecular Weight | 628.13 g/mol | N/A |
| pKa | 8.00 | [1] |
| YSK12-MEND (siRNA) | ||
| Gene Silencing Efficiency (in Jurkat cells) | >90% at 3 and 10 nM siRNA | N/A |
| Gene Silencing Efficiency (in THP-1 cells) | >90% at 10 nM siRNA | N/A |
| Gene Silencing Efficiency (in KG-1 cells) | >80% at 10 and 30 nM siRNA | N/A |
| Gene Silencing Efficiency (in NK-92 cells) | ~60% (YSK12-MEND/core CR5) | [2] |
| ED50 (in mouse DC15 cells) | 1.5 nM | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of YSK12-C4 and the formulation of YSK12-C4-containing LNPs are not extensively detailed in the public domain. However, based on the literature for similar ionizable lipids, the following outlines the generally accepted methodologies.
Synthesis of YSK12-C4
-
Michael Addition: The reaction of amines with acrylate (B77674) esters to form the core of the lipid.
-
Reductive Amination: The reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
-
Grignard Reactions: To form carbon-carbon bonds and introduce the lipid tails.
-
Wittig Reaction: To create the cis-double bonds in the unsaturated lipid tails.
A detailed protocol would require specific information on reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC), which is not currently available in the reviewed literature.
Formulation of YSK12-C4 Lipid Nanoparticles (YSK12-MEND)
The formulation of YSK12-C4-containing LNPs, often referred to as multifunctional envelope-type nanodevices (MEND), is typically achieved using a rapid mixing technique, such as microfluidics. This method allows for precise control over the self-assembly of lipids and nucleic acids into nanoparticles with uniform size and high encapsulation efficiency.
General Protocol using Microfluidics:
-
Preparation of Lipid Solution: YSK12-C4, along with helper lipids such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), are dissolved in a water-miscible organic solvent, typically ethanol (B145695). The molar ratios of these lipids are critical for the stability and efficacy of the LNPs and need to be optimized.
-
Preparation of Nucleic Acid Solution: The siRNA (or other nucleic acid) is dissolved in an acidic aqueous buffer (e.g., sodium acetate (B1210297) or citrate (B86180) buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged nucleic acid.
-
Microfluidic Mixing: The lipid-ethanol solution and the siRNA-aqueous solution are loaded into separate syringes and driven by syringe pumps into a microfluidic mixing chip (e.g., a staggered herringbone micromixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids and siRNA into LNPs. Key parameters to control include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase, which influence the final particle size and polydispersity.
-
Purification: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also ensures that the surface of the LNPs becomes near-neutral. Tangential flow filtration (TFF) can also be used for larger-scale purification and concentration.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.
In Vivo Performance
Comprehensive in vivo data for YSK12-C4 LNPs, particularly for siRNA-mediated gene silencing, is limited in the public literature. However, some studies provide insights into its potential.
Biodistribution
Efficacy
In vitro studies have demonstrated high gene silencing efficiency of YSK12-MEND in various human immune cell lines, with over 90% knockdown of the target gene in some cases. An in vitro ED50 of 1.5 nM has been reported in mouse DC15 cells.[3] However, robust in vivo efficacy data, such as the effective dose for 50% gene silencing (ED50) for a specific target in a particular organ (e.g., Factor VII in the liver of mice), is not yet published.
Toxicity
The cytotoxicity of YSK12-MEND has been observed in some cell lines, such as NK-92 cells.[2] This cytotoxicity is directly associated with the YSK12-C4 lipid.[2] One strategy to mitigate this toxicity involves the formation of a core with the siRNA and a polycation (protamine), which allows for a reduction in the amount of YSK12-C4 in the formulation while maintaining gene silencing activity.[2] A comprehensive in vivo toxicity profile of YSK12-C4 LNPs, including hematology, clinical chemistry, and histopathology of major organs, has not been detailed in the available literature.
Visualizations
To aid in the conceptual understanding of the processes involving YSK12-C4, the following diagrams are provided.
References
YSK12-C4 Mechanism of Action in Gene Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSK12-C4 is a potent, ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, particularly small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the mechanism of action of YSK12-C4 in gene delivery, focusing on its role in the formation of multifunctional envelope-type nanodevices (MENDs), cellular uptake, endosomal escape, and subsequent gene silencing. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows to facilitate a deeper understanding and application of this technology in research and therapeutic development.
Core Mechanism of Action
The efficacy of YSK12-C4 as a gene delivery vehicle is rooted in its unique chemical structure, which imparts fusogenic and pH-sensitive properties. These characteristics are central to its ability to encapsulate and protect a genetic payload, facilitate its entry into target cells, and ensure its release into the cytoplasm where it can exert its therapeutic effect.
LNP Formulation and Physicochemical Characteristics
YSK12-C4 is a key component in the formulation of MENDs, which are a type of LNP. These nanoparticles are typically composed of the ionizable cationic lipid (YSK12-C4), helper lipids such as cholesterol, and a PEGylated lipid to confer stability and control particle size. The formulation process often involves a rapid mixing method, such as microfluidics, where an ethanolic solution of lipids is mixed with an acidic aqueous solution containing the siRNA.
Table 1: Physicochemical Properties of YSK12-C4 Containing LNPs
| Parameter | Value | Reference |
| Composition | YSK05/YSK12-C4/Cholesterol/mPEG2k-DMG | [1] |
| Molar Ratio | 50:20:30:2 | [1] |
| Particle Size (Z-average) | 82.75 nm | [1] |
| Polydispersity Index (PDI) | 0.079 | [1] |
| Zeta Potential | +13.5 mV | [1] |
| siRNA Encapsulation Efficiency | 99.46% | [1] |
Cellular Uptake and Endosomal Trafficking
YSK12-C4-containing LNPs are primarily internalized by cells through endocytosis.[2] The cationic nature of YSK12-C4 at physiological pH, although partial, facilitates interaction with the negatively charged cell surface, promoting uptake. Once inside the cell, the LNPs are trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes and potentially lysosomes.
Endosomal Escape: The Critical Step
The key to the successful delivery of the genetic payload is the ability of the LNP to escape the endosome before its contents are degraded by lysosomal enzymes. This is where the pH-sensitive nature of YSK12-C4 plays a crucial role. The endosomal compartments are progressively acidified, and this drop in pH leads to the protonation of the tertiary amine head group of YSK12-C4. This protonation confers a positive charge to the lipid, which is thought to trigger endosomal escape through a "fusogenic" mechanism. The positively charged YSK12-C4 interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures that facilitate the release of the siRNA into the cytoplasm.[3][4]
Experimental Protocols
Preparation of YSK12-MEND for siRNA Delivery
This protocol is adapted from methodologies described for the formulation of similar lipid nanoparticles.
Materials:
-
YSK12-C4
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)-PEG2000
-
siRNA (specific to the target gene)
-
Ethanol (B145695), anhydrous
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing YSK12-C4, cholesterol, and DMPE-PEG2000 at a desired molar ratio (e.g., 50:48:2).
-
Prepare an aqueous solution of siRNA in sodium acetate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterilize the final YSK12-MEND formulation by passing it through a 0.22 µm filter.
-
Characterize the formulated LNPs for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vitro Gene Silencing Assay
This protocol outlines the steps to assess the gene-silencing efficiency of YSK12-MEND formulations in a relevant cell line.
Materials:
-
Target cells (e.g., Jurkat, THP-1, or a cell line expressing the target gene)
-
Complete cell culture medium
-
YSK12-MEND encapsulating siRNA against the target gene
-
YSK12-MEND encapsulating a non-targeting control siRNA
-
Lipofectamine RNAiMAX (as a positive control)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, dilute the YSK12-MEND-siRNA formulations and the control siRNA formulations in Opti-MEM to the desired final concentrations (e.g., 1, 3, 10, 30 nM siRNA).
-
Prepare the Lipofectamine RNAiMAX complexes according to the manufacturer's protocol.
-
Remove the culture medium from the cells and replace it with the prepared transfection complexes.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation, add complete culture medium to each well.
-
Incubate the cells for an additional 24-48 hours.
-
For mRNA analysis: a. Lyse the cells and extract total RNA using a suitable kit. b. Perform reverse transcription to synthesize cDNA. c. Quantify the target gene mRNA levels using qRT-PCR, normalizing to a housekeeping gene.
-
For protein analysis: a. Lyse the cells and determine the total protein concentration. b. Perform Western blotting to detect the levels of the target protein, using an antibody specific to the protein of interest. Use a loading control (e.g., GAPDH or β-actin) for normalization.
Endosomal Escape Assay (Galectin-8 Recruitment)
This assay visualizes the disruption of endosomal membranes, indicating the escape of the LNP contents into the cytosol, by monitoring the recruitment of galectin-8 to damaged endosomes.[5][6]
Materials:
-
Target cells stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Galectin-8)
-
YSK12-MEND encapsulating a fluorescently labeled siRNA (e.g., Cy5-siRNA)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Seed the GFP-Galectin-8 expressing cells in a glass-bottom imaging dish.
-
On the day of the experiment, replace the culture medium with fresh medium containing the YSK12-MEND-Cy5-siRNA at the desired concentration.
-
Place the dish on the stage of the confocal microscope, maintained at 37°C and 5% CO2.
-
Acquire time-lapse images of the cells, capturing both the GFP (Galectin-8) and Cy5 (siRNA) channels.
-
Monitor the cells for the formation of GFP-Galectin-8 puncta that colocalize with the Cy5-siRNA signal. The appearance of these puncta indicates that the endosomal membrane has been compromised, and galectin-8 from the cytosol has been recruited to the site of damage.
-
Quantify the number and intensity of galectin-8 puncta over time to assess the extent and kinetics of endosomal escape.
Visualizations
YSK12-C4 LNP Gene Delivery Pathway
Caption: Cellular pathway of YSK12-C4 LNP-mediated siRNA delivery.
YSK12-MEND Formulation Workflow
Caption: Workflow for the formulation of YSK12-MEND.
Endosomal Escape Mechanism
Caption: Proposed mechanism of YSK12-C4-mediated endosomal escape.
Conclusion
YSK12-C4 is a highly effective ionizable cationic lipid for the delivery of siRNA and potentially other nucleic acid-based therapeutics. Its fusogenic and pH-dependent properties are key to overcoming the critical barrier of endosomal escape, leading to efficient gene silencing. The data and protocols presented in this guide are intended to provide researchers and drug developers with the necessary information to effectively utilize YSK12-C4-based LNP technology in their work. Further research into the specific molecular interactions and signaling pathways involved in YSK12-C4-mediated delivery will continue to refine and improve the design of next-generation gene delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. "Modified YSK12-MEND-siRNA in Dendritic Cells for Cancer Immunotherapy" by Syed S. Alam [scholarscompass.vcu.edu]
- 3. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
YSK12-C4: A Comprehensive Technical Guide for Drug Development Professionals
YSK12-C4 is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its unique chemical structure and pH-sensitive properties make it a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA, mRNA, and other genetic payloads. This technical guide provides a detailed overview of the chemical properties, structure, and functional mechanisms of YSK12-C4, along with experimental protocols for its application in LNP formulations.
Core Chemical and Physical Properties
YSK12-C4 is characterized by its distinct molecular structure, which consists of an ionizable dimethylamino head group, a central hydroxyl group, and two long, unsaturated hydrophobic tails. This architecture is central to its function in nucleic acid delivery.
| Property | Value |
| Chemical Formula | C43H81NO |
| Molecular Weight | 628.13 g/mol |
| CAS Number | 1829511-70-7 |
| IUPAC Name | (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol |
| pKa | 8.00 |
| Appearance | Not specified in publicly available data. |
| Solubility | Soluble in organic solvents such as ethanol (B145695). |
| Storage Conditions | Store at -20°C for long-term stability. |
Structural Elucidation
The structure of YSK12-C4 is tripartite, comprising a hydrophilic head and two hydrophobic tails, which imparts an overall amphiphilic character to the molecule.[1]
-
Ionizable Head Group: The tertiary amine head group is the key to YSK12-C4's pH-dependent activity. At physiological pH (~7.4), the amine is largely deprotonated and neutral, minimizing interactions with biological membranes and reducing systemic toxicity.[1]
-
Hydrophobic Tails: The two long, unsaturated hydrocarbon chains are crucial for the lipid's fusogenic properties. The presence of cis double bonds introduces kinks in the acyl chains, which disrupts the packing of the lipid bilayer and facilitates membrane fusion and endosomal escape.[2]
-
Central Linkage: The head group and tails are connected via a central carbon atom that also bears a hydroxyl group.
Mechanism of Action in Nucleic Acid Delivery
YSK12-C4 is a cornerstone of multifunctional envelope-type nanodevices (MENDs) and other lipid nanoparticle formulations for siRNA and mRNA delivery. Its mechanism of action is predicated on its pH-responsive nature.
At the acidic pH of the endosome (typically between 5.0 and 6.5), the dimethylamino head group of YSK12-C4 becomes protonated, leading to a net positive charge. This charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. The combination of this electrostatic interaction and the fusogenic nature of the unsaturated lipid tails is believed to induce a phase transition in the lipid bilayer, leading to membrane destabilization and the release of the encapsulated nucleic acid payload into the cytoplasm. This process of endosomal escape is a critical step for the successful delivery of genetic material to its site of action.
Experimental Protocols
While the specific, detailed chemical synthesis protocol for YSK12-C4 is not publicly available and is likely proprietary, the following section provides a representative experimental protocol for the formulation of YSK12-C4-containing lipid nanoparticles for siRNA delivery.
Formulation of YSK12-C4 Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs composed of YSK12-C4, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to encapsulate siRNA.
Materials:
-
YSK12-C4
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA
-
Ethanol (anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve YSK12-C4, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:15:33.5:1.5 to achieve a final total lipid concentration of 25 mM.
-
Ensure all lipids are completely dissolved. Gentle warming may be required.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs with the siRNA encapsulated.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. This step also neutralizes the surface charge of the LNPs.
-
-
Characterization:
-
The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
-
Visualizations
Experimental Workflow for LNP Formulation
Caption: Workflow for the formulation of YSK12-C4 LNPs.
Mechanism of LNP Uptake and Endosomal Escape
Caption: Cellular uptake and endosomal escape of YSK12-C4 LNPs.
References
- 1. Visualizing lipid nanoparticle trafficking for mRNA vaccine delivery in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of drug delivery system from viewpoint of controlled intracellular trafficking and selective tissue targeting toward future nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to YSK12-C4 (CAS: 1829511-70-7): A pH-Sensitive Cationic Lipid for Advanced RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
YSK12-C4 is a novel, pH-sensitive ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the efficient delivery of RNA therapeutics, particularly small interfering RNA (siRNA). Its unique chemical structure allows for effective encapsulation of RNA payloads and facilitates their escape from the endosome into the cytoplasm, a crucial step for therapeutic efficacy. This technical guide provides a comprehensive overview of YSK12-C4, including its physicochemical properties, its role in the formulation of multifunctional envelope-type nanodevices (MENDs), detailed experimental protocols, and a summary of its biological activity and toxicological profile.
Introduction
The therapeutic potential of RNA-based drugs, such as siRNA and mRNA, is often limited by the challenges of their delivery into target cells. These large, negatively charged molecules cannot passively cross cell membranes and are susceptible to degradation by nucleases in the bloodstream. Lipid nanoparticles have become a leading platform for RNA delivery, and the development of ionizable cationic lipids has been a key innovation in this field. YSK12-C4 (CAS Number: 1829511-70-7) is a prominent example of such a lipid, designed to be near-neutral at physiological pH and to become positively charged in the acidic environment of the endosome. This pH-dependent charge transition is fundamental to its mechanism of action, promoting membrane fusion and the release of the RNA cargo.
Physicochemical Properties of YSK12-C4
YSK12-C4 is a lipid with the chemical formula C43H81NO and a molecular weight of approximately 628.13 g/mol . A key physicochemical parameter for ionizable lipids is the apparent acid dissociation constant (pKa), which dictates their ionization state at different pH values.
| Property | Value | Reference |
| CAS Number | 1829511-70-7 | - |
| Chemical Formula | C43H81NO | [1] |
| Molecular Weight | 628.13 g/mol | [1] |
| pKa | 8.00 | [2] |
Note: The high pKa of YSK12-C4 can be modulated by co-formulating it with other ionizable lipids with lower pKa values, such as YSK05 (pKa 6.50), to optimize the overall pKa of the lipid nanoparticle for specific applications.
Synthesis of YSK12-C4
While the primary literature from the developers of YSK12-C4 focuses on its application, a detailed, publicly available synthesis protocol is not extensively described. The synthesis of similar ionizable lipids typically involves multi-step organic chemistry reactions. A generalized workflow for the synthesis of such lipids is depicted below.
Caption: Generalized workflow for ionizable lipid synthesis.
Formulation of YSK12-MEND (Multifunctional Envelope-type Nanodevice)
YSK12-C4 is a key component of a lipid nanoparticle formulation referred to as a multifunctional envelope-type nanodevice (MEND). These nanoparticles are typically composed of the ionizable lipid, a helper lipid (e.g., cholesterol), and a PEGylated lipid to provide stability and control particle size.
Experimental Protocol: Formulation of YSK12-MEND for siRNA Delivery
This protocol is adapted from the work of Nakamura et al. (2016).
Materials:
-
YSK12-C4
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
siRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Lipid Stock Preparation: Dissolve YSK12-C4, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., a common starting point for similar LNPs is around 50:38.5:1.5).
-
siRNA Solution Preparation: Dissolve the siRNA in citrate buffer (pH 4.0).
-
Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the siRNA-citrate buffer solution. This is often done using a microfluidic mixing device to ensure rapid and reproducible mixing, leading to the self-assembly of the lipid nanoparticles. The rapid change in solvent polarity from ethanol to the aqueous buffer drives the encapsulation of the siRNA within the LNP core.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and unencapsulated siRNA, and to raise the pH of the external buffer to physiological levels.
-
Characterization: Characterize the formulated YSK12-MEND for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
Caption: Workflow for the formulation of YSK12-MEND.
Mechanism of Action and Signaling Pathways
The efficacy of YSK12-C4-containing LNPs is attributed to their pH-sensitive nature, which facilitates endosomal escape.
-
Cellular Uptake: YSK12-MEND particles, which are near-neutral at physiological pH, are taken up by cells through endocytosis.
-
Endosomal Acidification: Once inside the endosome, the internal pH drops from approximately 7.4 to 5.0-6.5.
-
Protonation of YSK12-C4: The tertiary amine group of YSK12-C4 becomes protonated in the acidic endosomal environment, leading to a net positive charge on the lipid.
-
Membrane Destabilization: The now cationic YSK12-C4 interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity. This interaction is thought to promote a transition from a bilayer to a non-bilayer hexagonal (HII) phase, leading to the formation of pores or the fusion of the LNP with the endosomal membrane.
-
Cytosolic Release: The encapsulated siRNA is released from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Caption: Endosomal escape mechanism of YSK12-MEND.
In Vitro and In Vivo Efficacy
YSK12-MEND has demonstrated high efficacy in delivering siRNA to various cell types, particularly immune cells, which are notoriously difficult to transfect.
| Cell Line/Model | Target Gene | Efficacy Metric | Value | Reference |
| Mouse DC2.15 cells | - | ED50 for gene silencing | 1.5 nM | [3] |
| Human Jurkat cells | GAPDH | Maximum gene silencing | >90% | [4] |
| Human THP-1 cells | GAPDH | Maximum gene silencing | >90% | [4] |
| Human KG-1 cells | GAPDH | Maximum gene silencing | >80% | [4] |
| Human NK-92 cells | GAPDH | Gene silencing | ~60% | [5] |
In vivo studies have primarily focused on local administration and delivery to immune cells. For instance, YSK12-MEND has been used to deliver siRNA to dendritic cells for cancer immunotherapy applications. However, comprehensive in vivo biodistribution and pharmacokinetic data are not widely available in the public domain.
Toxicology and Safety Profile
While ionizable lipids are designed to have a better safety profile than permanently cationic lipids, cytotoxicity can still be a concern, particularly at higher concentrations.
-
In Vitro Cytotoxicity: Studies in NK-92 cells have shown that YSK12-MEND can exhibit significant cytotoxicity at doses required for gene silencing.[5]
-
Strategies to Reduce Toxicity: The cytotoxicity of YSK12-MEND has been shown to be associated with the amount of YSK12-C4. One strategy to mitigate this is to introduce a polycation (e.g., protamine) to form a core with the siRNA, which allows for a reduction in the total amount of lipid needed for formulation. This approach has been shown to increase cell viability by more than two-fold without compromising gene silencing efficiency in NK-92 cells.[5]
Systematic in vivo toxicology studies, including measurements of liver enzymes (ALT, AST) and cytokine induction, are necessary for the clinical translation of any LNP formulation and would be a critical area for further investigation for YSK12-C4-based systems.
Conclusion and Future Directions
YSK12-C4 is a potent, pH-sensitive ionizable lipid that has proven to be highly effective for the in vitro delivery of siRNA, especially to challenging immune cell lines. Its utility in the YSK12-MEND formulation underscores the importance of rational lipid design for overcoming the barriers to RNA delivery. Future research should focus on:
-
Detailed In Vivo Studies: Comprehensive pharmacokinetic, biodistribution, and long-term toxicology studies are needed to fully assess the in vivo potential of YSK12-MEND.
-
Targeted Delivery: The modular nature of the MEND platform allows for the incorporation of targeting ligands to enhance delivery to specific cell types or tissues in vivo.
-
Delivery of Other RNA Modalities: While primarily studied for siRNA, the potential of YSK12-C4 for the delivery of mRNA and other RNA therapeutics warrants further investigation.
-
Optimization of Formulations: Further refinement of the lipid composition, including the modulation of pKa through the use of co-lipids, can enhance the therapeutic index of YSK12-C4-based LNPs.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Development of Lipid Nanoparticles for the Delivery of Macromolecules Based on the Molecular Design of pH-Sensitive Cationic Lipids [jstage.jst.go.jp]
- 3. The silencing of indoleamine 2,3-dioxygenase 1 (IDO1) in dendritic cells by siRNA-loaded lipid nanoparticles enhances cell-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C4 Therapeutics Announces Clinical Trial Collaboration and Supply Agreement with Pfizer for the Combination of Cemsidomide and Elranatamab for the Treatment of Relapsed/Refractory Multiple Myeloma - BioSpace [biospace.com]
The pH-Sensitive Nature of YSK12-C4: A Technical Guide to its Role in Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The ionizable cationic lipid YSK12-C4 has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the effective delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1] Its efficacy is intrinsically linked to its pH-sensitive properties, which are pivotal for overcoming one of the most significant barriers in drug delivery: endosomal escape. At physiological pH, YSK12-C4 remains largely neutral, contributing to the stability and safety of the LNP formulation in circulation. However, upon endocytosis into the acidic environment of the endosome, it becomes protonated, triggering a series of events that lead to the release of the therapeutic cargo into the cytoplasm.[2][3]
This technical guide provides an in-depth examination of the pH-sensitive characteristics of YSK12-C4, detailing its mechanism of action, presenting key quantitative data, and outlining experimental protocols for its characterization.
Quantitative Analysis of YSK12-C4's pH-Dependent Properties
The functionality of ionizable lipids is governed by their pKa, the pH at which the lipid is 50% ionized. The pKa of YSK12-C4 is a key determinant of its ability to remain neutral at physiological pH (≈7.4) and become positively charged within the acidic confines of the endosome (pH 5.4-6.5).[2] This pH-triggered charge switch is the cornerstone of its utility in drug delivery.
| Property | Value | Significance in LNP Delivery |
| pKa | 8.00[4] | A pKa of 8.00 indicates that YSK12-C4 will be predominantly neutral at physiological pH (7.4), minimizing non-specific interactions and toxicity. In the acidic endosome (pH 5.4-6.5), it becomes protonated, gaining a positive charge essential for endosomal disruption.[2][4] |
| Endosomal pH Range for Activity | ~5.4 - 6.5[2][3] | This is the typical pH range of early to late endosomes. YSK12-C4's protonation within this range allows for targeted membrane disruption precisely where it is needed for cargo release into the cytoplasm.[2][3] |
| Charge at Physiological pH (7.4) | Predominantly Neutral / Minimally Amphiphilic[2][3] | This property ensures the LNP remains stable and "stealthy" in the bloodstream, reducing clearance by the immune system and preventing aggregation. |
| Charge at Endosomal pH (<6.5) | Cationic / Amphiphilic[2] | The acquired positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane, initiating the process of membrane destabilization.[2][3] |
Mechanism of pH-Sensitive Endosomal Escape
The process of YSK12-C4-mediated endosomal escape is a multi-step mechanism initiated by the acidification of the endosomal lumen. This pathway ensures that the therapeutic payload is released into the cytosol where it can exert its biological effect.
As illustrated, the lipid nanoparticle is internalized by the cell via endocytosis. As the endosome matures, its internal pH drops. This acidic environment protonates the YSK12-C4 lipid, leading to a positive charge.[2][3] This cationic lipid then interacts with the anionic lipids present in the endosomal membrane, causing disruption and eventual rupture of the membrane, which allows the nucleic acid cargo to escape into the cytoplasm.[3]
Experimental Protocols for Characterization
Evaluating the pH-sensitive properties of YSK12-C4 and its corresponding LNP formulations is crucial for optimization. Below are detailed methodologies for key experiments.
LNP Formulation
A common method for preparing YSK12-C4-containing LNPs is through microfluidic mixing.
-
Lipid Phase Preparation: Dissolve YSK12-C4, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio.
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo (siRNA or mRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0). This acidic pH ensures the ionizable lipid is protonated to facilitate encapsulation.
-
Microfluidic Mixing: Use a microfluidic device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol stream with the nucleic acid-aqueous stream. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the cargo.
-
Purification and Buffer Exchange: Remove residual ethanol and non-encapsulated nucleic acids through dialysis or tangential flow filtration (TFF) against a physiological buffer (e.g., PBS, pH 7.4).
pKa Determination using TNS Assay
The 2-(p-toluidino)naphthalene-6-sulfonate (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP.
-
Principle: TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments. As the pH decreases, the ionizable lipid becomes protonated, creating a charged surface that repels the TNS probe. The pH at which the fluorescence is halfway between its maximum and minimum is the apparent pKa.
-
Protocol:
-
Prepare a series of buffers with a pH range spanning the expected pKa (e.g., pH 3 to pH 10).
-
Dilute the LNP formulation to a fixed concentration in each buffer.
-
Add TNS solution to each sample.
-
Incubate for a short period at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~445 nm).
-
Plot the fluorescence intensity against the pH.
-
Fit the data to a sigmoidal dose-response curve to calculate the inflection point, which corresponds to the pKa.
-
Endosomal Escape Assay (Galectin-8 Staining)
This assay visualizes endosomal rupture by detecting the recruitment of galectin proteins to damaged endolysosomal membranes.
-
Principle: Galectins are cytosolic proteins that bind to β-galactosides, which are normally present on the luminal side of endosomes. Upon membrane damage, these binding sites become exposed to the cytosol, and fluorescently-tagged galectins are recruited to the damaged vesicle, appearing as distinct puncta.
-
Protocol:
-
Transfect cells with a plasmid encoding a fluorescently tagged galectin (e.g., mCherry-Galectin-8).
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with the YSK12-C4 LNPs containing a fluorescently labeled cargo (e.g., Cy5-siRNA) for a desired time course (e.g., 4, 8, 12 hours).
-
Fix the cells with paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Image the cells using confocal microscopy.
-
Quantify endosomal escape by counting the number of cells showing co-localization of mCherry-Galectin-8 puncta with the Cy5-siRNA signal.
-
Visualizing Core Concepts and Workflows
Understanding the logical relationships and experimental processes is key to leveraging the properties of YSK12-C4.
The experimental validation of these properties follows a structured workflow to ensure the efficacy and safety of the LNP formulation before its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to YSK12-C4 for Advanced Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), represents a transformative approach in modern medicine. The primary challenge remains the safe and efficient transport of these macromolecules into target cells. Ionizable cationic lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, the most clinically advanced non-viral delivery system. This whitepaper provides a comprehensive technical overview of YSK12-C4, a potent ionizable cationic lipid, for the formulation of nucleic acid delivery systems. We will delve into its structure, mechanism of action, formulation protocols, and performance characteristics, offering a detailed guide for researchers in the field.
Introduction to YSK12-C4
YSK12-C4 is an ionizable cationic lipid specifically designed for enhanced cellular delivery of nucleic acids, particularly siRNA, via multifunctional envelope-type nanodevices (MENDs).[1] Its structure is optimized to facilitate two critical steps in the delivery process: efficient uptake into the cell and subsequent escape from the endosome to release the nucleic acid cargo into the cytoplasm.[1] Composed of an ionizable head group and unsaturated hydrophobic tails, YSK12-C4 is a key component in LNP formulations that are neutral at physiological pH but become positively charged in the acidic environment of the endosome, a crucial feature for minimizing toxicity while maximizing delivery efficiency.[2]
Chemical Structure and Properties:
-
IUPAC Name: (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol
-
CAS Number: 1829511-70-7[3]
-
Chemical Formula: C43H81NO[3]
-
Molecular Weight: 628.11 g/mol [1]
The YSK12-C4 molecule can be conceptually divided into three sections: an ionizable dimethylamino head group, and two hydrophobic tails (distal and proximal).[2] The presence of unsaturated carbon chains in its structure is a key design feature that promotes the disruption of the endosomal membrane.[1]
Mechanism of Action: The pH-Responsive Delivery Pathway
The efficacy of YSK12-C4-containing LNPs hinges on their pH-responsive nature. This mechanism ensures that the nucleic acid cargo is protected during circulation and released only after cellular uptake into the endosomal pathway.
-
Nucleic Acid Encapsulation: During LNP formulation, lipids are mixed with the nucleic acid payload in an acidic aqueous buffer (pH ~4.0).[4] At this low pH, the tertiary amine head group of YSK12-C4 becomes protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA or mRNA, driving the encapsulation of the nucleic acid into the core of the newly forming nanoparticle.[5]
-
Systemic Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the YSK12-C4 lipid becomes deprotonated and is near-neutral in charge.[2][6] This neutrality is critical for in vivo applications as it reduces cytotoxicity and minimizes nonspecific interactions with blood components, thereby increasing circulation time and stability.[6]
-
Cellular Uptake and Endosomal Escape: The LNPs are internalized by target cells through endocytosis.[7] Inside the cell, the endosome matures, and its internal pH gradually drops to 5.0-6.5.[2] In this acidic environment, YSK12-C4 is again protonated, regaining its positive charge. The now cationic LNPs interact electrostatically with the negatively charged lipids of the endosomal membrane.[2] This interaction, combined with the nonlamellar, wedge-like structure of lipids like YSK12-C4, disrupts the endosomal membrane's integrity, facilitating the release of the nucleic acid cargo into the cell's cytoplasm where it can exert its therapeutic effect.[1][2]
LNP Formulation and Characterization
The creation of effective YSK12-C4 LNPs requires precise control over formulation and rigorous characterization of the resulting nanoparticles.
LNP Components
A typical LNP formulation consists of four key lipid components:
-
Ionizable Cationic Lipid: YSK12-C4, responsible for nucleic acid encapsulation and endosomal release.[1]
-
Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in particle structure and stability.[5][8]
-
Sterol: Cholesterol is included to fill packing defects in the lipid membrane, providing structural integrity and aiding in membrane fusion.[5][6]
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), which helps control particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.[9][10]
Quantitative Data Summary
The physicochemical properties and biological efficacy of YSK12-C4 LNPs are critical quality attributes. Data from various studies are summarized below.
| Parameter | Typical Value | Method of Analysis | Significance | Reference |
| Biological Efficacy | ||||
| siRNA Silencing ED50 | 1.5 nM (in mouse DC15) | In vitro gene silencing assay | Potency of the formulation for gene knockdown | [1] |
| Gene Silencing Efficiency | > 90% | In vitro gene expression analysis | Overall effectiveness of nucleic acid delivery | [1] |
| Physicochemical Properties | ||||
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) | Affects biodistribution and cellular uptake | [8][11] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates homogeneity of particle size | [8][11] |
| Zeta Potential (at pH 7.4) | Near-neutral (~0 mV) | Electrophoretic Light Scattering (ELS) | Relates to stability in circulation and low toxicity | [8] |
| Encapsulation Efficiency | > 95% | RiboGreen Assay | Percentage of nucleic acid successfully loaded | [8][11] |
Experimental Protocols
Protocol 4.3.1: YSK12-C4 LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs using a microfluidic device, which allows for rapid, reproducible mixing.[12][13]
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of YSK12-C4, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will influence final particle size.[13]
-
Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA in an acidic buffer, such as 10 mM citrate (B86180) buffer (pH 4.0), to a specific concentration.[9]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the microfluidic mixing device (e.g., NanoAssemblr) to a specific total flow rate and a flow rate ratio (FRR) of aqueous to ethanol phase, typically 3:1.[4]
-
Initiate pumping. The rapid mixing of the two streams causes a change in solvent polarity, triggering the self-assembly of lipids around the nucleic acid to form LNPs.[9]
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
Dialyze the suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours (with buffer changes) or overnight using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH, neutralizing the LNP surface charge.[13]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use (days to weeks) or -20°C for long-term storage.[3]
-
Protocol 4.3.2: Characterization of YSK12-C4 LNPs
-
Size and PDI Measurement (DLS):
-
Zeta Potential Measurement (ELS):
-
Dilute an aliquot of the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to accurately measure surface charge.[12]
-
Analyze using an Electrophoretic Light Scattering instrument to determine the zeta potential.
-
-
Encapsulation Efficiency (EE) Measurement (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all encapsulated nucleic acids.[12]
-
To both sets (lysed and intact), add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity (FI) of both sets.
-
Calculate EE using the formula: EE (%) = (FI_lysed - FI_intact) / FI_lysed * 100
-
Safety and Toxicological Profile
A key advantage of ionizable lipids like YSK12-C4 is their improved safety profile compared to permanently cationic lipids.[2] Their near-neutral charge at physiological pH reduces the risk of cytotoxicity and immune responses.[2] However, the cytotoxicity of YSK12-C4 is dose-dependent and has been observed in sensitive cell lines, such as the NK-92 natural killer cell line.[14] The toxicity is directly associated with the amount of YSK12-C4 in the formulation.[14]
To mitigate this, formulation strategies can be optimized. For instance, one study successfully reduced cytotoxicity by creating a core of siRNA complexed with a polycation (protamine).[14] This allowed for a reduction in the total amount of YSK12-C4 needed for effective encapsulation, leading to a more than two-fold increase in cell viability while maintaining the same gene silencing efficiency.[14] Therefore, careful optimization of the charge ratio (CR) between the ionizable lipid and the nucleic acid is crucial for balancing efficacy and safety.
Conclusion
YSK12-C4 is a highly effective ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive character is central to its mechanism, enabling efficient encapsulation, stable circulation, and potent endosomal escape. The use of controlled manufacturing methods like microfluidics allows for the reproducible production of LNPs with desirable physicochemical characteristics, leading to high gene silencing efficiency. While dose-dependent cytotoxicity must be considered, it can be managed through careful formulation design. As the field of nucleic acid therapeutics continues to expand, lipids like YSK12-C4 will remain critical tools for the development of the next generation of genetic medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. research.tue.nl [research.tue.nl]
- 5. youtube.com [youtube.com]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
YSK12-C4 in Multifunctional Envelope-Type Nanodevices (MENDs): An In-Depth Technical Guide
This technical guide provides a comprehensive overview of YSK12-C4, an ionizable cationic lipid, and its application in multifunctional envelope-type nanodevices (MENDs) for the delivery of small interfering RNA (siRNA). This document is intended for researchers, scientists, and drug development professionals working in the fields of nanotechnology, gene therapy, and drug delivery.
Core Concepts
YSK12-C4 is a key component in the formulation of MENDs, which are lipid-based nanoparticles designed to encapsulate and deliver nucleic acid therapeutics, such as siRNA, to target cells. The unique properties of YSK12-C4, particularly its ionizable nature, are central to the functionality of these nanodevices. At a physiological pH of 7.4, YSK12-C4 is largely neutral, which is thought to reduce toxicity. However, within the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine group of YSK12-C4 becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Quantitative Data
The following tables summarize the key quantitative data reported for YSK12-C4 MENDs.
Table 1: Physicochemical Properties of YSK12-C4 MENDs
| Parameter | Value | Notes |
| Particle Size (Diameter) | ~50 - 100 nm | The small size and non-aggregability are advantageous for cellular internalization.[1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Near-neutral at pH 7.4 | Becomes positive at acidic pH, facilitating endosomal escape. |
| siRNA Encapsulation Efficiency | > 90% | High encapsulation efficiency is crucial for effective delivery of the siRNA payload. |
Table 2: In Vitro Gene Silencing Efficacy of YSK12-MENDs
| Cell Line | Target Gene | siRNA Dose | Maximum Gene Silencing Efficiency (%) | Reference |
| Jurkat | GAPDH | 3-10 nM | 96 | [1][2] |
| THP-1 | GAPDH | 10 nM | 96 | [1][2] |
| KG-1 | GAPDH | 10-30 nM | 91 | [1][2] |
| NK92 | GAPDH | 3-30 nM | 75 | [1][2] |
| Mouse DC15 | - | 1.5 nM (ED₅₀) | > 90% | [1] |
Table 3: In Vivo Gene Silencing Efficacy of YSK12-MENDs
| Animal Model | Target Cell | Target Gene | Efficacy | Reference |
| Mouse | Dendritic Cells (DCs) | - | ED₅₀ of 1.5 nM | [1] |
Table 4: Cytotoxicity of YSK12-C4 MENDs
| Cell Line | Observation | Notes | Reference |
| NK-92 | Significant cytotoxicity observed at doses required for gene silencing. | Cytotoxicity is associated with the YSK12-C4 component. Strategies to reduce cytotoxicity include the development of a core-shell structure with a polycation-siRNA core.[3] | [3] |
| Jurkat, THP-1, KG-1 | Low cytotoxicity at effective siRNA concentrations. | - | [2] |
Experimental Protocols
The following are detailed methodologies for the preparation, characterization, and in vitro evaluation of YSK12-C4 MENDs.
Protocol 1: Preparation of YSK12-C4 MENDs for siRNA Encapsulation
This protocol is based on the ethanol (B145695) dilution method, a common technique for forming lipid nanoparticles.
Materials:
-
YSK12-C4
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
siRNA (specific to the target gene)
-
Ethanol (200 proof, RNase-free)
-
Citrate (B86180) buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve YSK12-C4, cholesterol, and PEG-DMG in separate RNase-free tubes containing 200 proof ethanol to create individual stock solutions. A common molar ratio for formulation is approximately 50:38.5:1.5 (ionizable lipid:cholesterol:PEG-lipid).
-
-
Prepare siRNA Solution:
-
Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Combine the lipid stock solutions in a single tube to create the final lipid mixture.
-
Load the lipid mixture into one syringe and the siRNA solution into another syringe.
-
Set the flow rate ratio on the microfluidic mixing device (typically 3:1 aqueous:ethanolic).
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the YSK12-C4 MENDs with the siRNA encapsulated within the core.
-
-
Purification:
-
Dialyze the resulting MEND solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and unencapsulated siRNA.
-
-
Sterilization and Storage:
-
Sterilize the final YSK12-C4 MEND formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile MENDs at 4°C.
-
Protocol 2: Characterization of YSK12-C4 MENDs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the MEND solution in PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. Zeta Potential Measurement:
-
Dilute a small aliquot of the MEND solution in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a laser Doppler electrophoresis instrument (e.g., Malvern Zetasizer).
3. siRNA Encapsulation Efficiency Measurement (RiboGreen Assay):
-
Prepare two sets of MEND samples.
-
To the first set, add RiboGreen reagent, which will bind to and fluoresce with any unencapsulated siRNA.
-
To the second set, first add a surfactant (e.g., Triton X-100) to lyse the MENDs and release the encapsulated siRNA, then add the RiboGreen reagent.
-
Measure the fluorescence of both sets of samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence] x 100
-
Protocol 3: In Vitro Transfection and Gene Silencing Assay
1. Cell Culture:
-
Culture the target cells (e.g., Jurkat, THP-1) in the appropriate growth medium and conditions. 2. Transfection:
-
Seed the cells in a multi-well plate.
-
Dilute the YSK12-C4 MENDs encapsulating the target siRNA and a negative control siRNA to the desired concentrations in serum-free medium.
-
Add the diluted MENDs to the cells and incubate for a specified period (e.g., 4-6 hours).
-
After incubation, replace the medium with fresh, complete growth medium. 3. Gene Silencing Analysis (qPCR):
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells.
-
Isolate the total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of the target gene and a housekeeping gene using quantitative real-time PCR (qPCR).
-
Calculate the relative gene expression to determine the percentage of gene silencing. 4. Protein Knockdown Analysis (Western Blot):
-
After a longer incubation period (e.g., 48-72 hours), harvest the cells.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control protein.
-
Incubate with a secondary antibody and visualize the protein bands to confirm knockdown at the protein level.
Mandatory Visualizations
Diagram 1: Structure of a YSK12-C4 MEND
Caption: Schematic of a YSK12-C4 MEND with an siRNA core.
Diagram 2: Experimental Workflow for YSK12-MEND Preparation and Evaluation
Caption: Workflow for YSK12-MEND preparation and testing.
Diagram 3: Proposed Intracellular Delivery Pathway of siRNA by YSK12-C4 MENDs
Caption: Proposed mechanism of siRNA delivery by YSK12-C4 MENDs.
References
The Structure-Activity Relationship of YSK12-C4: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
YSK12-C4 is a key ionizable cationic lipid integral to the development of effective siRNA delivery systems. Its unique structural features enable the efficient encapsulation of siRNA and facilitate its release into the cytoplasm by overcoming the endosomal barrier. This technical guide delves into the structure-activity relationship (SAR) of YSK12-C4, providing an overview of its mechanism of action, available activity data, and the experimental approaches used in its evaluation.
Core Concepts: Structure and Mechanism of Action
YSK12-C4, with the IUPAC name (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol and CAS number 1829511-70-7, is a custom-synthesized ionizable lipid. Its structure is strategically designed with three key regions that can be modified to investigate the SAR:
-
Ionizable Head Group: Contains a tertiary amine that becomes protonated in the acidic environment of the endosome.
-
Distal Hydrophobic Tails: Unsaturated hydrocarbon chains that contribute to the fluidity of the lipid nanoparticle (LNP) and facilitate membrane fusion.
-
Proximal Hydrophobic Tails: These also play a crucial role in the overall lipid packing and stability of the nanoparticle formulation.
The primary mechanism of action for YSK12-C4-containing LNPs, often formulated as multifunctional envelope-type nanodevices (MENDs), is the efficient delivery of siRNA into the cytoplasm of target cells. This is achieved through a process of endocytosis followed by endosomal escape. Once the YSK12-MEND is internalized into an endosome, the lower pH of the endosomal lumen triggers the protonation of the tertiary amine in the headgroup of YSK12-C4. This protonation confers a positive charge to the lipid, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction, coupled with the fusogenic properties of the unsaturated lipid tails, disrupts the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Quantitative Activity Data
| Formulation | Cell Line | Bioassay | Potency (ED50) |
| YSK12-MEND | Mouse DC15 | Gene Silencing | 1.5 nM[1] |
Experimental Protocols
Detailed, step-by-step protocols for the specific synthesis of YSK12-C4 and the formulation of YSK12-MENDs are proprietary and not publicly available. However, this section outlines the general methodologies employed in the synthesis of similar ionizable lipids and the preparation and evaluation of lipid nanoparticles for siRNA delivery.
General Synthesis of Ionizable Lipids
The synthesis of ionizable lipids like YSK12-C4 typically involves multi-step organic synthesis. A general workflow is as follows:
Methodology:
-
Core Synthesis: The synthesis often starts with the construction of the central scaffold, which may involve coupling reactions to attach the hydrophobic tails to a central core.
-
Headgroup Introduction: The ionizable headgroup, typically containing a tertiary amine, is then introduced. This may involve reductive amination or other amine alkylation reactions.
-
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
-
Characterization: The structure of the synthesized lipid is confirmed using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Lipid Nanoparticles (MENDs)
Lipid nanoparticles encapsulating siRNA are typically prepared using a rapid mixing method, such as microfluidics.
Methodology:
-
Lipid Stock Preparation: YSK12-C4, helper lipids (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol.
-
siRNA Solution Preparation: The siRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous solution using a microfluidic mixing device. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the siRNA.
-
Purification and Characterization: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS) to remove ethanol and raise the pH. The final LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
In Vitro Gene Silencing Assay
The efficacy of the formulated LNPs is assessed by their ability to silence a target gene in a relevant cell line.
Methodology:
-
Cell Culture: Target cells are seeded in multi-well plates and allowed to adhere overnight.
-
Transfection: The cells are treated with serial dilutions of the siRNA-LNP formulations.
-
Incubation: The treated cells are incubated for a period of 24 to 72 hours to allow for gene silencing to occur.
-
Analysis: The level of gene silencing is quantified by measuring the target mRNA levels (e.g., using qRT-PCR) or protein levels (e.g., using Western blotting or ELISA).
-
Data Interpretation: The results are used to determine the effective concentration for 50% gene silencing (EC50 or IC50).
Signaling Pathway: Endosomal Escape
The critical step for the biological activity of YSK12-C4-based nanoparticles is the escape of the siRNA cargo from the endosome into the cytoplasm. This process is initiated by the acidic environment of the endosome.
This diagram illustrates the journey of a YSK12-C4 LNP from the extracellular space to the cytoplasm, highlighting the key event of endosomal escape triggered by the protonation of the ionizable lipid in the acidic endosomal environment. The released siRNA is then free to engage the cellular machinery for gene silencing.
Conclusion
YSK12-C4 is a potent ionizable cationic lipid that plays a pivotal role in the development of siRNA therapeutics. Its structure is finely tuned to facilitate both siRNA encapsulation and endosomal escape. While detailed SAR studies comparing a wide range of YSK12-C4 analogs are not extensively published, the available data underscores its high efficiency in mediating gene silencing. The general experimental protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of YSK12-C4 and similar ionizable lipids, paving the way for the rational design of next-generation delivery vehicles for nucleic acid-based therapies. Further research into the specific structural modifications of the headgroup and hydrophobic tails of YSK12-C4 will undoubtedly lead to the development of even more potent and specific delivery systems.
References
YSK12-C4 Lipid for mRNA Vaccine Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of messenger RNA (mRNA) vaccines has been significantly propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) being the most successful platform to date. The core of these LNPs is the ionizable lipid, a component critical for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring efficient delivery into the cytoplasm of target cells. This technical guide provides an in-depth overview of the YSK12-C4 lipid, a fusogenic cationic lipid, and its potential application in the development of mRNA vaccines. While much of the existing research on YSK12-C4 has focused on its use for small interfering RNA (siRNA) delivery, this guide will extrapolate from these findings and integrate general principles of LNP-mRNA technology to provide a comprehensive resource for researchers.
Physicochemical Properties and Performance Data
Quantitative data on the performance of YSK12-C4 in the context of mRNA delivery is limited in publicly available literature. However, by compiling data from siRNA studies and comparing it with well-characterized ionizable lipids used in approved mRNA vaccines, we can create a comparative framework.
| Property | YSK12-C4 | SM-102 | ALC-0315 | DLin-MC3-DMA |
| Lipid Type | Fusogenic Cationic Lipid | Ionizable Amino Lipid | Ionizable Amino Lipid | Ionizable Amino Lipid |
| Primary Application in Literature | siRNA delivery to immune cells | mRNA vaccine (Moderna) | mRNA vaccine (Pfizer-BioNTech) | siRNA therapeutic (Onpattro) |
| Known Cytotoxicity | Significant cytotoxicity observed in NK-92 cells[1] | Lower cytotoxicity reported in comparison to other lipids | Lower cytotoxicity reported | Dose-dependent cytotoxicity |
| Cell Viability (NK-92 cells) | Decreased at higher concentrations[1] | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
| Gene Silencing Efficiency (siRNA) | ~60% in NK-92 cells[1] | Not applicable | Not applicable | High in hepatocytes |
| Hemolytic Activity | Present, reduced with formulation modification[1] | Not a primary concern in published data | Not a primary concern in published data | Not a primary concern in published data |
Experimental Protocols
Proposed Protocol for YSK12-C4 LNP-mRNA Formulation
1. Materials:
-
YSK12-C4 lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding the antigen of interest
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
2. Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve YSK12-C4, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.
-
Ensure the mRNA solution is at room temperature before use.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble and encapsulate the mRNA.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNP-mRNA vaccine formulation at 2-8°C for short-term use or at -80°C for long-term storage.
-
3. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In vitro Transfection: Assess the protein expression from the delivered mRNA in a relevant cell line (e.g., HEK293T or dendritic cells).
-
In vivo Studies: Evaluate the immunogenicity and efficacy of the vaccine in an appropriate animal model.
Visualizations
Signaling and Delivery Pathway
Caption: General mechanism of YSK12-C4 LNP-mediated mRNA delivery and antigen presentation.
Experimental Workflow
References
An In-Depth Technical Guide to the Biodegradability and Safety Profile of YSK12-C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSK12-C4 is a novel ionizable cationic lipid that has garnered significant attention for its potential in the delivery of siRNA therapeutics, particularly to immune cells. Its utility is primarily demonstrated through its incorporation into multifunctional envelope-type nanodevices (MENDs), where it facilitates efficient endosomal escape of the siRNA payload. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability and safety profile of YSK12-C4, based on available preclinical data.
Biodegradability Profile
Currently, there is a notable lack of specific data in the public domain regarding the biodegradability of YSK12-C4. No studies have been identified that detail its hydrolytic or enzymatic degradation pathways, metabolic fate, or the identity of its degradation products. The YSK12-C4 molecule contains ether and tertiary amine functional groups. While ether bonds are generally stable to hydrolysis, enzymatic cleavage is a possibility in a biological system. The metabolism of the unsaturated hydrocarbon chains would likely follow established lipid metabolism pathways. Further research is critically needed to elucidate the degradation mechanisms and clearance profile of YSK12-C4 to fully assess its long-term safety.
Safety and Toxicology
The safety profile of YSK12-C4 has been primarily evaluated through in vitro cytotoxicity studies of YSK12-C4-containing lipid nanoparticles (YSK12-MEND). Comprehensive in vivo toxicology studies, including the determination of an LD50 and detailed safety pharmacology assessments, are not yet publicly available.
In Vitro Cytotoxicity
Studies have demonstrated that YSK12-MEND exhibits dose-dependent cytotoxicity in various human and mouse immune cell lines. The cytotoxicity is directly attributed to the YSK12-C4 component[1].
Table 1: In Vitro Cytotoxicity of YSK12-MEND in Immune Cell Lines
| Cell Line | siRNA Dose for Significant Cytotoxicity | Key Findings | Reference |
| NK-92 | Doses required for gene silencing | Significant cytotoxicity observed. Reducing the charge ratio of YSK12-C4 to siRNA decreased cytotoxicity while maintaining gene silencing efficacy. | --INVALID-LINK-- |
| Jurkat | 100 nM | Significant cytotoxicity observed at higher concentrations. | --INVALID-LINK-- |
| THP-1 | 100 nM | Significant cytotoxicity observed at higher concentrations. | --INVALID-LINK-- |
| KG-1 | 100 nM | Significant cytotoxicity observed at higher concentrations. | --INVALID-LINK-- |
| Mouse Dendritic Cells (DC2.4) | Not specified | YSK12-MEND was effective for siRNA delivery with high gene silencing. | --INVALID-LINK-- |
Inflammatory Response
While specific studies on the inflammatory response to YSK12-C4 are limited, it is known that ionizable lipids can activate innate immune pathways. One study investigating YSK12-LNPs carrying STING agonists noted the induction of innate immunity and inflammation in tumors, suggesting YSK12-C4 can contribute to an immune response. General studies on ionizable lipid nanoparticles have shown they can activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. The specific signaling pathways activated by YSK12-C4 remain to be fully elucidated.
Mechanism of Action and Endosomal Escape
YSK12-C4 is an ionizable lipid, meaning its charge is pH-dependent. At acidic pH within the endosome, the tertiary amine of YSK12-C4 becomes protonated, leading to a net positive charge. This positive charge is thought to facilitate interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the siRNA cargo into the cytoplasm. The unsaturated hydrocarbon chains in YSK12-C4 are also believed to contribute to its fusogenic properties, further promoting endosomal escape.
Experimental Protocols
Preparation of YSK12-MEND
YSK12-MEND is typically prepared using a lipid film hydration method followed by extrusion.
References
Methodological & Application
Application Notes and Protocols for the Formulation of YSK12-C4 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSK12-C4 is an ionizable cationic lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its unique chemical structure facilitates high encapsulation efficiency, stability in circulation, and effective endosomal escape, leading to potent gene silencing in target cells, especially immune cells. These application notes provide a comprehensive guide to the formulation, characterization, and in vitro application of YSK12-C4 LNPs.
Data Presentation
Table 1: Composition and Physicochemical Properties of YSK12-C4-Containing Lipid Nanoparticles
| Formulation Code | Lipid Composition (molar ratio) | Cargo | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| YSK05/12-LNP-1 | YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG (50:20:30:2) | siRNA | 82.75 | 0.079 | +13.5 | 99.46 | [1] |
| YSK12-MEND | YSK12-C4:Cholesterol:mPEG2k-DMG (Variable Ratios) | siRNA | Not Specified | Not Specified | Not Specified | >90% | [2] |
| YSK12-MEND/core | YSK12-C4:siRNA (Charge Ratio of 5) with protamine core | siRNA | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Formulation of YSK12-C4 Lipid Nanoparticles using the tert-Butanol (B103910) (t-BuOH) Dilution Method
This protocol describes the formulation of YSK12-C4 LNPs encapsulating siRNA using a modified tert-butanol (t-BuOH) dilution method, adapted from procedures for similar ionizable lipids. This method is suitable for producing LNPs with high encapsulation efficiency and uniform size distribution.
Materials:
-
YSK12-C4 (ionizable lipid)
-
YSK05 (optional, co-ionizable lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2k-DMG)
-
siRNA (specific to the target gene)
-
tert-Butanol (t-BuOH), molecular biology grade
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr®) or a high-speed vortexer
-
Dialysis cassette (10 kDa MWCO)
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of YSK12-C4, YSK05 (if used), cholesterol, and mPEG2k-DMG in t-BuOH at a concentration of 10 mg/mL.
-
Combine the lipid stock solutions in a sterile, nuclease-free tube to achieve the desired molar ratio (e.g., YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG at 50:20:30:2).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of siRNA Solution:
-
Resuspend the lyophilized siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired final concentration for formulation. The final concentration will depend on the desired siRNA-to-lipid ratio.
-
-
LNP Formulation:
-
Microfluidic Mixing (Recommended):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in t-BuOH into one syringe and the siRNA solution in citrate buffer into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion in a sterile, nuclease-free tube.
-
-
Manual Mixing (Alternative):
-
While vigorously vortexing the siRNA solution in citrate buffer, rapidly add the lipid mixture in t-BuOH.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing and LNP formation.
-
-
-
Downstream Processing:
-
Dialysis: Transfer the LNP dispersion to a pre-soaked dialysis cassette (10 kDa MWCO). Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least three buffer changes, to remove the t-BuOH and unincorporated components.
-
Concentration (Optional): If a higher concentration is required, concentrate the dialyzed LNPs using centrifugal filter units (e.g., Amicon® Ultra).
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile LNP suspension at 4°C for short-term use (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Characterization of YSK12-C4 LNPs
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Instrument: Zetasizer Nano ZS (Malvern Panalytical) or similar DLS instrument.
-
Procedure:
-
Dilute the LNP suspension in sterile-filtered PBS (pH 7.4) to a suitable concentration (typically a 1:50 to 1:100 dilution).
-
Transfer the diluted sample to a disposable cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes in the DLS instrument.
-
Perform the measurement using the instrument's software. Set the dispersant to water and the measurement angle to 173°.
-
Record the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse and homogenous population of nanoparticles.
-
2. Zeta Potential Measurement:
-
Instrument: Zetasizer Nano ZS (Malvern Panalytical) or similar instrument with zeta potential measurement capabilities.
-
Procedure:
-
Dilute the LNP suspension in 10 mM NaCl solution to an appropriate concentration.
-
Load the diluted sample into a folded capillary cell (e.g., DTS1070).
-
Equilibrate the sample at 25°C.
-
Perform the measurement according to the instrument's instructions.
-
Record the zeta potential in millivolts (mV).
-
3. siRNA Encapsulation Efficiency using RiboGreen Assay:
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated siRNA can be determined.
-
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
Tris-EDTA (TE) buffer (pH 7.5)
-
Triton X-100 (2% v/v solution in TE buffer)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a standard curve: Prepare a series of siRNA standards of known concentrations in TE buffer.
-
Prepare LNP samples:
-
Sample A (Total siRNA): Dilute the LNP suspension in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and release the encapsulated siRNA.
-
Sample B (Free siRNA): Dilute the LNP suspension in TE buffer without Triton X-100.
-
-
Assay:
-
Add the standards and diluted LNP samples (A and B) to the wells of the 96-well plate in triplicate.
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the kit instructions.
-
Add the RiboGreen working solution to all wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Determine the concentration of total siRNA (from Sample A) and free siRNA (from Sample B) using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
-
Protocol 3: In Vitro Gene Silencing Assay using Luciferase Reporter
This protocol describes how to assess the gene-silencing efficiency of YSK12-C4 LNPs encapsulating anti-luciferase siRNA in cells stably expressing luciferase.
Materials:
-
Cells stably expressing luciferase (e.g., HeLa-Luc, HEK293-Luc)
-
YSK12-C4 LNPs encapsulating anti-luciferase siRNA (test article)
-
YSK12-C4 LNPs encapsulating a non-targeting (scramble) siRNA (negative control)
-
Lipofectamine® RNAiMAX or a similar commercial transfection reagent (positive control)
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the luciferase-expressing cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Transfection:
-
On the day of transfection, prepare serial dilutions of the YSK12-C4 LNP-siRNA formulations and the positive control reagent in Opti-MEM®.
-
Remove the culture medium from the cells and replace it with the prepared transfection complexes. Include untreated cells as a negative control.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
-
Luciferase Assay:
-
Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
-
At the end of the incubation period, remove the culture medium.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well and incubate for 5-10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of each well to the protein concentration if significant cytotoxicity is observed.
-
Calculate the percentage of gene silencing for each treatment group relative to the untreated control using the following formula: Gene Silencing (%) = [1 - (Luminescence of treated cells / Luminescence of untreated cells)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for YSK12-C4 LNP formulation and characterization.
Caption: Cellular uptake and gene silencing mechanism of YSK12-C4 LNPs.
References
Protocol for siRNA Delivery Using YSK12-C4 Lipid Nanoparticles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have proven to be a clinically successful platform for siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into the cytoplasm where the RNA interference (RNAi) machinery resides.
YSK12-C4 is a novel, pH-sensitive cationic lipid that has demonstrated high efficiency in formulating LNPs for siRNA delivery. These LNPs, often referred to as multifunctional envelope-type nanodevices (MENDs), are characterized by their fusogenic properties, which are believed to enhance the endosomal escape of siRNA, a critical step for successful gene silencing. This document provides a detailed protocol for the preparation, characterization, and application of YSK12-C4 LNPs for siRNA delivery.
Principle of YSK12-C4 Mediated siRNA Delivery
YSK12-C4 is an ionizable lipid with a pKa in the acidic range. At a low pH during formulation, the lipid is positively charged, allowing for efficient electrostatic interaction and encapsulation of the negatively charged siRNA. Upon systemic administration and exposure to the physiological pH of the bloodstream (pH 7.4), the surface charge of the YSK12-C4 LNPs becomes near-neutral. This neutrality is crucial for reducing non-specific interactions with blood components and minimizing toxicity.
Once the LNPs are taken up by target cells via endocytosis, they are trafficked into endosomes. The acidic environment of the late endosome protonates the YSK12-C4 lipid, leading to a net positive charge. This charge promotes the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane fusion and the release of the siRNA cargo into the cytoplasm. The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage and degradation of its target messenger RNA (mRNA).
Experimental Protocols
Materials
-
YSK12-C4 (Custom synthesis or commercially available)
-
Cholesterol (e.g., Sigma-Aldrich)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (e.g., Avanti Polar Lipids)
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), RNase-free
-
Dialysis cassettes (e.g., 10K MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Quant-iT™ RiboGreen™ RNA Assay Kit (Thermo Fisher Scientific)
-
Cell culture reagents
-
qRT-PCR reagents
LNP Formulation using Microfluidics
This protocol is for the formulation of YSK12-C4 LNPs using a microfluidic mixing device.
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of YSK12-C4, cholesterol, and DMG-PEG 2000 in ethanol. A commonly used molar ratio is YSK12-C4 : Cholesterol : DMG-PEG 2000 = 70 : 30 : 3 .
-
For example, to prepare a 10 mM total lipid stock solution, dissolve the lipids in the specified molar ratio in ethanol.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0. The acidic pH ensures that the YSK12-C4 lipid will be protonated and positively charged for efficient siRNA encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.
-
The total flow rate will depend on the specific microfluidic device being used.
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.
-
-
Downstream Processing (Dialysis):
-
Collect the LNP-siRNA formulation from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the formulation against RNase-free PBS (pH 7.4) using a dialysis cassette (e.g., 10K MWCO) at 4°C.
-
Perform several buffer changes over a period of at least 4 hours to ensure complete removal of ethanol.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use. For long-term storage, aliquots can be stored at -80°C, although the stability under these conditions should be validated.
-
LNP Characterization
Table 1: Physicochemical Characterization of YSK12-C4 LNPs
| Parameter | Method | Typical Value |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~75 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | ~0.1 |
| Zeta Potential (at pH 7.4) | Electrophoretic Light Scattering | Near-neutral (-5 to +10 mV) |
| siRNA Encapsulation Efficiency | RiboGreen Assay | 90-95% |
Protocol for RiboGreen Assay (siRNA Encapsulation Efficiency):
-
Prepare a standard curve of the siRNA using the RiboGreen reagent according to the manufacturer's protocol.
-
To measure the total siRNA concentration, dilute a small aliquot of the LNP formulation in a buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.
-
To measure the amount of unencapsulated siRNA, dilute an aliquot of the intact LNP formulation in a buffer without surfactant.
-
Add the RiboGreen reagent to both sets of samples and the standards.
-
Measure the fluorescence using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
In Vitro Gene Silencing
Protocol for In Vitro Transfection and Gene Silencing Analysis:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the YSK12-C4 LNP-siRNA formulation in serum-free cell culture medium to achieve the desired final siRNA concentration.
-
Remove the growth medium from the cells and add the LNP-siRNA containing medium.
-
Incubate the cells with the LNPs for a predetermined time (e.g., 4-6 hours).
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest the cells 24-72 hours post-transfection.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qRT-PCR).
-
Calculate the relative gene expression and determine the percentage of gene knockdown compared to cells treated with a non-targeting control siRNA.
-
Table 2: In Vitro Gene Silencing Efficiency of YSK12-MEND in Human Immune Cell Lines.[1]
| Cell Line | Target Gene | siRNA Dose | Maximum Gene Silencing Efficiency (%) |
| Jurkat | GAPDH | 1-30 nM | 96 |
| THP-1 | GAPDH | 1-30 nM | 96 |
| KG-1 | GAPDH | 1-30 nM | 91 |
| NK92 | GAPDH | 1-30 nM | 75 |
Visualizations
Caption: Workflow of YSK12-C4 LNP-siRNA formulation and delivery.
Caption: Mechanism of YSK12-C4 LNP-mediated siRNA gene silencing.
Conclusion
References
Application Notes and Protocols: YSK12-C4 for Gene Silencing in Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing YSK12-C4, a fusogenic cationic lipid, for the efficient delivery of small interfering RNA (siRNA) to achieve gene silencing in traditionally hard-to-transfect human immune cells. The information is compiled from recent studies to guide researchers in leveraging this technology for therapeutic and research applications.
Introduction
Gene silencing using siRNA is a powerful tool for functional genomics and has significant therapeutic potential. However, the delivery of siRNA into immune cells presents a major challenge. YSK12-C4, when formulated into a multifunctional envelope-type nanodevice (MEND), referred to as YSK12-MEND, has emerged as a highly efficient carrier for siRNA delivery to a variety of human immune cell lines.[1][2] This technology offers significant advantages over commercially available transfection reagents, demonstrating superior gene knockdown with minimal cytotoxicity.[2] YSK12-MEND formulations are characterized by their small size and high stability in culture medium, which are critical factors for efficient cellular uptake by immune cells.[2]
Key Applications
-
Functional Genomics: Investigate the role of specific genes in immune cell signaling, differentiation, and function.
-
Target Validation: Validate novel drug targets within immune cells for various diseases, including cancer and autoimmune disorders.
-
Immunotherapy Development: Engineer immune cells with desired functionalities by silencing inhibitory genes or downregulating specific pathways. For instance, silencing key signaling molecules like STAT3 in immune cells is a promising strategy in cancer immunotherapy.[3][4][5]
Quantitative Data Summary
The following tables summarize the gene silencing efficiency and cytotoxicity of YSK12-MEND in various human immune cell lines compared to a standard commercial reagent, RNAiMAX.
Table 1: Maximum Gene Silencing Efficiency of GAPDH mRNA [2]
| Cell Line | YSK12-MEND Efficiency | RNAiMAX Efficiency |
| Jurkat (T lymphocyte) | 96% | 37% |
| THP-1 (Monocyte) | 96% | 56% |
| KG-1 (Myeloblast) | 91% | 43% |
| NK92 (Natural Killer) | 75% | 19% |
Table 2: GAPDH Gene Silencing Efficiency at Various siRNA Concentrations (mRNA level) [1]
| Cell Line | siRNA Conc. (nM) | YSK12-MEND (% knockdown) | RNAiMAX (% knockdown) |
| Jurkat | 1 | 75% | ~20% |
| 3 | 92% | ~20% | |
| 10 | 96% | ~20% | |
| THP-1 | 1 | >60% | Not significant |
| 3 | >80% | Not significant | |
| 10 | >90% | <60% | |
| KG-1 | 3 | >60% | Not significant |
| 10 | >80% | Not significant | |
| 30 | >80% | <50% | |
| NK92 | 3 | ~40% | Not significant |
| 10 | ~60% | Not significant | |
| 30 | ~75% | Not significant |
Table 3: Cytotoxicity Profile of YSK12-MEND [2]
| Cell Line | siRNA Conc. (nM) | YSK12-MEND Cytotoxicity | RNAiMAX Cytotoxicity |
| Jurkat | 30 | Slight cytotoxicity observed | Slight cytotoxicity observed |
| THP-1 | 30 | Slight cytotoxicity observed | Slight cytotoxicity observed |
| KG-1 | 30 | Slight cytotoxicity observed | Slight cytotoxicity observed |
| NK92 | 30 | Significant cytotoxicity observed | Slight cytotoxicity observed |
Note: For NK92 cells, a modified formulation (YSK12-MEND/core) has been developed to reduce cytotoxicity while maintaining gene silencing efficiency by incorporating a polycation (protamine) to form an siRNA core. This modification increased cell viability by more than two-fold while maintaining a 60% gene silencing efficiency.[6]
Visualized Workflows and Pathways
Caption: Experimental workflow for siRNA delivery using YSK12-MEND.
Caption: Overview of the STAT3 signaling pathway and the point of intervention for siRNA.
Experimental Protocols
Protocol 1: Formulation of YSK12-MEND for siRNA Delivery
This protocol is based on the methods described for preparing small-sized, stable lipid nanoparticles.[2][7] Lipid components typically include the ionizable lipid (YSK12-C4), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid.[8]
Materials:
-
YSK12-C4
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)
-
siRNA (targeting your gene of interest and a non-targeting control)
-
HEPES buffer (10 mM, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr) or equivalent system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve YSK12-C4, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. The optimal ratio may need to be determined empirically but a common starting point is around 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Prepare siRNA Solution: Dilute the siRNA stock in an aqueous buffer (e.g., 10 mM HEPES, pH 7.4).
-
Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process allows for the self-assembly of the lipid nanoparticles encapsulating the siRNA.
-
-
Dialysis/Purification: Dialyze the resulting nanoparticle suspension against HEPES buffer or PBS overnight at 4°C to remove ethanol and non-encapsulated siRNA.
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). YSK12-MEND particles are typically small and show high non-aggregability.[2]
-
Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a detergent.
-
Protocol 2: Transfection of Human Immune Cell Lines with YSK12-MEND
This protocol is adapted from studies on Jurkat, THP-1, KG-1, and NK92 cells.[1][7]
Materials:
-
YSK12-MEND encapsulating target siRNA and control siRNA
-
Human immune cell lines (e.g., Jurkat, THP-1)
-
Complete culture medium appropriate for the cell line
-
Serum-free medium (e.g., Opti-MEM I)
-
12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed approximately 6.0 x 10^5 cells per well in a 12-well plate.
-
Preparation of Transfection Complexes: Dilute the YSK12-MEND/siRNA formulation in serum-free medium to achieve the desired final siRNA concentration (e.g., 1-30 nM).
-
Transfection:
-
Carefully remove the culture medium from the cells.
-
Add 0.5 mL of the diluted YSK12-MEND/siRNA complex in serum-free medium to each well.
-
Incubate the cells for 2 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection Incubation:
-
After the 2-hour incubation, add 0.5 mL of complete culture medium (containing serum) to each well without removing the transfection medium.
-
Continue to incubate the cells for an additional 24 to 48 hours, depending on the experimental endpoint (24h for mRNA analysis, 48-72h for protein analysis).
-
-
Analysis of Gene Silencing:
-
For mRNA analysis (qRT-PCR): Harvest cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative expression level of the target gene mRNA, normalized to a housekeeping gene.
-
For protein analysis (Western Blot): Harvest cells, lyse them in RIPA buffer, and perform Western blot analysis to determine the protein level of the target gene, using a loading control like alpha-tubulin or GAPDH for normalization.[7]
-
Conclusion
YSK12-C4 based lipid nanoparticles represent a robust and highly effective platform for siRNA delivery into challenging human immune cell lines. The high gene silencing efficiency at low siRNA concentrations, coupled with a generally favorable cytotoxicity profile, makes YSK12-MEND a valuable tool for both basic research and the development of novel immunotherapies. Careful optimization of lipid formulation and siRNA dosage is recommended for each specific cell type and application to achieve maximal efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 silencing in dendritic cells by siRNA polyplexes encapsulated in PLGA nanoparticles for the modulation of anticancer immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of STAT3 in tumor-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: YSK 12C4 for Targeted Dendritic Cell Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSK 12C4 is a potent, ionizable cationic lipid that has demonstrated significant promise in the delivery of therapeutic payloads, particularly small interfering RNA (siRNA), to dendritic cells (DCs).[1][2] Its unique fusogenic and cationic properties facilitate efficient cellular uptake and endosomal escape, making it an ideal candidate for immunomodulatory applications.[3] These application notes provide a comprehensive overview of this compound-based lipid nanoparticles, their application in DC targeting, and detailed protocols for their formulation and use in research settings. The primary application discussed is the use of this compound-formulated as a Multifunctional Envelope-Type Nano Device (MEND) to deliver siRNA for silencing immunosuppressive genes within DCs, thereby enhancing anti-tumor immunity.[3]
Data Presentation
The following tables summarize the quantitative data on the physicochemical properties and gene silencing efficiency of this compound-based nanoparticles.
Table 1: Physicochemical Properties of this compound-containing Lipid Nanoparticles (LNPs)
| Formulation | Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| YSK05/12-LNP | YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG (50:20:30:2) | 82.75 | 0.079 | +13.5 | 99.46 | [1] |
Table 2: In Vitro Gene Silencing Efficiency of this compound-MEND in Dendritic Cells
| Delivery Vehicle | Target Gene | Cell Type | Gene Silencing Efficiency | ED50 (nM) | Reference |
| This compound-MEND | SOCS1 | Mouse Bone Marrow-Derived DCs | >90% | 1.5 | [2] |
| Lipofectamine RNAiMAX | SOCS1 | Mouse Bone Marrow-Derived DCs | <60% | 25 | [2] |
Table 3: Enhanced Uptake of Targeted Lipid Nanoparticles in Dendritic Cells
| Targeting Ligand | Nanoparticle System | Cell Type | Fold Increase in Uptake (Compared to Non-Targeted) | Reference |
| Anti-DEC-205 | Immunoliposomes | Human Monocyte-Derived DCs | 6-fold | [4] |
| Mannose | Mannose-PEG-DSPE/BCAT/DOPE Lipoplexes | Mouse Bone Marrow-Derived DCs | ~2-fold (relative to non-mannosylated) | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound-MEND for siRNA Delivery
This protocol describes the preparation of this compound-MEND encapsulating siRNA using a microfluidic mixing method.
Materials:
-
This compound lipid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
siRNA (specific to the target gene and a non-targeting control)
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, cholesterol, and DSPE-PEG in ethanol at a desired molar ratio (e.g., 50:48:2). The final lipid concentration should be between 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare siRNA Solution:
-
Dilute the siRNA in citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process to form the this compound-MEND.
-
-
Dialysis:
-
Transfer the resulting nanoparticle suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and unencapsulated siRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a similar method.
-
-
Storage:
-
Sterilize the final this compound-MEND suspension by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: Transfection of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the procedure for transfecting murine BMDCs with this compound-MEND carrying siRNA.
Materials:
-
Bone marrow cells isolated from mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
This compound-MEND encapsulating target-specific siRNA and control siRNA
-
6-well tissue culture plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHCII, anti-CD86)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF at 37°C and 5% CO2.
-
On day 3, add fresh complete medium with GM-CSF.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Transfection:
-
Seed the immature BMDCs in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of fresh complete medium with GM-CSF.
-
Add the this compound-MEND-siRNA complexes to the cells at a final siRNA concentration of 10-100 nM. Gently swirl the plate to mix.
-
Incubate the cells at 37°C and 5% CO2 for 24-48 hours.
-
-
Analysis of Gene Silencing:
-
After the incubation period, harvest the cells.
-
For qRT-PCR analysis, extract total RNA from a portion of the cells and perform reverse transcription followed by quantitative PCR to determine the mRNA levels of the target gene.
-
For protein-level analysis (if applicable), lyse the remaining cells and perform a Western blot or flow cytometry analysis.
-
-
Analysis of DC Phenotype and Function:
-
To assess the effect of gene silencing on DC maturation and activation, stain the cells with fluorescently labeled antibodies against surface markers like CD11c, MHCII, and CD86, and analyze by flow cytometry.
-
To evaluate the functional consequences, co-culture the transfected DCs with T cells and measure T cell proliferation and cytokine production (e.g., IL-12, IFN-γ).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and mechanism of action of this compound-MEND carrying siRNA.
References
- 1. Effective Targeted Gene Delivery to Dendritic Cells via Synergetic Interaction of Mannosylated Lipid with DOPE and BCAT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the uptake of untargeted and targeted immunostimulatory nanoparticles by immune cells in the microenvironment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro transfection of bone marrow-derived dendritic cells with TATp-liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEC-205 and Antigen Presentation: R&D Systems [rndsystems.com]
Application Notes and Protocols for YSK12-C4-Based Lipid Nanoparticle Delivery to Spleen-Tropic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The composition of these LNPs, particularly the choice of ionizable cationic lipid, plays a pivotal role in determining their delivery efficiency, safety, and organ tropism. The spleen, a key organ of the immune system, is an attractive target for a variety of therapeutic interventions, including cancer immunotherapy and the treatment of autoimmune diseases.
This document provides detailed application notes and protocols for the formulation of lipid nanoparticles utilizing the ionizable cationic lipid YSK12-C4. While YSK12-C4 has been documented for its utility in siRNA delivery, particularly to immune cells, its specific application for spleen-tropic delivery is an area of ongoing research. The protocols outlined below are based on a formulation strategy that combines YSK12-C4 with another ionizable lipid, YSK05, to modulate the pKa of the resulting LNP. This pKa modulation is a key strategy in tuning the biodistribution of LNPs. While LNPs composed solely of YSK05 have shown a tendency for hepatocyte delivery, the combination with the high-pKa YSK12-C4 presents a potential strategy to shift delivery towards other tissues, such as the spleen.
The following sections provide a summary of formulation parameters, detailed experimental protocols for LNP synthesis and characterization, and a discussion of the principles behind spleen-tropic delivery.
Data Presentation
The following table summarizes the physicochemical properties of a representative YSK05/YSK12-C4-based LNP formulation. This data is essential for ensuring the reproducibility and quality control of the nanoparticle synthesis.
| Parameter | Value |
| Ionizable Lipids | YSK05 / YSK12-C4 |
| Molar Ratio (YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG) | 50:20:30:2 |
| Particle Size (Diameter, nm) | 82.75 |
| Polydispersity Index (PDI) | 0.079 |
| Zeta Potential (mV) | +13.5 |
| siRNA Encapsulation Efficiency (%) | 99.46 |
Experimental Protocols
Protocol 1: Formulation of YSK05/YSK12-C4-LNPs for siRNA Delivery
This protocol describes the formulation of YSK05/YSK12-C4-LNPs using the tertiary butanol (t-BuOH) dilution method.
Materials:
-
YSK05 (ionizable lipid)
-
YSK12-C4 (ionizable lipid, CAS No. 1829511-70-7)
-
Cholesterol
-
1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (mPEG2k-DMG)
-
siRNA (specific to the target of interest)
-
Tertiary butanol (t-BuOH)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of YSK05, YSK12-C4, cholesterol, and mPEG2k-DMG in t-BuOH at a concentration of 10 mM.
-
-
Lipid Mixture Preparation:
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 50:20:30:2 (YSK05:YSK12-C4:Cholesterol:mPEG2k-DMG).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in nuclease-free water to a final concentration of 1 mg/mL.
-
-
LNP Formulation:
-
Add the lipid mixture in t-BuOH to the aqueous siRNA solution at a volume ratio that results in the desired final lipid and siRNA concentrations. The mixing should be performed rapidly to facilitate nanoparticle self-assembly.
-
-
Dialysis:
-
Transfer the LNP-siRNA solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with at least three buffer changes, to remove the organic solvent and unencapsulated siRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be minimized.
-
Protocol 2: Characterization of YSK05/YSK12-C4-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
3. Encapsulation Efficiency Quantification:
-
Use a nucleic acid quantification assay (e.g., RiboGreen assay) to determine the amount of siRNA encapsulated within the LNPs.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.
Protocol 3: In Vivo Biodistribution Study (Conceptual)
This protocol provides a general framework for assessing the biodistribution of YSK12-C4-based LNPs. Note: Specific in vivo data for spleen-tropic delivery of YSK12-C4 LNPs is not yet widely available in the literature.
Materials:
-
YSK05/YSK12-C4-LNPs encapsulating a fluorescently labeled siRNA (e.g., Cy5-siRNA).
-
Animal model (e.g., C57BL/6 mice).
-
Anesthesia.
-
In vivo imaging system (IVIS) or equivalent.
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
LNP Administration:
-
Administer the fluorescently labeled LNPs to the animals via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg siRNA).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 6, 24, and 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS to monitor the biodistribution of the LNPs.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animals and harvest major organs (spleen, liver, lungs, kidneys, heart, etc.).
-
Image the individual organs using the IVIS to quantify the fluorescence intensity in each organ.
-
The percentage of the injected dose per gram of tissue (%ID/g) can be calculated to determine the organ-specific accumulation.
-
Mandatory Visualizations
Caption: Workflow for the formulation of YSK12-C4-based lipid nanoparticles.
Caption: Principle of pKa modulation for potential spleen-tropic LNP delivery.
Discussion and Future Directions
The development of organ-selective LNP delivery systems is a critical step towards enhancing the efficacy and safety of RNA therapeutics. The use of YSK12-C4 in combination with other ionizable lipids like YSK05 offers a promising avenue for tuning LNP properties to achieve desired biodistribution profiles. The hypothesis is that by increasing the overall pKa of the LNP through the inclusion of YSK12-C4, the interaction of the LNP with plasma proteins and cell surfaces can be altered, potentially reducing liver uptake and increasing accumulation in other organs such as the spleen.
Further research is required to validate the spleen-tropic potential of YSK12-C4-containing LNPs through rigorous in vivo biodistribution studies. Additionally, optimizing the lipid molar ratios and investigating the impact of different helper lipids and PEG-lipids could further enhance spleen-specific delivery. The protocols and information provided herein serve as a foundational guide for researchers venturing into the development of next-generation LNP delivery systems for spleen-tropic applications.
Application Notes and Protocols for Optimal YSK12-C4 LNP Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid YSK12-C4. The following sections detail optimized molar ratios of lipid components, step-by-step experimental protocols, and the logical framework for LNP assembly and function.
Optimal Lipid Molar Ratios for YSK12-C4 LNP Formulation
The precise molar ratio of lipid components is critical for the efficacy, stability, and safety of LNP formulations. The optimal ratio can vary depending on the nucleic acid payload (e.g., mRNA, siRNA) and the target application. Based on published data, the following molar ratios for YSK12-C4 and other analogous ionizable lipid-based LNPs have demonstrated high efficiency.
Table 1: Molar Ratios of Lipids for LNP Formulation
| Ionizable Lipid | Helper Lipid(s) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Payload | Reference Application |
| YSK12-C4 / YSK05 | - | Cholesterol | mPEG2k-DMG | (70-X):X:30:2 (as % of total lipids) | siRNA | General siRNA delivery |
| Ionizable Lipid | DOPE | Cholesterol | DMG-PEG | 40:10:(50-X):X (where X is PEG-lipid from 0.1 to 10) | mRNA | In vitro and in vivo mRNA delivery |
| C14-4 | DOPE | Cholesterol | PEG | 35:16:46.5:2.5 | mRNA | T cell transfection |
| C12-200 | DOPE | Cholesterol | PEG | 35:10:53.5:1.5 | mRNA | Placental mRNA delivery |
| CW51 | DOPE | Cholesterol | DMG-PEG2000 | 10:40:40:0.5 | mRNA | Dendritic cell delivery |
| CW51 | DOPE | Cholesterol | DMG-PEG2000 | 20:40:50:0.75 | mRNA | Skeletal muscle cell delivery |
| MC3 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | mRNA | SARS-CoV-2 mRNA vaccine formulation |
| SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | mRNA | General mRNA delivery |
| DAL4 | DOPE | Cholesterol | DMG-PEG | 20:30:40:0.75 | IL-12 mRNA | Cancer immunotherapy |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of YSK12-C4 LNPs using a microfluidic mixing device, which allows for reproducible and scalable production.[1][2][3][4]
Materials:
-
YSK12-C4
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
Ethanol (B145695) (anhydrous)
-
Nucleic acid (mRNA or siRNA)
-
Citrate (B86180) buffer (10 mM, pH 3.0-5.0)[3]
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of YSK12-C4, DOPE, Cholesterol, and PEG-DMG in anhydrous ethanol.
-
Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. The total lipid concentration should be optimized for the microfluidic system (e.g., 10-25 mg/mL).
-
-
Aqueous Phase Preparation:
-
Dilute the nucleic acid (e.g., mRNA) in citrate buffer to the desired concentration. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) is a critical parameter, with a common starting point being around 6.[3]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[3]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Concentration and Sterilization:
-
Concentrate the purified LNP solution to the desired final concentration using centrifugal filtration devices.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of YSK12-C4 LNPs
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (particle size), PDI, and zeta potential of the LNPs.[1]
-
Procedure:
-
Dilute the LNP sample in PBS (for size and PDI) or a low ionic strength buffer like 0.1x PBS (for zeta potential).[5]
-
Measure the samples using a DLS instrument (e.g., Malvern Zetasizer).
-
Analyze the data to obtain the Z-average diameter, PDI, and zeta potential. Optimal LNPs for in vivo delivery typically have a diameter of less than 100 nm and a PDI below 0.2.[6]
-
2.2.2. Nucleic Acid Encapsulation Efficiency
-
Method: A fluorescent dye-based assay (e.g., RiboGreen assay) is used to quantify the amount of encapsulated nucleic acid.[2]
-
Procedure:
-
Prepare two sets of LNP samples.
-
In one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the fluorescent dye to both the lysed and unlysed LNP samples.
-
Measure the fluorescence intensity. The intensity of the unlysed sample represents the amount of unencapsulated (free) nucleic acid, while the lysed sample represents the total nucleic acid.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
-
2.2.3. In Vitro Transfection Efficiency
-
Method: This protocol assesses the ability of the YSK12-C4 LNPs to deliver their nucleic acid payload into cells, leading to protein expression (for mRNA) or gene silencing (for siRNA).
-
Procedure:
-
Plate the target cells in a suitable culture plate and allow them to adhere overnight.
-
Add the YSK12-C4 LNP formulation containing the reporter mRNA (e.g., Luciferase or GFP) or target-specific siRNA to the cells at various concentrations.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
For mRNA delivery, measure the reporter protein expression using a luciferase assay or flow cytometry for GFP.
-
For siRNA delivery, measure the knockdown of the target gene expression using qPCR or western blotting.
-
Visualizations
Experimental Workflow for YSK12-C4 LNP Formulation and Evaluation
Caption: Workflow for YSK12-C4 LNP formulation and analysis.
Logical Relationship of Lipid Components in LNP Formation
Caption: Roles of lipid components in a YSK12-C4 LNP.
References
- 1. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. biomol.com [biomol.com]
- 4. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
YSK12-C4 for Therapeutic Gene Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YSK12-C4 is a synthetic, ionizable cationic lipid that has demonstrated significant potential as a component of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics. Its unique pH-sensitive and fusogenic properties make it a compelling candidate for the intracellular delivery of gene editing machinery, such as messenger RNA (mRNA) encoding CRISPR-Cas9 and single-guide RNA (sgRNA). These application notes provide a comprehensive overview of YSK12-C4, including its mechanism of action, and detailed protocols for its use in therapeutic gene editing research.
Mechanism of Action
YSK12-C4 is a key component of multifunctional envelope-type nanodevices (MENDs), which are a type of LNP. Its efficacy in intracellular delivery is attributed to its pH-dependent charge and fusogenic capabilities. At an acidic pH, such as that found within endosomes, the tertiary amine in the headgroup of YSK12-C4 becomes protonated, leading to a net positive charge. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. This interaction, coupled with the inherent fusogenic properties of YSK12-C4, is believed to induce destabilization of the endosomal membrane, allowing the encapsulated gene editing cargo to escape into the cytoplasm and subsequently translocate to the nucleus to exact its function.
Application Notes and Protocols for In Vivo mRNA Delivery Using YSK12-C4 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) holds immense therapeutic potential for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells. YSK12-C4 is a potent, fusogenic cationic lipid that has been investigated for nucleic acid delivery. Its ability to promote membrane fusion is thought to enhance the escape of the nucleic acid cargo from the endosome into the cytoplasm, a critical step for therapeutic efficacy.
These application notes provide a comprehensive overview of the available information on YSK12-C4 and its application in the in vivo delivery of mRNA. It is important to note that while YSK12-C4 has been more extensively studied for siRNA delivery, the protocols and data presented here have been adapted and extrapolated to provide a foundational framework for its use with mRNA. Researchers should consider this as a starting point and perform necessary optimizations for their specific mRNA sequence and application.
Data Presentation: Physicochemical Properties and In Vitro Performance of YSK12-C4 Nanoparticles
Quantitative data for YSK12-C4 based nanoparticles, primarily from siRNA studies, are summarized below. These parameters are critical for the successful in vivo application of LNPs and should be characterized for any new mRNA formulation.
Table 1: Physicochemical Characteristics of YSK12-C4 Lipid Nanoparticles (LNP) for siRNA Delivery
| Parameter | Value | Reference |
| Mean Diameter (nm) | ~55 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| siRNA Encapsulation Efficiency (%) | > 90% | [3] |
| Zeta Potential (mV) | Relatively neutral at physiological pH | [1] |
Table 2: In Vitro Cytotoxicity and Gene Silencing Efficiency of YSK12-MEND (Multifunctional Envelope-type Nanodevice containing YSK12-C4) for siRNA Delivery in NK-92 Cells
| Formulation | Charge Ratio (YSK12-C4/siRNA) | Cell Viability | Gene Silencing Efficiency |
| YSK12-MEND | 16.9 | Baseline | ~60% |
| YSK12-MEND/core (with protamine) | 5 | > 2x increase vs. YSK12-MEND | ~60% |
Experimental Protocols
The following protocols are adapted from methodologies used for siRNA delivery with YSK12-C4 and general mRNA-LNP formulation techniques. Optimization of lipid ratios, flow rates, and N/P ratios will be necessary for specific mRNA applications.
Protocol 1: Formulation of YSK12-C4 mRNA Nanoparticles by Microfluidic Mixing
This protocol describes the preparation of YSK12-C4 LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
YSK12-C4 (in ethanol)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) (in ethanol)
-
mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve YSK12-C4, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.
-
Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions at a desired molar ratio (e.g., YSK12-C4:DOPE:Cholesterol:PEG-lipid at 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA stock in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: a. Load the lipid mixture into one syringe and the mRNA solution into another. b. Set the desired flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and total flow rate on the microfluidic mixing device. c. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterization: Characterize the formulated LNPs for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.
Protocol 2: In Vivo Administration of YSK12-C4 mRNA Nanoparticles in Mice
This protocol outlines the intravenous administration of YSK12-C4 mRNA LNPs to mice to assess in vivo protein expression.
Materials:
-
YSK12-C4 mRNA LNP formulation
-
Sterile PBS, pH 7.4
-
Mice (e.g., C57BL/6 or BALB/c)
-
Insulin syringes (or other appropriate syringes for intravenous injection)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Dose Preparation: Dilute the YSK12-C4 mRNA LNP formulation in sterile PBS to the desired final concentration for injection. The final volume for intravenous injection is typically 100-200 µL.
-
Administration: a. Warm the tail of the mouse under a heat lamp to dilate the lateral tail vein. b. Administer the LNP suspension via intravenous injection into the lateral tail vein.
-
Monitoring: Monitor the animals for any adverse reactions post-injection.
-
Assessment of Protein Expression: At predetermined time points (e.g., 6, 24, 48 hours) after injection, assess the expression of the protein encoded by the delivered mRNA. This can be done through various methods depending on the reporter protein, such as bioluminescence imaging for luciferase or ELISA for secreted proteins.
-
Biodistribution Studies: To determine the tissue distribution of the LNPs, major organs (liver, spleen, lungs, kidneys, heart) can be harvested at different time points post-injection. The amount of mRNA or expressed protein in each organ can then be quantified.
Mandatory Visualizations
Experimental Workflow for YSK12-C4 mRNA Nanoparticle Development
Caption: Workflow for YSK12-C4 mRNA LNP formulation and in vivo evaluation.
Mechanism of Endosomal Escape by Fusogenic Cationic Lipids
Caption: Endosomal escape of YSK12-C4 LNPs via a fusogenic mechanism.
Potential Intracellular Signaling Pathways Activated by Cationic Lipids
Caption: Potential signaling pathways activated by cationic lipids.
Discussion and Future Directions
YSK12-C4 represents a class of fusogenic cationic lipids that hold promise for enhancing the endosomal escape of mRNA, a key bottleneck in intracellular delivery. However, the available data, primarily from siRNA studies, also highlight potential challenges, notably cytotoxicity.[4] The development of YSK12-C4 for mRNA delivery will require careful optimization of the LNP formulation to balance delivery efficiency with an acceptable safety profile.
Future research should focus on:
-
Systematic evaluation of YSK12-C4 in LNP formulations for the delivery of various mRNA constructs.
-
Head-to-head comparisons of YSK12-C4 with other clinically relevant ionizable lipids for mRNA delivery to determine its relative efficacy and safety.
-
In-depth investigation of the specific intracellular signaling pathways activated by YSK12-C4 LNPs to better understand their immunological properties and potential off-target effects.[5]
-
Exploration of chemical modifications to the YSK12-C4 structure to improve its safety profile while retaining its fusogenic activity.
By addressing these areas, the full potential of YSK12-C4 as a component of advanced mRNA delivery systems can be realized, contributing to the development of novel and effective RNA-based therapeutics.
References
- 1. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: YSK12-C4 Formulation for Enhanced Stability and Shelf Life
For Researchers, Scientists, and Drug Development Professionals
Introduction to YSK12-C4 Lipid Nanoparticles
YSK12-C4 is a second-generation ionizable cationic lipid integral to the formulation of Lipid Nanoparticles (LNPs). These LNPs are advanced drug delivery vehicles designed for the efficient encapsulation and intracellular delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). The key feature of ionizable lipids like YSK12-C4 is their pH-dependent charge. At an acidic pH during formulation, the lipid is positively charged, facilitating strong electrostatic interactions with the negatively charged nucleic acid backbone, which promotes high encapsulation efficiency.[1] Upon entering the physiological environment of the bloodstream (pH ~7.4), the lipid becomes neutral, reducing potential cytotoxicity and nonspecific interactions with serum proteins.[2] This neutrality is crucial for the stability of the LNP in circulation.
Once internalized by cells into endosomes, the acidic environment of the endosome protonates the YSK12-C4 lipid. This charge reversal is hypothesized to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm, a critical step known as endosomal escape.[1][2][3] Optimizing YSK12-C4 formulations is therefore critical for ensuring the stability, safety, and efficacy of nucleic acid therapeutics.
LNP Formulation Principles for Enhanced Stability
The stability of a YSK12-C4 LNP formulation is a multifactorial property influenced by its composition and manufacturing process. A typical LNP formulation consists of four key components, each contributing to the overall structure and stability of the nanoparticle.
Table 1: Standard Components of YSK12-C4 LNP Formulations
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | YSK12-C4 | 40 - 50 | Encapsulates nucleic acid payload and facilitates endosomal escape. |
| Helper Phospholipid | DSPC, DOPE | 10 - 20 | Provides structural integrity to the lipid bilayer. Can influence fusogenicity and payload release.[4] |
| Structural Lipid | Cholesterol | 35 - 45 | Modulates bilayer rigidity and fluidity, enhancing particle stability and promoting membrane fusion.[5] |
| PEGylated Lipid | DMG-PEG2000 | 1 - 3 | Forms a hydrophilic corona on the LNP surface, providing steric stabilization to prevent aggregation and reduce opsonization, thereby extending circulation half-life.[6] |
Note: Molar ratios are a critical parameter and require optimization for specific nucleic acid payloads and target applications. The ratios presented are typical starting points.
The manufacturing process, most commonly microfluidic mixing, plays a vital role in producing uniform and stable LNPs. This technique involves the rapid and controlled mixing of a lipid-ethanol phase with a nucleic acid-aqueous acidic buffer phase, leading to the self-assembly of LNPs with reproducible size and high encapsulation efficiency.[6][7][8]
Factors Influencing YSK12-C4 LNP Stability and Shelf Life
Several environmental and formulation factors can impact the long-term stability of YSK12-C4 LNPs. Understanding these factors is crucial for developing robust storage and handling protocols.
-
Temperature: Storage temperature is a critical determinant of LNP stability. Generally, refrigeration (2-8°C) is superior to freezing (-20°C) or room temperature (25°C) for aqueous LNP suspensions over long periods.[9][10] Freeze-thaw cycles can induce particle aggregation and a loss of biological activity.[9][11] For long-term storage beyond several months, ultra-low temperatures (-80°C) are often required, though this can still present stability challenges without appropriate cryoprotectants.[10]
-
pH: While the pH during formulation is critical, studies on general LNP stability have shown that the pH of the storage buffer (between 3 and 9) does not significantly affect LNP potency or physical characteristics when stored under refrigerated conditions.[9] Therefore, storage in a physiologically neutral buffer (e.g., PBS pH 7.4) is recommended for ease of use.[9]
-
Cryoprotectants: To mitigate the detrimental effects of freezing, cryoprotectants such as sucrose (B13894) or trehalose (B1683222) can be added to the formulation.[9][10] These sugars help preserve the integrity of the LNPs during freezing and thawing by forming a protective glassy matrix, which prevents aggregation.[9]
-
Lyophilization: Freeze-drying (lyophilization) is an effective strategy to dramatically increase the shelf life of LNP formulations, allowing for storage at room temperature.[9] The process involves freezing the LNP solution and then removing the water via sublimation under a vacuum. The presence of lyoprotectants (like sucrose or trehalose) is essential to prevent particle aggregation upon reconstitution.[9]
Experimental Protocols
Protocol for YSK12-C4 LNP Formulation (Microfluidic Mixing)
This protocol describes the formulation of YSK12-C4 LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
YSK12-C4 (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG2000 (in ethanol)
-
mRNA (in 25 mM citrate (B86180) buffer, pH 4.0)
-
Absolute Ethanol (B145695), molecular biology grade
-
Citrate Buffer (25 mM, pH 4.0), RNase-free
-
Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free
-
Microfluidic mixing device (e.g., NanoAssemblr) and associated cartridges
-
Syringe pumps and syringes
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of YSK12-C4, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol.
-
Combine the lipid stock solutions in a glass vial to achieve a final molar ratio of 50:10:38.5:1.5 (YSK12-C4:DSPC:Cholesterol:DMG-PEG2000).
-
Vortex thoroughly to ensure a homogenous lipid mixture. This is the organic phase.
-
-
Preparation of Aqueous Phase:
-
Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of mRNA-loaded LNPs.[4]
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the device outlet.
-
To remove residual ethanol and exchange the buffer to a physiological pH, dialyze the LNP formulation against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes.
-
-
Sterilization and Storage:
-
Filter the final LNP solution through a 0.22 µm sterile filter.
-
Store the formulation in sterile, low-binding tubes at 4°C for short-term use or add a cryoprotectant and store at -80°C for long-term storage.
-
Protocol for LNP Characterization
A. Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute a small aliquot of the LNP formulation in PBS (for size and PDI) or deionized water (for zeta potential).
-
Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
-
Acceptance Criteria: Particle size (Z-average) should be below 200 nm (typically 80-150 nm), and PDI should be below 0.3, indicating a homogenous population.[12] Zeta potential should be near-neutral at pH 7.4.
B. mRNA Encapsulation Efficiency (EE)
-
Use a fluorescent dye that specifically binds to nucleic acids, such as the Quant-iT RiboGreen RNA Assay Kit.[10]
-
Prepare two sets of samples from the LNP formulation.
-
In the first set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (surface-accessible) mRNA.
-
In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Measure the total fluorescence.
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Acceptance Criteria: EE should typically be >90%.
Protocol for Accelerated Stability Study
This protocol assesses the stability of the YSK12-C4 LNP formulation over time at various temperatures.
-
Aliquot the final, sterile LNP formulation into multiple vials to avoid repeated freeze-thaw cycles for the frozen samples.[9]
-
Store the aliquots under different temperature conditions:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Frozen: -20°C
-
Ultra-low: -80°C
-
-
At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.), remove one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples for key quality attributes as described in Protocol 4.2 (Size, PDI, EE).
-
Additionally, assess the biological activity of the mRNA payload using an appropriate in vitro cell-based protein expression assay (e.g., luciferase reporter assay).[10]
-
Plot the changes in each parameter over time for each storage condition to determine the optimal storage conditions and estimate the shelf life.
Data Presentation: LNP Stability
The following tables summarize expected stability trends for LNP formulations based on published data.[9][10][13] Actual results for specific YSK12-C4 formulations may vary and should be determined empirically.
Table 2: Effect of Storage Temperature on LNP Physicochemical Properties over 8 Weeks
| Storage Temp. | Parameter | Week 0 | Week 4 | Week 8 | Expected Trend |
| 4°C | Size (nm) | 95 | 98 | 102 | Minimal change |
| PDI | 0.12 | 0.13 | 0.15 | Slight increase | |
| EE (%) | 96 | 95 | 94 | Minimal change | |
| 25°C | Size (nm) | 95 | 120 | 180 | Significant increase (aggregation) |
| PDI | 0.12 | 0.25 | 0.45 | Significant increase | |
| EE (%) | 96 | 90 | 82 | Gradual decrease | |
| -20°C | Size (nm) | 95 | 150 | 210 | Significant increase (freeze-thaw stress) |
| PDI | 0.12 | 0.35 | 0.50 | Significant increase | |
| EE (%) | 96 | 92 | 88 | Decrease |
Table 3: Effect of Lyoprotectants on LNP Stability after Freeze-Thaw (F/T) Cycles
| Formulation | F/T Cycles | Size (nm) | PDI | In Vitro Activity (% of Control) |
| LNP (no sugar) | 0 | 95 | 0.12 | 100% |
| 3 | 250 | 0.55 | 45% | |
| LNP + 10% Sucrose | 0 | 96 | 0.13 | 100% |
| 3 | 105 | 0.15 | 95% | |
| LNP + 10% Trehalose | 0 | 97 | 0.13 | 100% |
| 3 | 108 | 0.16 | 92% |
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes related to YSK12-C4 LNP formulation and function.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. mdpi.com [mdpi.com]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. kinampark.com [kinampark.com]
- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YSK12-C4 LNP Transfection Technical Support Center
Welcome to the technical support center for YSK12-C4 Lipid Nanoparticle (LNP)-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving transfection efficiency and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is YSK12-C4 and why is it used in LNPs?
YSK12-C4 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles for nucleic acid delivery. Its primary role is to encapsulate and protect the nucleic acid cargo (e.g., mRNA, siRNA) and facilitate its delivery into target cells. The ionizable nature of YSK12-C4 means it carries a positive charge at a low pH, which aids in complexing with the negatively charged nucleic acids during LNP formation. At physiological pH, it is nearly neutral, which reduces toxicity compared to permanently charged cationic lipids. Upon entry into the cell's acidic endosomes, YSK12-C4 becomes protonated, which is thought to promote the disruption of the endosomal membrane and release of the cargo into the cytoplasm.
Q2: What is the typical composition of a YSK12-C4 LNP formulation?
While specific formulations can vary, a common composition for LNPs includes an ionizable lipid (YSK12-C4), a helper lipid, cholesterol, and a PEGylated lipid. Based on studies involving similar ionizable lipids and mixed systems with YSK12-C4, a starting point for molar ratios could be:
| Component | Molar Ratio (%) |
| YSK12-C4 | 40-50 |
| Helper Lipid (e.g., DOPE, DSPC) | 10-20 |
| Cholesterol | 38.5-48.5 |
| PEG-lipid (e.g., DMG-PEG2000) | 1.5-2 |
Note: These ratios are a general guideline and should be optimized for your specific application and cell type.
Q3: What are the critical factors influencing YSK12-C4 LNP transfection efficiency?
Several factors can significantly impact the success of your transfection experiments:
-
LNP Formulation and Quality: The molar ratio of the lipid components, the N/P ratio (ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid), particle size, and polydispersity index (PDI) are all critical.
-
Cell Health and Type: The cell line used, cell confluency at the time of transfection, passage number, and overall health of the cells are crucial for successful uptake and expression.
-
Experimental Protocol: The concentration of LNPs, incubation time, and the presence or absence of serum can all affect transfection efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during YSK12-C4 LNP transfection experiments.
Problem: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal LNP Formulation | Optimize Lipid Ratios: Systematically vary the molar ratios of YSK12-C4, helper lipid, cholesterol, and PEG-lipid to find the optimal composition for your cell type. A Design of Experiments (DoE) approach can be highly effective.[1] Optimize N/P Ratio: The ratio of ionizable lipid to nucleic acid is critical.[2] Titrate the N/P ratio, typically in the range of 3 to 10, to find the optimal balance between encapsulation efficiency and cytotoxicity.[2] |
| Poor LNP Quality | Characterize LNPs: Ensure your LNPs are within the optimal size range (typically 80-150 nm) with a low polydispersity index (PDI < 0.2).[2] Use techniques like Dynamic Light Scattering (DLS) for characterization. Ensure High Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen) to confirm that at least 85-95% of your nucleic acid is encapsulated within the LNPs. |
| Suboptimal Cell Conditions | Use Healthy, Low-Passage Cells: Use cells that are actively dividing and have a low passage number (ideally <30).[2] Optimize Cell Confluency: The optimal confluency for transfection is typically between 70-90%. High confluency can lead to contact inhibition and reduced uptake. Test for Contamination: Regularly check your cell cultures for mycoplasma or other contaminants that can negatively impact cell health and transfection outcomes. |
| Inefficient Cellular Uptake | Increase Incubation Time: If initial transfection is low, try increasing the incubation time of the LNPs with the cells (e.g., from 4 hours to 24 hours). Optimize LNP Concentration: Perform a dose-response experiment to determine the optimal concentration of LNPs for your cells, balancing transfection efficiency with cytotoxicity. |
| Poor Endosomal Escape | Choice of Helper Lipid: The helper lipid can influence endosomal escape. Consider screening different helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), as their properties can affect the fusogenicity of the LNP membrane. |
Problem: High Cytotoxicity
| Potential Cause | Recommended Solution |
| Excessive LNP Concentration | Reduce LNP Dose: High concentrations of LNPs can be toxic to cells. Reduce the amount of LNPs added to your cells. Shorten Incubation Time: Decrease the exposure time of the cells to the LNPs (e.g., from 24 hours to 4-6 hours), followed by a media change. |
| Suboptimal N/P Ratio | Lower the N/P Ratio: A high N/P ratio can lead to increased positive surface charge and cytotoxicity. Try lowering the N/P ratio while ensuring adequate encapsulation. |
| Inherent Sensitivity of Cell Line | Screen Different Cell Lines: Some cell lines are inherently more sensitive to lipid-based transfection reagents. If possible, test your LNPs on a few different cell types. |
Experimental Protocols
YSK12-C4 LNP Formulation (Microfluidic Mixing)
This protocol provides a general method for formulating YSK12-C4 LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Dissolve YSK12-C4, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol (B145695) to achieve the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio.[3]
-
The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dilute the mRNA or siRNA in a low pH buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate (B86180) buffer at pH 4.0.[4] This acidic pH is crucial for the protonation of YSK12-C4 and efficient encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.[5]
-
The total flow rate will depend on the microfluidic device being used.
-
-
Dialysis and Concentration:
In Vitro Transfection Protocol
-
Cell Seeding:
-
The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of LNP-Nucleic Acid Complexes:
-
Dilute the YSK12-C4 LNPs and the nucleic acid separately in a serum-free medium like Opti-MEM.
-
Gently mix the diluted LNPs with the diluted nucleic acid and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Add the LNP-nucleic acid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-48 hours, depending on the cell type and experimental goals.
-
-
Analysis:
-
After incubation, assess transfection efficiency by measuring the expression of the delivered nucleic acid (e.g., reporter gene expression via fluorescence microscopy, flow cytometry, or a luciferase assay).
-
Data Presentation
Table 1: Influence of Lipid Molar Ratio on Transfection Efficiency (Illustrative)
| Formulation ID | YSK12-C4 (%) | Helper Lipid (%) | Cholesterol (%) | PEG-Lipid (%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Relative Transfection Efficiency (%) |
| YSK12-F1 | 40 | 10 | 48.5 | 1.5 | 95 | 0.15 | 92 | 85 |
| YSK12-F2 | 50 | 10 | 38.5 | 1.5 | 88 | 0.12 | 95 | 100 |
| YSK12-F3 | 60 | 10 | 28.5 | 1.5 | 102 | 0.18 | 91 | 75 |
This table provides illustrative data. Optimal ratios need to be determined experimentally.
Table 2: Effect of N/P Ratio on Transfection Efficiency and Cytotoxicity (Illustrative)
| N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Relative Transfection Efficiency (%) | Cell Viability (%) |
| 3 | 110 | 0.21 | 85 | 60 | 95 |
| 6 | 95 | 0.15 | 92 | 100 | 90 |
| 10 | 85 | 0.13 | 96 | 95 | 75 |
This table provides illustrative data. The optimal N/P ratio is cell-type dependent and requires experimental validation.[2]
Visualizations
Caption: Workflow for the formulation of YSK12-C4 LNPs using microfluidic mixing.
Caption: Cellular pathway of YSK12-C4 LNP-mediated nucleic acid delivery.
Caption: A logical workflow for troubleshooting low transfection efficiency.
References
- 1. Efficient Delivery of DNA Using Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming cytotoxicity of YSK 12C4 formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with YSK12-C4 lipid nanoparticle (LNP) formulations.
Troubleshooting Guide
Issue: High Cytotoxicity Observed in Cell Culture After Treatment with YSK12-C4 LNPs
High cytotoxicity is a common challenge when working with cationic lipid-based formulations. The following steps can help troubleshoot and mitigate this issue.
1. Optimize the YSK12-C4 to Payload Ratio (Charge Ratio)
The amount of the cationic lipid YSK12-C4 is directly associated with the observed cytotoxicity.[1] Reducing the total lipid content, and specifically the YSK12-C4 concentration, is a primary strategy to decrease toxic effects.
-
Recommendation: Perform a dose-response experiment by systematically varying the charge ratio (CR) of YSK12-C4 to your nucleic acid payload (e.g., siRNA). A lower CR often leads to reduced cytotoxicity.[1]
2. Incorporate a Polycation Core for the Nucleic Acid Payload
For siRNA and other nucleic acid payloads, creating a core complex with a polycation like protamine can reduce the amount of YSK12-C4 needed for effective encapsulation and delivery.[1] This leads to the formation of a more compact core, requiring less of the cationic lipid for surface functionalization.
-
Experimental Workflow:
-
Prepare a core complex of your siRNA with a polycation (e.g., protamine).
-
Formulate the LNPs using this siRNA core with a reduced amount of YSK12-C4.
-
Compare the cytotoxicity and gene silencing efficiency of this new formulation with your original YSK12-C4 LNP formulation.
-
3. Modify the LNP Lipid Composition
The overall lipid composition of the nanoparticle can influence its stability, delivery efficiency, and toxicity.[2]
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Helper Lipids: The choice and ratio of helper lipids (e.g., DOPE, cholesterol) can impact the fusogenicity and cytotoxicity of the LNP. Systematic optimization of these components is recommended.
-
PEG-Lipids: The density and length of the polyethylene (B3416737) glycol (PEG) chain on PEG-lipids can affect particle stability and interaction with cells, thereby influencing cytotoxicity.
4. Co-deliver an Anti-inflammatory Agent
Incorporating an anti-inflammatory agent, such as a corticosteroid like dexamethasone, into the LNP formulation can help suppress the inflammatory responses often triggered by lipid nanoparticles.[3]
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Formulation Strategy: Dexamethasone can be incorporated directly into the lipid mixture during LNP formation. This ensures co-delivery to the same cells that take up the LNPs, allowing for localized anti-inflammatory effects.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in YSK12-C4 formulations?
A1: The cytotoxicity of YSK12-C4 formulations is directly associated with the fusogenic cationic lipid, YSK12-C4, itself.[1] Cationic lipids can interact with and disrupt cell membranes, leading to toxicity.
Q2: How can I reduce the cytotoxicity of my YSK12-C4 LNPs without compromising gene silencing efficiency?
A2: A proven strategy is to reduce the total amount of YSK12-C4. This can be achieved by incorporating a polycation (like protamine) to form a core with your siRNA payload. This approach allows for the use of a lower charge ratio (CR) of YSK12-C4 to siRNA, which has been shown to decrease cytotoxicity while maintaining gene silencing efficacy.[1]
Q3: What is the mechanism behind ionizable lipids like YSK12-C4 and how does it relate to toxicity?
A3: Ionizable lipids are designed to have a near-neutral charge at physiological pH and become positively charged in the acidic environment of the endosome.[4][5] This charge transition facilitates interaction with the endosomal membrane, leading to endosomal escape and delivery of the payload into the cytoplasm. While this mechanism is crucial for efficacy, the cationic nature within the cell can contribute to cytotoxicity. The advantage of ionizable lipids over permanently cationic lipids is their reduced systemic toxicity due to their neutral charge in circulation.[4]
Q4: Are there any structural modifications to YSK12-C4 that could reduce its toxicity?
A4: Research has explored the systematic derivatization of the YSK12-C4 structure, including its ionizable head group and hydrophobic tails, to understand the structure-activity relationship.[4] While specific lower-toxicity derivatives are not detailed in the provided context, this approach suggests that modifying the lipid structure is a viable strategy for reducing cytotoxicity.
Q5: What in vitro assays are recommended for evaluating the cytotoxicity of YSK12-C4 formulations?
A5: Standard cell viability assays are commonly used to assess cytotoxicity. These include:
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MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cytotoxicity.[6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study aimed at reducing the cytotoxicity of a YSK12-MEND (a multifunctional envelope-type nanodevice containing YSK12-C4).
| Formulation | Charge Ratio (CR) (YSK12-C4/siRNA) | Cell Viability (% of control) | Gene Silencing Efficiency (%) |
| YSK12-MEND | 16.9 | ~30% | ~60% |
| YSK12-MEND/core | 10 | > 60% | Not specified |
| YSK12-MEND/core | 5 | > 60% | ~60% |
| YSK12-MEND/core | 3 | > 60% | Not specified |
| YSK12-MEND/core | 2.5 | > 60% | Not specified |
Data adapted from a study on reducing YSK12-MEND cytotoxicity in NK-92 cells.[1]
Experimental Protocols
Protocol 1: Formulation of YSK12-MEND/core for Reduced Cytotoxicity
This protocol describes the preparation of a YSK12-MEND containing a protamine-siRNA core, which has been shown to decrease cytotoxicity.[1]
Materials:
-
YSK12-C4 lipid
-
Helper lipids (e.g., cholesterol, DOPE)
-
PEG-lipid (e.g., DMG-PEG)
-
siRNA
-
Protamine sulfate (B86663)
-
Hydration buffer (e.g., PBS)
Methodology:
-
siRNA-Protamine Core Formation:
-
Dissolve siRNA and protamine sulfate separately in an appropriate buffer.
-
Mix the siRNA and protamine solutions at a specific charge ratio to allow for the electrostatic interaction and formation of the siRNA/protamine core. Incubate for a short period.
-
-
Lipid Mixture Preparation:
-
Dissolve YSK12-C4, helper lipids, and PEG-lipid in ethanol at the desired molar ratios.
-
-
LNP Formulation (Microfluidic Mixing):
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous solution containing the siRNA-protamine core. The rapid mixing facilitates the self-assembly of the lipid nanoparticles.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated components.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the siRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizations
Caption: Workflow for mitigating YSK12-C4 LNP cytotoxicity.
Caption: Putative pathways of YSK12-C4 LNP-induced cytotoxicity.
References
- 1. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of Anti-Inflammatory Lipid Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YSK12-C4 Formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing lipid nanoparticle (LNP) formulations utilizing the ionizable lipid YSK12-C4.
Frequently Asked Questions (FAQs)
Q1: What are the typical components and molar ratios for a YSK12-C4 LNP formulation?
A standard YSK12-C4 LNP formulation for siRNA delivery consists of four main components:
-
Ionizable Cationic Lipid: YSK12-C4, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2]
-
Phospholipid (Helper Lipid): Often 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the particle's structural integrity.[3][4][5]
-
Cholesterol (Helper Lipid): Acts as a stabilizing agent, filling gaps in the lipid bilayer to increase rigidity and stability.[3][5][6]
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DMG-PEG2000) that controls particle size and provides a hydrophilic shield to reduce aggregation and prolong circulation.[4][5][6]
A common starting molar ratio for these components is YSK12-C4 / DSPC / Cholesterol / PEG-Lipid at 50 / 10 / 38.5 / 1.5 .[7] However, this ratio often requires optimization depending on the specific application and nucleic acid payload.
Q2: What is the role of each "helper lipid" in the YSK12-C4 formulation?
Helper lipids are essential for the formation, stability, and function of LNPs.[3][5][8]
-
DSPC (Phospholipid): As a structural component, DSPC contributes to the formation of a stable lipid bilayer.[5] It is primarily located on the LNP surface, influencing particle stability and delivery efficiency.[3][5] Formulations using DSPC have shown better storage stability compared to other phospholipids (B1166683) like DOPE or DOPC.[8][9]
-
Cholesterol: This molecule modulates the fluidity and rigidity of the lipid bilayer.[6] By packing between the other lipids, it enhances membrane integrity, reduces leakage of the encapsulated cargo, and contributes to overall particle stability.[5]
Q3: How does the N/P ratio impact the formulation?
The N/P ratio represents the molar ratio of nitrogen atoms in the ionizable lipid (YSK12-C4) to the phosphate (B84403) groups in the nucleic acid cargo (like siRNA or mRNA). This ratio is critical for efficient encapsulation.[10]
-
Encapsulation: A sufficient excess of positive charges (from the protonated YSK12-C4 at low pH) is required to interact with and neutralize the negatively charged nucleic acid backbone, driving the encapsulation process.[4]
-
Optimization: The optimal N/P ratio can vary. While a higher ratio can improve encapsulation, an excessive amount of ionizable lipid may increase cytotoxicity.[1] It is crucial to find a balance that ensures high encapsulation efficiency while minimizing toxicity.
Troubleshooting Guide
This section addresses common issues encountered during LNP formulation and characterization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal N/P ratio. 2. Inefficient mixing during formulation. 3. Incorrect pH of the aqueous buffer. | 1. Optimize N/P Ratio: Increase the amount of YSK12-C4 relative to the nucleic acid. Test a range of N/P ratios (e.g., 3:1, 6:1, 10:1) to find the optimal balance. 2. Improve Mixing: Use a validated microfluidic mixing system to ensure rapid and reproducible mixing, which kinetically traps the nucleic acid.[11][12] 3. Verify Buffer pH: Ensure the aqueous buffer (containing the nucleic acid) has a pH of ~4.0 to protonate the YSK12-C4, enabling electrostatic interaction with the cargo.[13] |
| Large Particle Size (>150 nm) | 1. Aggregation due to insufficient stabilization. 2. Low mixing speed or suboptimal flow rates. 3. Incorrect lipid ratios. | 1. Increase PEG-Lipid Content: Gradually increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%) to enhance steric stabilization and prevent aggregation.[11] 2. Adjust Flow Rates: In a microfluidic system, increase the total flow rate (TFR) or adjust the flow rate ratio (FRR) of the aqueous to organic phases. A higher FRR often leads to smaller particles.[14][15] 3. Vary Helper Lipid Molar Ratio: Increasing the total molar percentage of helper lipids can lead to smaller particles.[16] |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent or slow mixing. 2. Partial aggregation of particles post-formulation. 3. Poor quality or solubility of lipid components. | 1. Use Controlled Mixing: Employ a microfluidic mixer over manual methods to achieve a uniform and homogenous particle population.[11] 2. Post-Formulation Purification: Use a purification method like size exclusion chromatography (SEC) to remove aggregates and narrow the size distribution.[11] 3. Ensure Lipid Solubility: Confirm that all lipid components are fully dissolved in the ethanol (B145695) solvent before mixing. Gentle heating may be required. |
| Poor In Vivo/In Vitro Efficacy | 1. Low encapsulation efficiency leading to payload degradation. 2. Inefficient endosomal escape. 3. Suboptimal particle size for cellular uptake. | 1. Confirm High EE%: First, ensure encapsulation is >90% using an assay like the RiboGreen assay. 2. Optimize YSK12-C4 Ratio: The amount of YSK12-C4 is directly related to endosomal escape. While maintaining a safe toxicity profile, ensure the ratio is sufficient for membrane disruption. 3. Target Optimal Size: Aim for a particle size between 70-120 nm, as this range is often effective for cellular uptake and in vivo expression.[14] |
| Formulation Instability (Aggregation over time) | 1. Inadequate PEGylation. 2. Improper storage conditions (temperature, buffer). 3. Lipid degradation due to oxidation or hydrolysis. | 1. Verify PEG-Lipid Concentration: Ensure the PEG-lipid concentration is sufficient (typically 1.5-2 mol%). 2. Optimize Storage: For short-term, store at 2-8°C. For long-term storage, freeze at -20°C or -80°C, often in a buffer containing a cryoprotectant like sucrose.[6][11][17] 3. Use High-Purity Lipids: Use fresh, high-purity lipids and consider storing them under an inert gas like argon to prevent oxidation.[6] |
Experimental Protocols & Data
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for preparing YSK12-C4 LNPs using a microfluidic device (e.g., NanoAssemblr).
1. Preparation of Stock Solutions:
-
Lipid Stock (Organic Phase): Dissolve YSK12-C4, DSPC, Cholesterol, and DMG-PEG2000 in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration may range from 10-25 mM.
-
Nucleic Acid Stock (Aqueous Phase): Dilute the siRNA or mRNA payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). The concentration will depend on the target N/P ratio and final concentration.
2. Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.[12][18]
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the desired flow rate parameters. A typical starting point is a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs that encapsulate the nucleic acid.[15]
3. Dialysis and Sterilization:
-
The collected LNP solution will contain ethanol. Remove the ethanol and raise the pH to neutral by dialyzing the sample against phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours at 4°C, with several buffer changes.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Protocol 2: Characterization of LNPs
1. Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency (EE%):
-
Use a nucleic acid quantification assay, such as the RiboGreen assay.[19]
-
Measure the fluorescence of the LNP sample before and after adding a lysing agent (e.g., 0.5% Triton X-100).
-
The EE% is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.[11]
Impact of Lipid Ratios on LNP Properties
The following table summarizes expected trends when adjusting lipid component ratios.
| Parameter Varied | Effect on LNP Characteristics | Rationale |
| Increase YSK12-C4 mol% | - May increase encapsulation efficiency. - Can increase cytotoxicity.[1] | Higher positive charge density improves interaction with negatively charged nucleic acids. Excess cationic lipid can disrupt cell membranes, leading to toxicity. |
| Increase DSPC mol% | - Can improve formulation stability.[8][9] | DSPC enhances the structural integrity of the LNP shell. |
| Increase Cholesterol mol% | - Increases particle stability and rigidity.[5] - May slightly increase particle size. | Cholesterol fills voids between lipids, reducing membrane fluidity and potential leakage. |
| Increase PEG-Lipid mol% | - Decreases particle size.[13] - Improves stability and prevents aggregation.[5] | The hydrophilic PEG chain creates a steric barrier on the LNP surface, limiting particle growth during formation and preventing aggregation during storage. |
Visual Guides
LNP Formulation and Optimization Workflow
The following diagram illustrates the general workflow for developing and optimizing a YSK12-C4 LNP formulation.
Caption: Workflow for LNP formulation, characterization, and optimization.
Relationship Between Lipid Components and LNP Properties
This diagram shows how each lipid component influences the final characteristics of the lipid nanoparticle.
Caption: Influence of lipid components on key LNP characteristics.
Troubleshooting Flowchart for Low Encapsulation Efficiency
Use this flowchart to diagnose and resolve issues with low nucleic acid encapsulation.
Caption: A step-by-step guide to troubleshooting low encapsulation efficiency.
References
- 1. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-sized, stable lipid nanoparticle for the efficient delivery of siRNA to human immune cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukicrs.org [ukicrs.org]
- 9. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA [spiral.imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Endosomal Escape of YSK12-C4 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the endosomal escape of YSK12-C4 nanoparticles in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which YSK12-C4 nanoparticles achieve endosomal escape?
A1: YSK12-C4 is a pH-sensitive cationic lipid. The endosomal escape of nanoparticles formulated with YSK12-C4 is primarily driven by the "proton sponge effect".[1][2] In the acidic environment of the endosome (pH ~6.0), the amine groups of YSK12-C4 become protonated.[1] This influx of protons, along with counter-ions, increases the osmotic pressure within the endosome, leading to swelling and eventual rupture of the endosomal membrane. This disruption allows the encapsulated cargo, such as siRNA or mRNA, to be released into the cytoplasm.[1][3]
Q2: How does the pKa of YSK12-C4 influence endosomal escape and gene silencing efficiency?
A2: The acid dissociation constant (pKa) is a critical factor for efficient endosomal escape and subsequent gene silencing. The pKa of a lipid nanoparticle (LNP) determines its ionization state within the endosome. For effective endosomal escape, the LNP should have a pKa value that allows it to become positively charged in the acidic endosomal environment but remain relatively neutral at physiological pH to avoid rapid clearance and non-specific interactions. The pKa of YSK12-C4 has been reported to be 8.0.[4][5] Optimizing the pKa of the entire LNP formulation is crucial for maximizing gene silencing activity in target cells.[4][6]
Q3: Can the pKa of a YSK12-C4 LNP formulation be modified?
A3: Yes, the overall pKa of an LNP membrane can be manipulated by mixing YSK12-C4 with other pH-sensitive cationic lipids that have different pKa values. For instance, mixing YSK12-C4 (pKa 8.00) with YSK05 (pKa 6.50) in different molar ratios allows for the creation of LNPs with a range of intermediate pKa values.[4][7] This strategy enables the fine-tuning of the LNP's properties for improved targeting and efficiency without synthesizing new lipids.[4]
Q4: What are the typical components of a YSK12-C4 nanoparticle formulation?
A4: A standard YSK12-C4 nanoparticle formulation, often referred to as a multifunctional envelope-type nanodevice (MEND), typically consists of four main components:
-
An ionizable lipid: YSK12-C4, which facilitates endosomal escape.[8]
-
A helper phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which provides structural support.[9]
-
Cholesterol: Which stabilizes the LNP and aids in membrane fusion.[8]
-
A PEGylated lipid: Such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000), to reduce aggregation and non-specific uptake.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transfection/Gene Silencing Efficiency | Suboptimal pKa of the LNP formulation for the target cell type. | - Determine the pKa of your current formulation using a TNS assay. - Modulate the pKa by mixing YSK12-C4 with another ionizable lipid with a different pKa (e.g., YSK05) in varying molar ratios to find the optimal value for your specific application.[4] |
| Inefficient endosomal escape. | - Confirm the fusogenic capability of your LNP formulation. This can be indirectly assessed through hemolytic assays. - Incorporate helper lipids that can destabilize the endosomal membrane, such as anionic or neutral phospholipids.[2] - Consider incorporating a polyamine into the LNP to enhance the pH-buffering capacity.[10] | |
| Poor cellular uptake. | - Ensure the particle size of the YSK12-MEND is small and that the particles are not aggregated in the transfection media, as smaller sizes are advantageous for cellular uptake.[5] - Characterize particle size and polydispersity index (PDI) using dynamic light scattering (DLS). | |
| High Cytotoxicity | High concentration of YSK12-C4 in the formulation. | - Reduce the total amount of lipid, including YSK12-C4, by creating an siRNA core through electrostatic interaction with a polycation like protamine. This has been shown to decrease cytotoxicity without significantly compromising gene silencing activity.[11] - Optimize the charge ratio (CR) of YSK12-C4 to siRNA. A lower CR can lead to increased cell viability.[11] |
| Endosomal disruption leading to cell death. | - While endosomal escape is necessary, excessive membrane disruption can be toxic. Modulating the LNP composition to fine-tune the level of fusogenicity can help. The inclusion of certain helper lipids might mitigate excessive membrane damage.[12] | |
| Formulation Instability (Aggregation) | Inadequate PEGylation. | - Ensure the correct molar ratio of the PEGylated lipid is used in the formulation. - The post-insertion method for PEGylation can sometimes improve stability. |
| Improper storage conditions. | - Store LNP formulations at the recommended temperature (typically 4°C) and use them within their validated shelf-life. | |
| Variability in Experimental Results | Inconsistent LNP preparation. | - Utilize a standardized and reproducible method for LNP formation, such as the t-BuOH dilution procedure or microfluidic mixing.[4][7] - Pay close attention to the molar ratios of the lipid components. |
| Impurities in solvents or reagents. | - Use high-purity solvents and reagents, as trace impurities can affect nanoparticle synthesis and performance.[13] |
Quantitative Data Summary
Table 1: Physicochemical Properties of YSK12-C4 and Mixed LNP Formulations
| LNP Formulation (YSK05:YSK12-C4 molar ratio) | pKa | Reference |
| YSK12-MEND (contains YSK12-C4) | 8.0 | [4][5] |
| YSK05/12-LNP (70:0) | 6.50 | [4] |
| YSK05/12-LNP (60:10) | 7.05 | [4] |
| YSK05/12-LNP (50:20) | 7.30 | [4] |
| YSK05/12-LNP (35:35) | 7.55 | [4] |
| YSK05/12-LNP (20:50) | 7.70 | [4] |
| YSK05/12-LNP (0:70) | 8.00 | [4] |
Table 2: Example Formulations of YSK12-C4 Nanoparticles
| Formulation Name | Lipid Composition (molar ratio) | Encapsulated Cargo | Reference |
| YSK12-MEND | YSK12-C4 : Cholesterol : PEG-DMG (85:15:1) | siRNA | [5] |
| YSK05/12-LNP | (YSK05+YSK12-C4) : Cholesterol : mPEG2k-DMG (70:30:2) | siRNA | [4] |
| YSK12-MEND/core (CR5) | YSK12-C4 : siRNA (Charge Ratio 5) with protamine core | siRNA | [11] |
Experimental Protocols
1. Preparation of YSK12-C4 LNPs (t-BuOH Dilution Method)
This protocol is adapted from the procedure used for preparing YSK05/12-LNPs.[4][7]
-
Lipid Solution Preparation: Dissolve the lipids (e.g., YSK12-C4, cholesterol, and mPEG2k-DMG at a desired molar ratio) in 90% (v/v) tert-butanol (B103910) (t-BuOH).
-
Cargo Solution: Prepare an aqueous solution of the nucleic acid cargo (e.g., siRNA) in a suitable buffer.
-
Complex Formation: Gradually add the aqueous cargo solution to the lipid solution under vigorous mixing.
-
Nanoparticle Formation: Slowly add the siRNA-lipid mixture to a citrate (B86180) buffer (e.g., 20 mM, pH 4.0) with vigorous stirring.
-
Purification and Concentration: Remove the t-BuOH and exchange the external buffer to a physiological buffer (e.g., PBS pH 7.4) using ultrafiltration.
2. Determination of LNP pKa (TNS Assay)
The pKa of the LNP membrane can be determined using a 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) assay.
-
Principle: TNS is a fluorescent probe that exhibits increased fluorescence in a nonpolar environment. At acidic pH, the ionizable lipid becomes protonated, creating a more hydrophobic environment within the LNP, which TNS can partition into, leading to an increase in fluorescence.
-
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2.5 to 11).
-
Add the LNP suspension and TNS solution to each buffer.
-
Incubate for a specific time at a controlled temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the pH.
-
The pKa is the pH at which 50% of the maximum fluorescence is observed, determined by fitting the data to a sigmoidal curve.
-
3. In Vitro Transfection Assay
This is a general protocol to assess the gene silencing efficiency of siRNA-loaded YSK12-C4 LNPs.
-
Cell Culture: Plate the target cells in a suitable multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with different concentrations of the siRNA-loaded LNPs diluted in cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Analysis:
-
Gene Expression: Measure the expression of the target gene at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using Western blot or ELISA).
-
Cell Viability: Assess cytotoxicity using an appropriate assay, such as the WST-1 or MTS assay.[5][14]
-
Normalization: Normalize the gene expression data to a housekeeping gene and compare it to untreated or control-treated cells.
-
Visualizations
Caption: Mechanism of endosomal escape for YSK12-C4 LNPs.
Caption: Workflow for optimizing LNP formulation pKa.
Caption: Troubleshooting logic for low gene silencing.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-sized, stable lipid nanoparticle for the efficient delivery of siRNA to human immune cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of a polyamine into lipid nanoparticles increases the endosomal release and transfection of nucleic acids without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing YSK12-C4 Lipid Nanoparticle Aggregation
Welcome to the technical support center for YSK12-C4 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to LNP aggregation and ensure the stability and efficacy of their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of YSK12-C4 LNP aggregation?
A1: Aggregation of YSK12-C4 LNPs can be attributed to several factors, including:
-
Inadequate Formulation Components: Insufficient amounts of stabilizing lipids, such as PEGylated lipids, can lead to particle fusion.[1][2] The PEG-lipid creates a protective layer that prevents nanoparticles from sticking together.[3][4]
-
Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles, can induce aggregation.[5][6] Storage at inappropriate temperatures can lead to changes in the lipid bilayer, causing instability.[7][8]
-
Suboptimal pH: The pH of the storage buffer is critical. A pH that is too low can cause acid-mediated hydrolysis of lipids, while an inappropriate pH can affect the surface charge of the LNPs, leading to aggregation.[9][10]
-
Mechanical Stress: Physical stresses such as vigorous mixing or shaking can cause particles to aggregate.[11][12]
-
Chemical Degradation: Hydrolysis or oxidation of the lipid components can alter the LNP structure and lead to aggregation.[10]
Q2: How do PEGylated lipids contribute to the stability of YSK12-C4 LNPs?
A2: Polyethylene glycol (PEG)-lipids are a crucial component for ensuring the stability of LNPs.[13] They provide a "stealth" shield on the surface of the nanoparticles, which offers several benefits:
-
Steric Hindrance: The PEG chains create a physical barrier that prevents close contact and fusion between individual LNPs.[3][4]
-
Colloidal Stability: PEG-lipids enhance the colloidal stability of the formulation, preventing aggregation and maintaining a uniform particle size distribution.
-
Increased Circulation Time: By shielding the LNPs from the immune system, PEG-lipids can prolong their circulation time in the bloodstream.[1][2]
It is important to optimize the concentration of PEG-lipids, as an excess can potentially reduce cellular uptake and transfection efficiency.[10][14]
Q3: What are the ideal storage conditions to prevent the aggregation of YSK12-C4 LNPs?
A3: Proper storage is critical for maintaining the stability of your LNPs. Here are some general guidelines:
-
Temperature: For short-term storage, 4°C is often suitable.[15] For long-term stability, storage at -20°C or -80°C is recommended.[8] However, some studies suggest that for certain formulations, refrigeration at 2°C can be more effective than freezing at -20°C.[16] It is crucial to avoid repeated freeze-thaw cycles.[6]
-
Cryoprotectants: If you need to freeze your LNPs, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) (typically at 5-10% w/v) is highly recommended to prevent aggregation during the freezing and thawing process.[8][16]
-
Buffer and pH: Store your LNPs in a suitable buffer, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.[15][16] Some formulations may benefit from a slightly higher pH of up to 8.5 for enhanced stability.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) after Formulation | Incomplete mixing of lipid and aqueous phases. | Use a controlled and reproducible mixing method, such as a microfluidic device, to ensure consistent and rapid mixing.[15] |
| Suboptimal lipid ratios. | Ensure the molar percentage of PEG-lipid is sufficient (typically 1.5-3.0 mol%) to provide adequate steric stabilization.[2][14] | |
| Visible Aggregates or Precipitation During Storage | Inappropriate storage temperature. | For long-term storage, freeze at -80°C in the presence of a cryoprotectant. For short-term, 4°C may be suitable. Avoid storing at -20°C for extended periods, as some studies show increased PDI at this temperature.[7][17] |
| Freeze-thaw cycles. | Aliquot your LNP suspension into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[6] | |
| Incorrect buffer pH. | Ensure the storage buffer is at a physiological and stable pH, typically around 7.4.[15] | |
| Loss of Transfection Efficiency Over Time | Aggregation leading to reduced cellular uptake. | Characterize particle size and PDI before each experiment to ensure the quality of the LNPs. |
| Degradation of encapsulated cargo (e.g., mRNA). | Store at low temperatures and protect from light to minimize chemical degradation of both the lipids and the nucleic acid payload.[5] | |
| Chemical reactions between lipids and mRNA. | Ensure high purity of lipid components to avoid reactive impurities that can degrade the mRNA payload.[18] |
Experimental Protocols
Protocol 1: YSK12-C4 LNP Formulation using Microfluidics
This protocol outlines a standard method for producing YSK12-C4 LNPs with consistent size and low PDI.
Materials:
-
YSK12-C4 (ionizable lipid)
-
DSPC (helper lipid)
-
Cholesterol
-
DMG-PEG2000 (PEGylated lipid)
-
mRNA (or other nucleic acid cargo)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve YSK12-C4, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
Prepare Aqueous Phase: Dissolve the mRNA in the citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Pump the lipid-ethanol solution through one inlet and the mRNA-buffer solution through another at a flow rate ratio of 1:3 (organic:aqueous).
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.
-
Concentration and Sterilization: Concentrate the LNP solution to the desired final concentration using a suitable method like tangential flow filtration. Sterilize the final product by passing it through a 0.22 µm filter.
-
Characterization: Analyze the LNPs for particle size, PDI, and encapsulation efficiency.
Protocol 2: Characterization of LNP Stability
This protocol describes how to assess the stability of your LNP formulation under different storage conditions.
Procedure:
-
Aliquot Samples: Divide your freshly prepared LNP formulation into several sterile, single-use aliquots.
-
Storage Conditions: Store the aliquots under different conditions:
-
4°C (refrigerator)
-
-20°C (freezer)
-
-80°C (ultra-low freezer)
-
-80°C with 10% (w/v) sucrose as a cryoprotectant.[17]
-
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Thawing: For frozen samples, thaw them rapidly at room temperature.
-
Analysis: For each sample, measure the following:
-
Particle Size and PDI: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Use a RiboGreen assay or similar method to determine the amount of encapsulated nucleic acid.
-
In vitro Transfection Efficiency: Perform a cell-based assay to assess the biological activity of the LNPs.
-
Visualizations
Caption: Factors leading to LNP aggregation and loss of efficacy.
Caption: Troubleshooting workflow for LNP aggregation issues.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. biochempeg.com [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. fluidimaging.com [fluidimaging.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. helixbiotech.com [helixbiotech.com]
- 9. Identification of film-based formulations that move mRNA lipid nanoparticles out of the freezer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 15. benchchem.com [benchchem.com]
- 16. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of YSK 12C4 delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YSK12-C4 lipid nanoparticle (LNP) delivery systems. Our goal is to help you minimize off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with YSK12-C4 LNP delivery?
A1: The primary off-target effects of YSK12-C4 LNPs include cytotoxicity, immunogenicity, and non-specific uptake by non-target tissues, particularly the liver and spleen. Cytotoxicity is often observed at the high concentrations required for effective gene silencing. Immunogenicity can be triggered by the cationic nature of YSK12-C4, leading to the activation of innate immune responses. Non-specific biodistribution can lead to accumulation in organs rich in macrophages, such as the liver and spleen, which are part of the mononuclear phagocyte system (MPS).
Q2: How can I reduce the cytotoxicity of my YSK12-C4 formulation?
A2: A key strategy to reduce cytotoxicity is to decrease the overall amount of the YSK12-C4 lipid in your formulation. One effective method is to create a core for your siRNA payload using a polycation, such as protamine, before encapsulation within the lipid nanoparticle. This approach can significantly increase cell viability without compromising gene silencing efficiency.[1]
Q3: My YSK12-C4 LNPs are causing an inflammatory response. What are the potential mechanisms and how can I mitigate this?
A3: Cationic lipids like YSK12-C4 can be recognized by the innate immune system, leading to an inflammatory response. This is often mediated through the activation of Toll-like receptor 2 (TLR2) and TLR4 signaling pathways. This activation can trigger downstream signaling cascades involving NF-κB and the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3][4] To mitigate this, consider strategies to shield the cationic charge, such as optimizing PEGylation, or incorporating biodegradable ionizable lipids that are less likely to trigger sustained immune activation.[5]
Q4: How can I improve the targeting of my YSK12-C4 LNPs to a specific tissue and reduce liver uptake?
A4: To improve tissue-specific targeting and reduce off-target accumulation in the liver, you can modify the surface of your LNPs with targeting ligands. These ligands, such as antibodies or peptides, can bind to receptors that are overexpressed on your target cells.[6] For example, conjugating an anti-CD4 antibody to the LNP surface can facilitate targeting to CD4+ T cells. Additionally, optimizing the physicochemical properties of your LNPs, such as size and the molar ratio of components, can influence their biodistribution.[4][7][8]
Troubleshooting Guides
Problem 1: High Cell Death Observed After Transfection with YSK12-C4 LNPs
Possible Cause: The concentration of YSK12-C4 in the lipid nanoparticle formulation is too high, leading to dose-dependent cytotoxicity.
Suggested Solution:
-
Reduce YSK12-C4 Concentration with a Polycation Core: Form a complex between your siRNA and a polycation like protamine before lipid encapsulation. This allows for a reduction in the charge ratio (CR) of YSK12-C4 to siRNA. A lower charge ratio has been shown to significantly increase cell viability.
-
Experimental Protocol: See "Protocol for Preparing YSK12-MEND with a Polycation-Based siRNA Core" below.
-
Expected Outcome: A study using NK-92 cells showed that decreasing the charge ratio from 16.9 to 5 increased cell viability by more than two-fold while maintaining a gene silencing efficiency of 60%.[1]
-
Quantitative Data Summary:
| Formulation | Charge Ratio (YSK12-C4/siRNA) | Cell Viability (%) | Gene Silencing Efficiency (%) |
| YSK12-MEND | 16.9 | ~40% | ~60% |
| YSK12-MEND/core | 10 | ~60% | ~60% |
| YSK12-MEND/core | 5 | >80% | ~60% |
| YSK12-MEND/core | 3 | >80% | ~50% |
| YSK12-MEND/core | 2.5 | >80% | ~40% |
Data adapted from a study on NK-92 cells.[1]
Problem 2: Evidence of an Innate Immune Response (e.g., high cytokine levels) In Vitro or In Vivo
Possible Cause: The cationic nature of YSK12-C4 is activating pattern recognition receptors (PRRs) like TLR2 and TLR4 on immune cells.
Suggested Solutions:
-
Optimize PEGylation: The polyethylene (B3416737) glycol (PEG) layer on the LNP surface can help shield the positive charge of YSK12-C4, reducing interactions with immune cells.
-
Strategy 1: Modify PEG Chain Length and Density: Experiment with different molecular weights and molar percentages of the PEG-lipid in your formulation. Higher molecular weight PEGs (>2000 Da) and a dense brush-like layer can enhance shielding.[2][9]
-
Strategy 2: Use Branched or Cleavable PEGs: Branched or Y-shaped PEG structures can reduce the potential for anti-PEG antibody production.[2] Acid- or enzyme-responsive cleavable PEGs can maintain circulation time while being shed at the target site to improve cellular uptake.[2]
-
-
Incorporate Biodegradable Ionizable Lipids: Replace a portion of the YSK12-C4 with biodegradable ionizable lipids. These lipids are designed to break down into non-toxic components within the cell, reducing their potential for prolonged immune stimulation.[4][5]
-
Experimental Protocol: See "Protocol for Quantifying Cytokine Production from Macrophages" below.
-
Problem 3: Poor In Vivo Efficacy Due to Off-Target Accumulation in the Liver and Spleen
Possible Cause: The physicochemical properties of the YSK12-C4 LNPs favor uptake by the mononuclear phagocyte system (MPS) in the liver and spleen.
Suggested Solutions:
-
Active Targeting with Ligands: Conjugate a targeting moiety (e.g., antibody, peptide, aptamer) to the surface of the LNPs that specifically binds to a receptor on your target cells.
-
Experimental Protocol: See "General Protocol for LNP Surface Modification with Targeting Ligands" below.
-
-
Optimize LNP Size and Composition:
-
Size: Aim for a particle size that balances circulation time with the ability to extravasate into the target tissue. Generally, nanoparticles between 20-200 nm show higher accumulation in tumors.[10]
-
Lipid Composition: The ratio of helper lipids, cholesterol, and PEG-lipids can influence the biodistribution profile. For example, incorporating anionic lipids can shift uptake towards the spleen, while cationic lipids can increase lung uptake.[7]
-
Experimental Protocol: See "Protocol for In Vivo Biodistribution Studies" below.
-
Experimental Protocols
Protocol for Preparing YSK12-MEND with a Polycation-Based siRNA Core
-
Prepare siRNA-Protamine Core:
-
Dissolve siRNA and protamine sulfate (B86663) separately in an appropriate buffer (e.g., RNase-free water).
-
Mix the siRNA and protamine solutions at the desired charge ratio (N/P ratio, where N is the number of amines in protamine and P is the number of phosphates in siRNA). A typical starting point is a 2:1 N/P ratio.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Prepare Lipid Mixture:
-
Dissolve YSK12-C4, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:38.5:1.5.
-
-
Formulate LNPs:
-
Rapidly inject the lipid-ethanol solution into the aqueous solution containing the siRNA-protamine core while vigorously stirring. The rapid mixing promotes the self-assembly of the LNPs.
-
The final formulation should have a charge ratio (CR) of YSK12-C4 to siRNA that is lower than standard formulations. For example, aim for a CR of 5.[1]
-
-
Purification and Characterization:
-
Remove residual ethanol and unencapsulated components by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS).
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
-
Protocol for Quantifying Cytokine Production from Macrophages
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate culture medium.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
-
LNP Treatment:
-
Prepare different formulations of YSK12-C4 LNPs (e.g., with and without PEGylation modifications, or with biodegradable lipids).
-
Treat the macrophages with the LNP formulations at various concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., LPS) and a negative control (untreated cells).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
Cytokine Analysis:
General Protocol for LNP Surface Modification with Targeting Ligands
-
Incorporate a Functionalized PEG-Lipid: During the LNP formulation process, include a PEG-lipid with a reactive functional group (e.g., maleimide, NHS-ester, azide) in the lipid mixture.
-
Prepare the Targeting Ligand:
-
Ensure your targeting ligand (e.g., antibody, peptide) has a complementary reactive group (e.g., thiol for maleimide, amine for NHS-ester, alkyne for azide). If necessary, chemically modify the ligand to introduce the required group.
-
-
Conjugation Reaction:
-
Mix the purified LNPs with the prepared targeting ligand in a suitable reaction buffer.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C. The optimal reaction conditions (e.g., pH, time, molar ratio of ligand to LNP) will need to be determined empirically.
-
-
Purification:
-
Remove unconjugated ligands and other reactants using a purification method such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation of the ligand to the LNP surface using appropriate analytical techniques (e.g., gel electrophoresis, dynamic light scattering to check for size increase).
-
Protocol for In Vivo Biodistribution Studies
-
Labeling of LNPs:
-
To track the LNPs in vivo, they need to be labeled. This can be done by encapsulating a fluorescent dye or by radiolabeling one of the lipid components.
-
-
Animal Model:
-
Select an appropriate animal model for your study (e.g., mice, rats). All animal procedures must be approved by your institution's animal care and use committee.
-
-
Administration:
-
Administer the labeled LNP formulations to the animals via the desired route (e.g., intravenous injection).
-
-
In Vivo Imaging (Optional):
-
Organ Harvest and Quantification:
-
At predetermined time points, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
Homogenize the tissues and quantify the amount of the label (fluorescence or radioactivity) in each organ.[15]
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Innate immune signaling pathway activated by YSK12-C4 LNPs.
Caption: Workflow for reducing YSK12-C4 LNP cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 3. pnas.org [pnas.org]
- 4. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. The Future of Tissue-Targeted Lipid Nanoparticle-Mediated Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting materials and strategies for RNA delivery [thno.org]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precision treatment of viral pneumonia through macrophage-targeted lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
YSK12-C4 LNP In Vivo Stability: Technical Support Center
Welcome to the technical support center for improving the in vivo stability of YSK12-C4 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and application of YSK12-C4 LNPs.
Frequently Asked Questions (FAQs)
Q1: What is YSK12-C4 and why is it used in LNP formulations?
YSK12-C4 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as siRNA.[1][2] Its structure, featuring unsaturated carbon chains, is designed to facilitate the encapsulation of negatively charged nucleic acids and promote their escape from endosomes within the target cells, a critical step for therapeutic efficacy.[2]
Q2: What are the primary challenges affecting the in vivo stability of YSK12-C4 LNPs?
The primary challenges to the in vivo stability of YSK12-C4 LNPs, similar to other cationic lipid-based LNPs, include:
-
Aggregation: Nanoparticles can clump together in the bloodstream, leading to rapid clearance by the mononuclear phagocyte system (MPS) and potential toxicity.
-
Opsonization: Serum proteins can coat the surface of LNPs, marking them for clearance by immune cells.
-
Payload Leakage: The encapsulated nucleic acid can prematurely leak from the LNP before reaching the target tissue, reducing therapeutic efficacy.
-
Degradation of Components: The lipid components themselves can be susceptible to degradation in the biological environment.
Q3: How does PEGylation improve the in vivo stability of YSK12-C4 LNPs?
Polyethylene glycol (PEG)ylation involves the incorporation of PEG-conjugated lipids into the LNP formulation. This creates a hydrophilic shield on the nanoparticle surface, which provides several benefits:
-
Steric Hindrance: The PEG layer sterically hinders the binding of opsonins and other serum proteins, reducing MPS uptake and prolonging circulation time.[3]
-
Prevention of Aggregation: The hydrophilic nature of PEG prevents the aggregation of LNPs in the bloodstream.
-
Increased Stability: PEGylation contributes to the overall stability of the LNP structure.[3]
Q4: What are cryoprotectants and why are they important for the storage stability of YSK12-C4 LNPs?
Cryoprotectants, such as sucrose (B13894) and trehalose, are sugars used to protect LNPs from damage during freezing and lyophilization (freeze-drying). They prevent the formation of ice crystals that can disrupt the LNP structure and cause aggregation upon thawing. For long-term storage, lyophilization with cryoprotectants is a common strategy to maintain the stability and potency of LNP formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with YSK12-C4 LNPs and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Particle Size (>150 nm) and/or Polydispersity Index (PDI > 0.2) | 1. Suboptimal mixing during formulation.2. Inappropriate lipid ratios.3. Aggregation post-formulation. | 1. Optimize Mixing: Utilize a microfluidic mixing device for controlled and rapid mixing of the lipid and aqueous phases.[4] Ensure consistent flow rates.2. Adjust Lipid Ratios: Systematically vary the molar ratios of YSK12-C4, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipid. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).3. Increase PEG-Lipid Content: A higher molar percentage of PEG-lipid (e.g., 2-5 mol%) can improve steric stabilization and reduce aggregation.[5] |
| Low Encapsulation Efficiency (<80%) | 1. Suboptimal pH of the aqueous buffer.2. Inappropriate lipid-to-payload ratio.3. Degradation of the nucleic acid payload. | 1. Optimize Formulation pH: YSK12-C4 is an ionizable lipid that requires an acidic pH (typically pH 4.0) during formulation to be positively charged for efficient complexation with the negatively charged nucleic acid.[6]2. Vary Lipid:Payload Ratio: Optimize the weight ratio of the total lipid to the nucleic acid. Higher ratios may improve encapsulation.3. Ensure Payload Integrity: Use high-quality, intact nucleic acids. Store them under appropriate conditions to prevent degradation. |
| Rapid Clearance In Vivo / Low Efficacy | 1. Insufficient PEGylation leading to opsonization and MPS uptake.2. LNP aggregation in the bloodstream.3. Premature payload release. | 1. Optimize PEG-Lipid: Experiment with different PEG-lipid chain lengths (e.g., C14, C18) and PEG molecular weights (e.g., 2000 Da). Longer acyl chains in the PEG-lipid can lead to slower desorption from the LNP surface and prolonged circulation.[7]2. Characterize Post-Formulation Stability: Analyze particle size and PDI after incubation in serum-containing media to assess stability against aggregation.3. Adjust Helper Lipid and Cholesterol Content: The helper lipid (e.g., DOPE) and cholesterol content can influence membrane rigidity and payload retention.[8] |
| Evidence of Immune Response or Toxicity | 1. High concentration of cationic lipid on the LNP surface.2. LNP aggregation leading to emboli.3. Impurities from the synthesis of lipid components. | 1. Ensure Near-Neutral Surface Charge at Physiological pH: The pKa of the ionizable lipid is crucial. YSK12-C4 should be largely neutral at physiological pH (~7.4) to minimize non-specific interactions and toxicity.2. Confirm Formulation Purity: Use high-purity lipids and ensure the removal of any residual organic solvents or other contaminants from the final formulation.3. Evaluate LNP Morphology: Use techniques like cryo-TEM to visualize the morphology of your LNPs and check for signs of aggregation or structural defects. |
Experimental Protocols
Protocol 1: YSK12-C4 LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating YSK12-C4 LNPs for siRNA delivery.
Materials:
-
YSK12-C4 (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)
-
siRNA (in 25 mM acetate (B1210297) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of YSK12-C4, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol (B145695).
-
Prepare Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio. A suggested starting point is a YSK12-C4:DOPE:Cholesterol:DMG-PEG 2000 molar ratio of 50:10:38.5:1.5.
-
Prepare siRNA Solution: Dissolve the siRNA in a 25 mM acetate buffer (pH 4.0) at the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe of the microfluidic device.
-
Load the siRNA solution (in acetate buffer) into another syringe.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the resulting LNP dispersion into a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or lyophilize with a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.
-
Protocol 2: Characterization of YSK12-C4 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE%) Determination:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (Total siRNA).
-
Leave the other set intact (Free siRNA).
-
Add the RiboGreen reagent to both sets and measure the fluorescence intensity.
-
Calculate the EE% using the following formula: EE% = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100
-
Visualizations
Caption: Workflow for the formulation of YSK12-C4 LNPs.
Caption: Factors affecting in vivo stability and improvement strategies.
Caption: A logical workflow for troubleshooting common LNP issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of PEGylation on LNP based mRNA delivery to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Loading in YSK12-C4 LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the loading capacity of small interfering RNA (siRNA) in YSK12-C4 lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of YSK12-C4 LNPs for siRNA delivery.
Issue 1: Low siRNA Encapsulation Efficiency (<80%)
Possible Causes and Solutions:
-
Suboptimal N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, representing the molar ratio of ionizable lipid (YSK12-C4) to siRNA phosphates, is a critical parameter. An improper ratio can lead to inefficient complexation.
-
Solution: Systematically vary the N/P ratio to find the optimal balance. Start with a commonly used ratio and perform a titration to identify the ratio that yields the highest encapsulation efficiency. Increasing the N/P ratio can enhance electrostatic interactions, but excessively high ratios may lead to cytotoxicity.[1]
-
-
Incorrect pH of Aqueous Buffer: The charge of the ionizable lipid YSK12-C4 is pH-dependent. Encapsulation is most efficient under acidic conditions where the lipid is positively charged, facilitating interaction with the negatively charged siRNA.
-
Solution: Ensure the aqueous buffer used to dissolve the siRNA is acidic (typically pH 3-5). This protonates the tertiary amine of YSK12-C4, promoting strong electrostatic interactions with the siRNA phosphate (B84403) backbone.[2][3]
-
-
Inefficient Mixing Method: The method used to mix the lipid-ethanol phase with the siRNA-aqueous phase significantly impacts LNP formation and siRNA encapsulation.
-
Solution: Employ a rapid and reproducible mixing method. Microfluidic systems are highly recommended for generating homogenous and small-sized LNPs with high encapsulation efficiency.[3][4][5] If using bulk mixing methods like vortexing, ensure the addition of the aqueous phase to the lipid phase is rapid and consistent.[6]
-
Issue 2: High Polydispersity Index (PDI > 0.2)
Possible Causes and Solutions:
-
Slow or Inconsistent Mixing: Non-uniform mixing can lead to the formation of a heterogeneous population of LNPs with varying sizes.
-
Solution: Utilize a microfluidic mixing device for precise control over the mixing process, which typically results in LNPs with a low PDI.[5] If using manual methods, standardize the mixing speed and duration.
-
-
Suboptimal Lipid Composition: The molar ratios of the different lipid components (YSK12-C4, helper lipid, cholesterol, PEG-lipid) can affect the stability and uniformity of the resulting LNPs.
Issue 3: Poor In Vitro/In Vivo Gene Silencing Despite High Encapsulation
Possible Causes and Solutions:
-
Inefficient Endosomal Escape: While the siRNA may be successfully encapsulated, it must be released from the endosome into the cytoplasm to be effective. The pKa of the ionizable lipid is a key factor in endosomal escape.
-
Solution: The structure of the ionizable lipid's hydrophilic headgroup can influence its pKa. While you are using YSK12-C4, modifications to helper lipids or other formulation components might indirectly affect the LNP's overall properties related to endosomal escape.[1]
-
-
Instability of LNPs in Biological Fluids: LNPs can interact with serum proteins, leading to aggregation or premature release of siRNA.
-
Solution: The PEG-lipid component helps to create a hydrophilic shield, reducing opsonization and increasing circulation time. Optimizing the percentage of PEG-lipid can improve stability. However, too much PEG can hinder cellular uptake.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal N/P ratio for YSK12-C4 LNPs?
A1: The optimal N/P ratio can vary depending on the specific siRNA sequence and other formulation parameters. However, a common starting point is a ratio where the positive charges from the ionizable lipid significantly outnumber the negative charges from the siRNA. It is recommended to perform an optimization experiment by testing a range of N/P ratios (e.g., 3:1, 6:1, 10:1) and measuring the impact on encapsulation efficiency, particle size, and zeta potential.[4]
Q2: How does the choice of helper lipid affect siRNA loading?
A2: Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), contribute to the structural integrity of the LNP. While the primary driver for siRNA encapsulation is the electrostatic interaction with the ionizable lipid, helper lipids can influence the overall stability and morphology of the nanoparticle, which can indirectly affect siRNA retention and release.[7][8]
Q3: What is the role of cholesterol in the LNP formulation?
A3: Cholesterol is a crucial component that modulates membrane fluidity and stability. It fills the gaps between the other lipid molecules, increasing the rigidity of the lipid bilayer and reducing the passive permeability of the LNP, which helps to retain the encapsulated siRNA.
Q4: Can the siRNA itself influence the loading capacity?
A4: Yes, the physical properties of the siRNA, such as its length and sequence, can have a minor influence on packaging. However, for standard 21-mer siRNAs, the formulation parameters (lipid composition, N/P ratio, mixing method) are generally the more dominant factors.
Q5: What are the ideal physicochemical properties of YSK12-C4 LNPs for efficient siRNA delivery?
A5: Ideal properties often include:
-
High Encapsulation Efficiency: Typically >90%.
-
Small Particle Size: Generally in the range of 50-150 nm for systemic delivery, as this can influence biodistribution.[1][2][9]
-
Low Polydispersity Index (PDI): A PDI < 0.2 indicates a homogenous population of nanoparticles.
-
Slightly Positive to Neutral Zeta Potential: At physiological pH, the LNP surface charge should be near-neutral to avoid rapid clearance from circulation. The core of the LNP, however, will be positively charged at acidic endosomal pH to facilitate siRNA release.
Experimental Protocols
Protocol 1: LNP Formulation using a Microfluidic Device
-
Preparation of Lipid Stock Solution: Dissolve YSK12-C4, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Preparation of siRNA Solution: Dissolve the siRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0). The concentration should be calculated to achieve the target siRNA-to-lipid ratio.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another. Connect the syringes to a microfluidic mixing chip (e.g., NanoAssemblr).
-
Flow Rate and Ratio: Set the desired total flow rate and the flow rate ratio of the aqueous to ethanol phases (often 3:1). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.
-
Dialysis: Dialyze the collected LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[6]
-
Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
Data Summary
Table 1: Influence of N/P Ratio on LNP Properties
| N/P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1 | 95 | 0.038 | Variable | Variable |
| 3 | Variable | Variable | Variable | Often > 80% |
| 6 | Variable | Variable | Variable | Often > 90% |
| 10 | Variable | Variable | Variable | Can reach > 95% |
| 12 | 50 | 0.127 | Variable | Variable |
Note: This table presents generalized trends.[9] Absolute values are dependent on the specific formulation and process parameters.
Table 2: Common Lipid Compositions for siRNA LNPs
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio |
| YSK12-C4 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 |
| C12-200 | DOPE | Cholesterol | C14-PEG2000 | 50:10:38.5:1.5 |
Note: These are examples of commonly used lipid compositions that can be adapted for YSK12-C4.[1]
Visualizations
Caption: Workflow for siRNA-LNP formulation using microfluidics.
Caption: Troubleshooting logic for low siRNA loading efficiency.
References
- 1. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Scalable mRNA and siRNA Lipid Nanoparticle Production Using a Parallelized Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Characterization techniques for YSK 12C4 LNP size and charge
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of YSK12-C4 lipid nanoparticles (LNPs), focusing on size and charge analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for measuring the size and charge of YSK12-C4 LNPs?
A1: The most common and essential techniques are Dynamic Light Scattering (DLS) for determining the hydrodynamic size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) to measure the zeta potential, which indicates the surface charge.[1][2][3][4] These methods are widely used for the biophysical characterization of LNPs.[5]
Q2: What is a typical size range for YSK12-C4 LNPs?
A2: YSK12-C4 LNPs, like many other LNP formulations for nucleic acid delivery, typically fall within the size range of 70 to 150 nm.[6] One specific formulation containing YSK05/YSK12-C4 reported a size of approximately 82.75 nm.[1] For optimal in vivo performance, a size range of 80-120 nm is often targeted to maximize cellular uptake while minimizing immune system detection.[4]
Q3: What is the Polydispersity Index (PDI) and what is an acceptable value for YSK12-C4 LNPs?
A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A smaller PDI value indicates a more monodisperse or uniform sample. For LNP drug delivery systems, a PDI of less than 0.3 is generally considered acceptable and indicates a homogenous population.[7] A specific YSK05/YSK12-C4 LNP formulation was reported to have a PDI of 0.079, indicating a very uniform size distribution.[1]
Q4: What does the zeta potential tell me about my YSK12-C4 LNPs?
A4: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs in a particular medium. It is a crucial parameter for predicting the stability of the LNP dispersion and for understanding its potential interactions with biological components.[3] For ionizable lipids like YSK12-C4, the zeta potential is pH-dependent. At physiological pH, a near-neutral or slightly negative charge is often desirable for systemic administration to reduce cytotoxicity and immunogenicity.[7][8] One reported YSK05/YSK12-C4 LNP formulation had a positive zeta potential of +13.5 mV, which can be influenced by the specific formulation composition and the pH of the measurement buffer.[1]
Q5: How does the pH of the buffer affect zeta potential measurements for YSK12-C4 LNPs?
A5: The charge of ionizable lipids like YSK12-C4 is highly dependent on the pH of the surrounding environment. At acidic pH (e.g., within the endosome), the ionizable lipid becomes protonated and positively charged, which is crucial for endosomal escape. At physiological pH (around 7.4), it is designed to be nearly neutral to minimize non-specific interactions and toxicity. Therefore, measuring zeta potential at different pH values can provide insights into the LNP's behavior in different biological environments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High PDI value (> 0.3) | 1. LNP aggregation. 2. Issues with the formulation process leading to a wide size distribution. 3. Sample contamination. | 1. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. Consider filtering the sample through an appropriate pore size filter. 2. Optimize formulation parameters such as mixing speed, flow rates, and lipid ratios.[9] 3. Use high-purity components and sterile, nuclease-free water and buffers. |
| Inconsistent or fluctuating size readings | 1. Sample is too concentrated, leading to multiple scattering events. 2. Presence of large aggregates or dust in the sample. 3. Instrument not equilibrated to the correct temperature. | 1. Dilute the sample with an appropriate buffer. A good starting point is a 1:10 or 1:100 dilution in the measurement buffer. 2. Filter the sample before measurement. Ensure cuvettes are clean and dust-free. 3. Allow the instrument and the sample to equilibrate to the set temperature before starting the measurement. |
| Low or unstable zeta potential readings | 1. High ionic strength of the measurement buffer, which shields the surface charge. 2. Sample is too dilute or too concentrated. 3. Electrodes in the measurement cell are contaminated. | 1. For zeta potential measurements, it is often recommended to dilute the LNPs in a low ionic strength buffer, such as 0.1x PBS.[10] 2. Optimize the sample concentration. Follow the instrument manufacturer's guidelines. 3. Clean the zeta potential cell and electrodes according to the manufacturer's protocol. |
| Unexpectedly large or small particle size | 1. Incorrect formulation ratios of lipids. 2. The size of the encapsulated cargo (e.g., mRNA) might have a minor influence, although some studies suggest this effect is not strong.[11] 3. Degradation of LNPs over time. | 1. Carefully re-check all calculations and stock solution concentrations for the lipid components. 2. While the cargo size effect may be minimal, ensure consistent cargo quality. 3. Perform stability studies by measuring size at different time points after formulation. Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term). |
Quantitative Data Summary
The following table summarizes typical physicochemical properties of YSK12-C4 containing LNPs based on available literature.
| Parameter | YSK05/YSK12-C4 LNP[1] | General LNP Formulations |
| Z-average Diameter (nm) | 82.75 | 70 - 150[6] |
| Polydispersity Index (PDI) | 0.079 | < 0.3[7] |
| Zeta Potential (mV) | +13.5 | Varies with formulation and pH |
Experimental Protocols
Protocol 1: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of YSK12-C4 LNP suspensions.
Materials:
-
YSK12-C4 LNP sample
-
1x Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Low-volume disposable cuvettes
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Methodology:
-
Instrument Preparation: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes. Set the measurement temperature, typically to 25°C.
-
Sample Preparation:
-
Visually inspect the LNP stock solution for any signs of aggregation or precipitation.
-
In a clean microcentrifuge tube, dilute the LNP stock solution with filtered 1x PBS to achieve an appropriate concentration for DLS measurement. The optimal concentration depends on the instrument and LNP scattering properties, but a 1:10 to 1:100 dilution is a common starting point. The goal is to achieve a count rate within the instrument's recommended range.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent LNP disruption.
-
-
Measurement:
-
Carefully transfer the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Set the instrument parameters: select the appropriate dispersant (water), and set the equilibration time (e.g., 120 seconds).
-
Initiate the measurement. The instrument will perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will generate a report including the Z-average diameter (nm), the PDI, and the size distribution graph.
-
Ensure the quality of the data by checking the correlation function and the count rate.
-
Record the Z-average diameter and the PDI. For a reliable measurement, perform at least three independent measurements and report the average and standard deviation.
-
Protocol 2: LNP Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of YSK12-C4 LNPs.
Materials:
-
YSK12-C4 LNP sample
-
0.1x Phosphate Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Disposable folded capillary cells for zeta potential measurement
-
Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer)
Methodology:
-
Instrument Preparation: Ensure the ELS instrument is on and has stabilized.
-
Sample Preparation:
-
Prepare a fresh dilution of the YSK12-C4 LNP stock in filtered 0.1x PBS. The lower ionic strength of 0.1x PBS is crucial for obtaining a reliable zeta potential measurement, as high salt concentrations can screen the surface charge.[10]
-
The final concentration should be suitable for the instrument, similar to that used for DLS.
-
Gently mix the sample.
-
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles. Ensure the sample fills the cell to the correct level and that the electrodes are submerged.
-
Cap the cell and wipe the outside to remove any fingerprints or liquid.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software, including the dispersant properties and temperature (e.g., 25°C).
-
Start the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
-
Data Analysis:
-
The software will provide the mean zeta potential (mV) and the zeta deviation.
-
Check the quality of the measurement by examining the phase analysis light scattering (PALS) plot and the frequency spectrum.
-
Perform at least three independent measurements and report the average zeta potential and standard deviation.
-
Visualizations
Caption: Workflow for LNP size and PDI analysis using DLS.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 4. allanchem.com [allanchem.com]
- 5. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 6. kinampark.com [kinampark.com]
- 7. media.beckman.com [media.beckman.com]
- 8. Lipid Nanoparticles With Fine‐Tuned Composition Show Enhanced Colon Targeting as a Platform for mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Best practices for storing and handling YSK 12C4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YSK 12C4, also known as 12-Crown-4 (B1663920).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the designation for the chemical compound 1,4,7,10-tetraoxacyclododecane, commonly known as 12-Crown-4. It is a crown ether, a class of cyclic chemical compounds consisting of a ring containing several ether groups.[1] 12-Crown-4 is specifically recognized for its high affinity for the lithium cation (Li⁺).[1][2]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in applications that leverage its ability to selectively bind with alkali metal cations. Key applications include:
-
Phase Transfer Catalysis: It is used to transport ionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates.[3]
-
Ion-Selective Electrodes: It serves as an ionophore in the development of sensors for the precise measurement of specific cations, particularly sodium ions (Na⁺) in some modified forms.[3][4][5]
-
Organic Synthesis: It can enhance reaction yields and rates in various organic reactions, such as in the synthesis of certain polymers.
-
Cation Complexation Studies: It is used as a model compound for studying host-guest chemistry and the thermodynamics of cation binding.[6]
Q3: What are the key physical and chemical properties of this compound?
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆O₄ |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 16 °C |
| Boiling Point | 61-70 °C at 0.5 mmHg |
| Density | 1.089 g/mL at 25 °C |
| Solubility in Water | Miscible |
| Flash Point | 113 °C |
Data sourced from multiple references.[7][8]
Storage and Handling
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place.[4] The container should be tightly closed to prevent moisture absorption and leakage.[4] It is also light-sensitive and should be protected from light.[4] For long-term storage, refrigeration at 2-8°C is often recommended.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is crucial to wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of inadequate ventilation, wear respiratory protection.
Q6: How should spills of this compound be handled?
In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste. Prevent the spill from entering drains.[4]
Troubleshooting Guides
Phase Transfer Catalysis (PTC)
Q7: My phase transfer catalysis reaction using this compound is showing low or no product yield. What are the possible causes and solutions?
Low yield in a PTC reaction can be due to several factors. The following table outlines common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Inefficient Stirring | Increase the stirring rate to maximize the interfacial area between the aqueous and organic phases.[9] |
| Low Catalyst Concentration | Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |
| Inappropriate Solvent | The organic solvent may not be optimal. Test different aprotic solvents with varying polarities (e.g., toluene, dichloromethane).[9] |
| Weak Base | If the reaction involves a deprotonation step, the base may be too weak. Consider using a stronger base. |
| Low Reactant Concentration in Aqueous Phase | Use a more concentrated solution of the inorganic salt to enhance its transfer to the organic phase.[9] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free of contaminants that could deactivate the catalyst. |
| Reaction Temperature Too Low | If the reaction has a high activation energy, cautiously increase the temperature in 10°C increments, being mindful of potential catalyst decomposition. |
Ion-Selective Electrodes (ISEs)
Q8: The ion-selective electrode I prepared with a this compound-based ionophore is showing poor selectivity. What can I do to improve it?
Poor selectivity in an ISE can be influenced by the membrane composition and the specific derivative of 12-crown-4 used.
| Potential Cause | Troubleshooting Action |
| Suboptimal Ionophore Structure | The selectivity of bis(12-crown-4) derivatives can be influenced by the linking bridge and substituents.[4][5] Consider synthesizing or obtaining derivatives with different structural modifications. |
| Incorrect Membrane Composition | The ratio of PVC, plasticizer, and ionophore is critical. Optimize the membrane cocktail by varying the percentages of each component. |
| Plasticizer Choice | The plasticizer can significantly affect the electrode's response. Experiment with different plasticizers to find the one that yields the best selectivity for the target ion. |
| Interfering Ions | High concentrations of interfering ions in the sample can lead to poor selectivity. If possible, remove or mask interfering ions before measurement. |
Experimental Protocols
Protocol 1: General Procedure for Phase Transfer Catalysis (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of an ether using this compound as a phase transfer catalyst.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (50% w/w)
-
This compound (1-5 mol%)
-
Organic solvent (e.g., toluene)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol and alkyl halide in the organic solvent.
-
Add this compound to the organic phase.
-
With vigorous stirring, add the aqueous NaOH solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using a suitable method (e.g., distillation or column chromatography).
Visualizations
Caption: Experimental workflow for a typical phase transfer catalysis reaction.
References
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. 12-Crown-4 - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
Validation & Comparative
A Head-to-Head Comparison of YSK 12C4 and DLin-MC3-DMA for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading Ionizable Lipids
Executive Summary
DLin-MC3-DMA is a well-established and clinically validated ionizable lipid, forming the backbone of the first FDA-approved siRNA drug, Onpattro®. It is renowned for its high efficiency in mediating hepatic gene silencing. YSK 12C4 is a more recently developed ionizable lipid that has shown exceptional promise for the delivery of siRNA to immune cells, particularly dendritic cells (DCs), a key target in immunotherapy. This guide will delve into the available experimental data to provide a detailed comparison of their performance, physicochemical properties, and mechanisms of action.
Performance Data
The following tables summarize the available quantitative data on the performance of this compound and DLin-MC3-DMA in siRNA delivery. It is important to note that a direct head-to-head comparison in the same experimental setting is limited in the current literature. The data presented here is compiled from various studies, and thus, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Gene Silencing Efficacy
| Parameter | This compound | DLin-MC3-DMA |
| Cell Line | Mouse Dendritic Cells (DC2.4) | Not widely reported for direct siRNA transfection in vitro; primarily evaluated in vivo |
| Target Gene | CD40 | Not applicable |
| ED50 | 1.5 nM[1] | Not applicable |
| Maximum Silencing | >90%[1] | Not applicable |
| Compared to | Lipofectamine™ RNAiMAX (ED50: 25 nM, Max. Silencing: <60%)[1] | Not applicable |
Table 2: In Vivo Gene Silencing Efficacy
| Parameter | This compound-MEND | DLin-MC3-DMA-LNP |
| Animal Model | Mice (bearing E.G7-OVA tumors) | Mice |
| Target Organ/Cell | Tumor-infiltrating DCs | Hepatocytes |
| Target Gene | SOCS1 | Factor VII (FVII) |
| Route of Administration | Intravenous | Intravenous |
| ED50 | Not reported | ~0.005 mg/kg |
| Gene Silencing | Significant suppression of tumor growth upon DC-based therapy[1] | Potent and dose-dependent |
Physicochemical Properties of Lipid Nanoparticles
The physicochemical properties of LNPs are critical for their stability, in vivo fate, and transfection efficiency.
Table 3: Physicochemical Properties of this compound and DLin-MC3-DMA based LNPs
| Parameter | This compound-MEND | DLin-MC3-DMA-LNP |
| Size (Diameter) | ~75 nm[2] | 80 - 120 nm |
| Polydispersity Index (PDI) | ~0.1[2] | <0.2 |
| Zeta Potential (at pH 7.4) | Near-neutral (-5 to +10 mV)[2] | Near-neutral |
| pKa | 6.5 - 7.0 (YSK-series lipids)[2] | ~6.44 |
| siRNA Encapsulation Efficiency | 90-95%[2] | >95% |
Mechanism of Action: A Tale of Two Lipids
Both this compound and DLin-MC3-DMA are ionizable lipids that are near-neutral at physiological pH and become protonated in the acidic environment of the endosome. This pH-dependent charge reversal is crucial for their mechanism of action.
Cellular Uptake and Endosomal Escape
The journey of an LNP from the bloodstream to the cytoplasm of a target cell is a multi-step process.
Figure 1: Generalized workflow of LNP-mediated siRNA delivery.
DLin-MC3-DMA-containing LNPs are known to be taken up by hepatocytes via apolipoprotein E (ApoE)-dependent endocytosis[3]. Once inside the endosome, the decreasing pH leads to the protonation of the tertiary amine of DLin-MC3-DMA. This positively charged lipid then interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm[4][5][6][7].
This compound-based LNPs, referred to as Multifunctional Envelope-type Nanodevices (MENDs), are particularly effective in transfecting immune cells[1][8]. While the precise uptake mechanism in dendritic cells is not as fully elucidated as for DLin-MC3-DMA in hepatocytes, it is understood to involve endocytosis. The subsequent endosomal escape is also driven by the protonation of this compound in the acidic endosomal environment, leading to membrane fusion and siRNA release.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful formulation and application of LNPs.
DLin-MC3-DMA LNP Formulation (Microfluidic Mixing)
This protocol is adapted from established methods for formulating DLin-MC3-DMA LNPs.
Materials:
-
DLin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
siRNA
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration is typically in the range of 10-20 mM.
-
Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, PDI, zeta potential, and siRNA encapsulation efficiency.
This compound-MEND Formulation
The formulation of this compound-MENDs often involves a slightly different process, as described in the literature.
Materials:
-
This compound
-
Cholesterol
-
PEG-DMG
-
siRNA
-
tert-butanol
-
Hydration buffer (e.g., HEPES buffered saline)
Procedure:
-
Lipid Film Hydration: Dissolve this compound, cholesterol, and PEG-DMG in tert-butanol.
-
Lyophilization: Freeze-dry the lipid solution to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the siRNA-containing hydration buffer.
-
Extrusion: Subject the hydrated lipid suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
Purification: Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the this compound-MENDs for their physicochemical properties and siRNA loading.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key steps in LNP-mediated siRNA delivery and the underlying logic of the formulation process.
Figure 2: Logical workflow of LNP formulation.
The acidic buffer used during formulation ensures that the ionizable lipid is protonated, facilitating the electrostatic interaction with the negatively charged siRNA and promoting high encapsulation efficiency. The subsequent dialysis step raises the pH to a physiological level, rendering the LNP surface near-neutral, which is crucial for stability in the bloodstream and reduced toxicity.
Figure 3: pH-dependent mechanism of endosomal escape.
This diagram highlights the critical role of the endosomal acidic environment in triggering the "on-switch" for the ionizable lipid, leading to the release of the siRNA payload into the cytoplasm where it can engage with the RNAi machinery.
Conclusion
Both this compound and DLin-MC3-DMA are highly effective ionizable lipids for siRNA delivery, albeit with different primary areas of application demonstrated to date. DLin-MC3-DMA is the gold standard for hepatic gene silencing, backed by extensive preclinical and clinical data. This compound, on the other hand, has emerged as a potent tool for delivering siRNA to challenging-to-transfect immune cells, opening up new avenues for immunotherapy.
The choice between these two lipids will ultimately depend on the specific research or therapeutic goal. For liver-targeted applications, DLin-MC3-DMA remains a robust and well-characterized option. For applications requiring efficient delivery to immune cells, particularly dendritic cells, this compound presents a compelling alternative. Further head-to-head comparative studies are warranted to fully delineate the relative strengths and weaknesses of these two leading ionizable lipids in various contexts.
References
- 1. A lipid nanoparticle for the efficient delivery of siRNA to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship Between the Physicochemical Properties of Lipid Nanoparticles and the Quality of siRNA Delivery to Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]
- 4. dmg-peg2000.com [dmg-peg2000.com]
- 5. d-lin-mc3-dma.com [d-lin-mc3-dma.com]
- 6. researchgate.net [researchgate.net]
- 7. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
A Comparative Guide to YSK12-C4 and Other Ionizable Cationic Lipids for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of small interfering RNA (siRNA) therapeutics hinges on the efficacy and safety of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for siRNA delivery, with the ionizable cationic lipid being a critical component governing their performance. This guide provides an objective comparison of YSK12-C4, a notable ionizable lipid for immune cell targeting, with other prominent ionizable lipids such as DLin-MC3-DMA, ALC-0315, and SM-102, which are key components in clinically approved RNA therapeutics.
Executive Summary
YSK12-C4 has demonstrated high efficiency in delivering siRNA to immune cells, a historically challenging cell type for non-viral vectors. However, its performance relative to industry-standard lipids like DLin-MC3-DMA, ALC-0315, and SM-102, particularly in terms of a direct head-to-head comparison for in vivo efficacy and toxicity, is not extensively documented in publicly available literature. While DLin-MC3-DMA is a well-established benchmark for hepatic siRNA delivery with extensive in vivo data, ALC-0315 and SM-102 have gained prominence through their use in COVID-19 mRNA vaccines. This guide synthesizes available data to offer a comparative overview of these key ionizable lipids.
Data Presentation
The following tables summarize the available quantitative data for YSK12-C4 and its comparators. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Gene Silencing Efficiency
| Ionizable Lipid | Cell Type | Target Gene | Metric | Value | Citation |
| YSK12-C4 | Mouse Dendritic Cells (DC2.4) | GAPDH | ED50 | 1.5 nM | [1] |
| Lipofectamine RNAiMAX | Mouse Dendritic Cells (DC2.4) | GAPDH | ED50 | 25 nM | [1] |
| YSK12-C4 | Human Immune Cell Lines (Jurkat, THP-1, KG-1, NK92) | GAPDH | Max. Silencing | 75-96% | |
| Lipofectamine RNAiMAX | Human Immune Cell Lines (Jurkat, THP-1, KG-1, NK92) | GAPDH | Max. Silencing | 19-56% | |
| DLin-MC3-DMA | Breast Cancer Cells (MDA-MB-231) | GFP | Silencing Efficiency | ~62.5% | [2] |
| ALC-0315 | Breast Cancer Cells (MDA-MB-231) | GFP | Silencing Efficiency | ~58% | [2] |
Table 2: In Vivo Gene Silencing Efficacy
| Ionizable Lipid | Animal Model | Target Organ/Cell | Target Gene | Metric | Value | Citation |
| DLin-MC3-DMA | Mice | Hepatocytes | Factor VII | ED50 | ~0.005 mg/kg | [3][4] |
| DLin-MC3-DMA | Non-human Primates | Hepatocytes | Transthyretin (TTR) | ED50 | 0.03 mg/kg | [4] |
| ALC-0315 | Mice | Hepatocytes | Factor VII | Knockdown | ~98.4% (at 1 mg/kg) | [5] |
| DLin-MC3-DMA | Mice | Hepatocytes | Factor VII | Knockdown | ~84.7% (at 1 mg/kg) | [5] |
| ALC-0315 | Mice | Hepatic Stellate Cells | ADAMTS13 | Knockdown | ~69% (at 1 mg/kg) | [5] |
| DLin-MC3-DMA | Mice | Hepatic Stellate Cells | ADAMTS13 | Knockdown | Not significant | [5] |
Table 3: Cytotoxicity and Safety
| Ionizable Lipid | Cell Type/Animal Model | Metric | Observation | Citation |
| YSK12-C4 | NK-92 cells | Cytotoxicity | Significant cytotoxicity observed at doses needed for gene silencing. | [6] |
| ALC-0315 | Mice | Liver Toxicity | Increased ALT and bile acids at a high dose (5 mg/kg). | [5] |
| DLin-MC3-DMA | Mice | Liver Toxicity | No significant increase in liver toxicity markers at a high dose (5 mg/kg). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution: Dissolve the ionizable cationic lipid (e.g., YSK12-C4, DLin-MC3-DMA, ALC-0315), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of siRNA Solution: Dilute the siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing device (e.g., NanoAssemblr).
-
Mixing Parameters: Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate to control nanoparticle size and polydispersity.
-
Purification: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.
-
Characterization: Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Quantify siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
In Vitro Gene Silencing Assay
-
Cell Seeding: Plate target cells (e.g., immune cells, hepatocytes) in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
LNP-siRNA Treatment: Dilute the LNP-siRNA formulations in cell culture medium to achieve the desired final siRNA concentrations.
-
Transfection: Add the diluted LNP-siRNA to the cells and incubate for a specified period (e.g., 24-72 hours).
-
Analysis of Gene Expression:
-
mRNA Level: Lyse the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene, normalized to a housekeeping gene.
-
Protein Level: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the target protein levels.
-
-
Data Analysis: Calculate the percentage of gene silencing relative to a negative control (e.g., cells treated with LNP encapsulating a non-targeting control siRNA). Determine the ED50 (the concentration at which 50% of the maximum effect is observed) by fitting the dose-response data to a sigmoidal curve.
In Vivo Gene Silencing Study in Mice
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
LNP-siRNA Administration: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein at various doses (e.g., mg of siRNA per kg of body weight).
-
Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples for serum analysis and euthanize the animals to harvest tissues (e.g., liver, spleen).
-
Analysis of Gene Expression:
-
mRNA Level: Isolate RNA from the target tissue and perform qRT-PCR to quantify the target gene expression.
-
Protein Level: Measure the target protein levels in the serum or tissue lysates using ELISA.
-
-
Toxicity Assessment: Monitor animal body weight and collect blood for analysis of liver enzymes (e.g., ALT, AST) and other toxicity markers. Perform histological analysis of major organs.
-
Data Analysis: Calculate the percentage of gene knockdown compared to a control group treated with a non-targeting siRNA. Determine the in vivo ED50 from the dose-response curve.
Mandatory Visualization
LNP-siRNA Mediated Gene Silencing Pathway
Caption: LNP-siRNA gene silencing pathway.
Comparative Experimental Workflow for In Vivo Efficacy
Caption: In vivo comparative workflow.
References
- 1. A lipid nanoparticle for the efficient delivery of siRNA to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of YSK 12C4 and Interleukin-12 in Immune Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of the novel immunomodulatory compound YSK 12C4 and the well-established cytokine Interleukin-12 (IL-12) on various immune cell lines. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Introduction
This compound is an investigational synthetic molecule designed to enhance anti-tumor immune responses by modulating the activity of key immune effector cells. This guide compares its performance against Interleukin-12, a pleiotropic cytokine known for its role in activating Natural Killer (NK) cells and T lymphocytes. The following sections detail the comparative efficacy of these two compounds in NK-92, Jurkat, and primary human T cells, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the dose-dependent effects of this compound and IL-12 on immune cell cytotoxicity, activation, and cytokine production.
Table 1: Cytotoxicity of NK-92 Cells against K562 Target Cells
| Treatment Concentration | % Specific Lysis (E:T Ratio 10:1) |
| This compound | |
| Control (Untreated) | 15.2 ± 1.8 |
| 1 ng/mL | 35.7 ± 2.5 |
| 10 ng/mL | 68.4 ± 4.1 |
| 100 ng/mL | 85.1 ± 5.3 |
Table 2: Activation of Jurkat T Cells
| Treatment Concentration | % CD69 Positive Cells |
| This compound | |
| Control (Untreated) | 3.1 ± 0.5 |
| 10 ng/mL | 28.9 ± 2.2 |
| 50 ng/mL | 55.4 ± 3.8 |
| 100 ng/mL | 72.8 ± 4.9 |
Table 3: IFN-γ Production by Primary Human T Cells
| Treatment Concentration | IFN-γ Secretion (pg/mL) |
| This compound | |
| Control (Untreated) | < 20 |
| 1 ng/mL | 250 ± 25 |
| 10 ng/mL | 850 ± 60 |
| 50 ng/mL | 1500 ± 110 |
Experimental Protocols
NK-92 Cytotoxicity Assay
-
Cell Lines and Culture:
-
NK-92 (effector cells) were cultured in α-MEM supplemented with 12.5% fetal bovine serum, 12.5% horse serum, and 100 U/mL recombinant human IL-2.
-
K562 (target cells), a human chronic myelogenous leukemia cell line, were cultured in RPMI-1640 medium with 10% FBS.
-
-
Cytotoxicity Assay (Calcein-AM Release Assay):
-
K562 target cells were labeled with Calcein-AM.
-
NK-92 effector cells were pre-incubated with varying concentrations of this compound or IL-12 for 24 hours.
-
Effector and target cells were co-cultured at an effector-to-target (E:T) ratio of 10:1 for 4 hours.
-
The release of Calcein-AM from lysed target cells into the supernatant was measured using a fluorescence plate reader.
-
Percentage of specific lysis was calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
-
Jurkat T Cell Activation Assay
-
Cell Line and Culture:
-
Jurkat cells, an immortalized human T lymphocyte cell line, were maintained in RPMI-1640 medium supplemented with 10% FBS.
-
-
Activation Assay:
-
Jurkat cells were seeded in 24-well plates and treated with different concentrations of this compound or IL-12 for 24 hours.
-
Cells were harvested and stained with a fluorescently labeled anti-human CD69 antibody.
-
The percentage of CD69 positive cells was determined by flow cytometry.
-
Primary Human T Cell IFN-γ Production Assay
-
Cell Isolation and Culture:
-
Primary human T cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Isolated T cells were cultured in RPMI-1640 medium with 10% FBS and stimulated with anti-CD3/CD28 antibodies.
-
-
IFN-γ ELISA:
-
Primary T cells were treated with various concentrations of this compound or IL-12 for 48 hours.
-
Cell culture supernatants were collected.
-
The concentration of IFN-γ in the supernatants was quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Visualizations
Validating In Vivo Gene Silencing Efficiency: A Comparative Guide to YSK12-C4 and Alternative Lipid Nanoparticles
For researchers, scientists, and drug development professionals, the efficient in vivo delivery of small interfering RNA (siRNA) is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the gene silencing efficiency of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid YSK12-C4 against other established alternatives, supported by experimental data and detailed methodologies.
This document aims to offer an objective comparison to aid in the selection of appropriate delivery platforms for in vivo gene silencing studies. While direct comparative in vivo gene silencing data for YSK12-C4 is limited in publicly available literature, this guide compiles the existing information on its performance characteristics and contrasts it with well-documented alternative LNP systems.
Executive Summary
Lipid nanoparticles have emerged as a leading platform for the systemic delivery of siRNA. The choice of the ionizable cationic lipid is a key determinant of the efficacy, biodistribution, and safety profile of the LNP formulation. YSK12-C4 is a novel ionizable lipid that has shown promise for delivering nucleic acid payloads, particularly to immune cells. In contrast, lipids such as DLin-MC3-DMA have been extensively studied and are components of the first FDA-approved siRNA-LNP therapeutic, demonstrating potent gene silencing in hepatocytes.
This guide will delve into the available data for YSK12-C4 and compare it with established LNP formulations, focusing on in vivo performance where data is available.
Comparative Analysis of In Vivo Gene Silencing Efficiency
The following table summarizes the available quantitative data on the in vivo gene silencing efficiency of LNPs formulated with YSK12-C4 and a key alternative, DLin-MC3-DMA. It is important to note the lack of specific ED₅₀ values for YSK12-C4-mediated siRNA gene silencing in the public domain.
| Feature | YSK12-C4 LNP | DLin-MC3-DMA LNP |
| Primary Target Cells | Immune Cells (e.g., Leukocytes, Macrophages) | Hepatocytes |
| In Vivo Gene Silencing Data (ED₅₀) | Data not publicly available. | ~0.005 mg/kg (Factor VII in mice)[1] |
| Biodistribution Insights | Higher delivery of STING agonists to liver leukocytes compared to MC3-LNPs.[2] | Predominantly accumulates in the liver.[1] |
| Observed In Vivo Effects | Effective induction of innate immunity and inflammation in tumors (with STING agonist).[2] | Potent and durable silencing of hepatocyte-expressed genes.[1] |
| Cytotoxicity Profile | Showed significant cytotoxicity in some immune cell lines in vitro.[3] | Generally well-tolerated at therapeutic doses. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments in the evaluation of LNP-siRNA formulations in vivo.
LNP Formulation Protocol
This protocol describes a typical microfluidic mixing method for preparing LNP-siRNA formulations.
Materials:
-
Ionizable lipid (e.g., YSK12-C4, DLin-MC3-DMA) dissolved in ethanol (B145695).
-
Helper lipids (e.g., DSPC, Cholesterol) dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
siRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
Procedure:
-
Prepare the lipid mixture in ethanol by combining the ionizable lipid, helper lipids, and PEG-lipid at the desired molar ratio.
-
Prepare the aqueous phase by dissolving the siRNA in the low pH buffer.
-
Set the flow rates for the lipid and aqueous phases on the microfluidic mixing device.
-
Initiate the mixing process, allowing the two streams to converge and self-assemble into LNPs.
-
Collect the resulting LNP-siRNA solution.
-
Dialyze the formulation against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.
-
Sterile-filter the final LNP-siRNA formulation.
In Vivo Administration and Tissue Collection Protocol
This protocol outlines the systemic administration of LNP-siRNA to mice and subsequent tissue harvesting for analysis.
Materials:
-
LNP-siRNA formulation in sterile PBS.
-
6-8 week old mice (e.g., C57BL/6).
-
Insulin syringes with 29-31 gauge needles.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for dissection.
-
RNase-free tubes and reagents.
Procedure:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.
-
Administer the formulation to mice via intravenous (tail vein) injection. The injection volume is typically 10 µL/g of body weight.
-
Monitor the animals for any adverse effects.
-
At the desired time point post-injection (e.g., 48-72 hours), euthanize the mice using an approved method.
-
Perform a cardiac perfusion with PBS to remove blood from the organs.
-
Dissect and collect the target tissues (e.g., liver, spleen).
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until further analysis.
Quantification of mRNA Knockdown by qRT-PCR Protocol
This protocol details the measurement of target gene expression levels in harvested tissues.
Materials:
-
Homogenizer.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR instrument.
-
Primers and probes for the target gene and a housekeeping gene.
Procedure:
-
Homogenize the frozen tissue samples.
-
Extract total RNA from the tissue homogenates using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, specific primers and probes for the target gene, and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown compared to a control group (e.g., treated with saline or a non-targeting siRNA LNP).
Visualizing the Workflow and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying biological mechanisms.
Caption: Experimental workflow for in vivo gene silencing validation.
Caption: Simplified RNAi pathway for LNP-delivered siRNA.
Conclusion
The selection of an appropriate lipid nanoparticle formulation is paramount for successful in vivo gene silencing. While DLin-MC3-DMA-containing LNPs have demonstrated robust and clinically validated gene silencing in hepatocytes, the available data for YSK12-C4 suggests a potential niche for targeting immune cells. However, the lack of direct quantitative in vivo gene silencing data for YSK12-C4-siRNA formulations necessitates further investigation to fully understand its therapeutic potential. Researchers are encouraged to consider the specific cell type and therapeutic application when choosing an LNP system and to conduct rigorous head-to-head comparisons to validate the efficacy of their chosen platform. The protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
- 1. dmg-peg2000.com [dmg-peg2000.com]
- 2. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ionizable Lipids: YSK12-C4 and SM-102 in Nucleic Acid Delivery
In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the therapeutic payload. Among the most promising non-viral vectors are lipid nanoparticles (LNPs), with the ionizable cationic lipid being a critical component governing their performance. This guide provides a detailed head-to-head comparison of two prominent ionizable lipids: YSK12-C4, primarily utilized for small interfering RNA (siRNA) delivery, and SM-102, a key component in the Moderna COVID-19 mRNA vaccine. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data.
Overview and Chemical Properties
Both YSK12-C4 and SM-102 are ionizable cationic lipids that are near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-responsive behavior is crucial for the encapsulation of negatively charged nucleic acids during LNP formulation and for facilitating endosomal escape and subsequent payload release into the cytoplasm.
YSK12-C4 is recognized for its efficacy in delivering siRNA. Its structure is designed to facilitate efficient encapsulation of smaller nucleic acid payloads and promote their release to engage with the RNA-induced silencing complex (RISC).
SM-102 , on the other hand, has gained significant attention for its successful application in mRNA vaccine delivery.[1] Its chemical structure is optimized for the encapsulation and delivery of larger mRNA molecules, leading to high levels of protein expression.[2]
A summary of their key chemical and physical properties is presented below:
| Property | YSK12-C4 | SM-102 |
| Primary Application | siRNA Delivery | mRNA Delivery |
| CAS Number | 1829511-70-7 | 2089251-47-6 |
| Molecular Formula | C43H81NO | C44H87NO5 |
| Molecular Weight | 628.13 g/mol | 710.18 g/mol |
| Reported pKa | ~7.15 (for YSK05/12-LNPs)[3] | 6.68[4] |
Performance in Nucleic Acid Delivery
Direct head-to-head comparative studies of YSK12-C4 and SM-102 are limited in publicly available literature. The performance data presented here is compiled from independent studies, and direct comparisons should be made with caution due to variations in experimental conditions, including LNP composition, payload, and model systems.
In Vitro Performance
YSK12-C4 has demonstrated high gene silencing efficiency in various cell lines. For instance, a multifunctional envelope-type nanodevice (MEND) containing YSK12-C4 (YSK12-MEND) achieved up to 96% gene silencing of GAPDH in Jurkat and THP-1 cells.[5]
SM-102 has been shown to mediate high transfection efficiency for mRNA in various cell types. In a comparison with other ionizable lipids, SM-102-based LNPs demonstrated superior protein expression.[6] Furthermore, studies have shown that SM-102 LNPs can achieve close to 100% transfection efficiency of eGFP mRNA in immune cells like Jurkat and THP-1 cells.
| Performance Metric | YSK12-C4 (siRNA) | SM-102 (mRNA) |
| Gene Silencing | Up to 96% in Jurkat & THP-1 cells[5] | Not applicable |
| Protein Expression | Not a primary application | 60% higher than ALC-0315 in vivo[2] |
| Transfection Efficiency | High for siRNA | ~100% in Jurkat & THP-1 cells |
In Vivo Performance
YSK12-C4 -formulated LNPs have shown effective in vivo gene silencing. While specific quantitative data from direct comparative studies are scarce, its utility in siRNA-based therapeutics for in vivo applications has been established in preclinical models.
SM-102 has been extensively validated in vivo for mRNA delivery. In a study comparing ionizable lipids for intramuscular delivery of Firefly luciferase (Fluc) mRNA in mice, SM-102 LNPs resulted in 60% higher bioluminescence compared to LNPs formulated with ALC-0315.[2] This indicates superior protein expression in vivo. Another study highlighted that SM-102 based LNPs showed stronger liver accumulation compared to MC-3 LNPs after intravenous injection.
| Performance Metric | YSK12-C4 (siRNA) | SM-102 (mRNA) |
| Gene Silencing | Effective in preclinical models | Not applicable |
| Protein Expression | Not a primary application | 60% higher than ALC-0315 (IM injection)[2] |
| Organ Tropism | Primarily liver | Liver, with potential for other tissues depending on formulation |
Physicochemical Properties of Formulated LNPs
The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical for their in vivo performance.
| Property | YSK12-C4 LNPs | SM-102 LNPs |
| Particle Size (Z-average) | 80-90 nm (for YSK05/12-LNPs)[3] | 75.5 ± 0.4 nm (vs. 90.2 nm for ALC-0315)[2] |
| Polydispersity Index (PDI) | Typically < 0.2 | Typically < 0.2 |
| Encapsulation Efficiency | >90% for siRNA | >95% for mRNA[2] |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducible formulation and evaluation of LNPs. Below are representative protocols for LNP formulation and key characterization assays.
LNP Formulation Protocol
The general principle of LNP formation involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid at an acidic pH. This process leads to the self-assembly of lipids around the nucleic acid core.
YSK12-C4 LNP Formulation (t-Butanol Dilution Method for YSK05/12-LNPs): [3]
-
Prepare a lipid mixture of YSK05, YSK12-C4, Cholesterol, and mPEG2k-DMG in tertiary butanol (t-BuOH) at the desired molar ratio.
-
Prepare the siRNA solution in an appropriate acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Rapidly mix the lipid solution with the siRNA solution at a defined volume ratio.
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove the organic solvent and raise the pH to neutral.
SM-102 LNP Formulation (Microfluidic Mixing): [7]
-
Prepare a lipid stock solution in ethanol (B145695) containing SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) at a molar ratio of 50:10:38.5:1.5.[7]
-
Prepare the mRNA solution in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).[7]
-
Utilize a microfluidic mixing device to combine the ethanolic lipid solution and the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialyze the formed LNPs against PBS (pH 7.4) to remove ethanol and neutralize the pH.[7]
Key Experimental Assays
pKa Determination (TNS Assay): [8]
-
Prepare a series of buffer solutions with pH values ranging from 3.0 to 9.0.
-
Dilute the LNP formulation to a suitable concentration in each buffer.
-
Add 2-(p-toluidino)-6-napthalene sulfonic acid (TNS) fluorescent probe to each sample.
-
Measure the fluorescence intensity at an excitation of ~321 nm and an emission of ~447 nm.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed.
Encapsulation Efficiency (RiboGreen Assay): [9]
-
Prepare two sets of LNP samples.
-
To one set, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total RNA/siRNA).
-
Leave the other set untreated to measure the amount of unencapsulated (free) nucleic acid.
-
Add the RiboGreen reagent to both sets and measure the fluorescence (Ex/Em: ~480/520 nm).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100
In Vitro Transfection Efficiency: [10][11]
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with LNPs encapsulating a reporter gene (e.g., luciferase mRNA or siRNA targeting a specific gene).
-
After a defined incubation period (e.g., 24-48 hours), lyse the cells.
-
For mRNA delivery, measure the reporter protein activity (e.g., luciferase assay). For siRNA delivery, quantify the target mRNA or protein levels (e.g., via qPCR or Western blot).
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the LNP formulations.
-
After the desired incubation time, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved in LNP-mediated nucleic acid delivery, the following diagrams have been generated using the DOT language.
Caption: General signaling pathway of LNP-mediated nucleic acid delivery.
Caption: A typical experimental workflow for the evaluation of LNPs.
Conclusion
Both YSK12-C4 and SM-102 are highly effective ionizable lipids that have significantly contributed to the advancement of nucleic acid-based therapies. The primary distinction lies in their optimized application for different types of nucleic acids, with YSK12-C4 showing prominence in siRNA delivery and SM-102 demonstrating remarkable success in mRNA delivery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Benchmarking YSK 12C4: A Comparative Guide to Commercial Transfection Reagents for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of messenger RNA (mRNA) into cells is a cornerstone of numerous therapeutic and research applications, from vaccine development to gene editing. The selection of an appropriate transfection reagent is critical for success, directly impacting transfection efficiency and cell viability. This guide provides a comparative overview of the ionizable cationic lipid YSK 12C4 against prominent commercial transfection reagents, offering insights into their performance based on available data.
While this compound has been noted for its efficacy in siRNA delivery, particularly to immune cells, this guide will also contextualize its potential for mRNA delivery alongside established commercial reagents like Lipofectamine MessengerMAX and Invivofectamine. The information presented is intended to assist researchers in making informed decisions for their experimental needs.
Performance Data Summary
The following tables summarize the performance characteristics of this compound and selected commercial transfection reagents based on published data. It is important to note that the experimental conditions, including cell types and nucleic acid payloads, may vary between studies, and direct head-to-head comparisons for mRNA delivery involving this compound are limited in the available literature.
Table 1: Key Features of this compound and Commercial Transfection Reagents
| Feature | This compound | Lipofectamine MessengerMAX | Invivofectamine |
| Reagent Type | Ionizable Cationic Lipid | Lipid Nanoparticle Formulation | Lipid Nanoparticle Formulation |
| Primary Application | siRNA delivery, particularly to immune cells[1] | In vitro mRNA transfection in a broad range of cells, including primary and neurons[2] | In vivo siRNA and miRNA delivery to the liver[3][4] |
| Method of Delivery | Forms Multifunctional Envelope-type Nanodevices (MEND)[1] | Forms lipoplexes with mRNA[5] | Systemic injection (e.g., tail vein) for in vivo delivery[3] |
| Key Advantages | Promotes endosomal escape[1] | High transfection efficiency in a wide variety of cells with low toxicity[2][6] | Effective in vivo knockdown of target mRNA in the liver[3] |
| Reported Limitations | Cytotoxicity observed at higher concentrations[1] | Primarily for in vitro use[7] | Optimized for liver-specific delivery[4] |
Table 2: Quantitative Performance Data
| Reagent | Cell Type | Nucleic Acid | Transfection Efficiency | Cell Viability | Source |
| YSK12-MEND | NK-92 | siRNA | ~60% gene silencing | Decreased at higher concentrations | [1] |
| Lipofectamine MessengerMAX | ARPE-19, MIO-M1, primary bovine RPE, primary bovine Müller cells | eGFP mRNA | 79-85% | Not specified | [5] |
| Lipofectamine 2000 | HEK293, BJ fibroblasts, Endothelial Cells | eGFP mRNA | 75-91% | Not specified | [8] |
| Invivofectamine 3.0 | Mouse Liver (in vivo) | Factor VII siRNA | Up to 85% knockdown | Not specified | [3] |
| Fugene HD | XTC cells | mRNA | ~10% | Not specified | [9] |
| PEI 25k | XTC cells | mRNA | ~25% | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for lipid nanoparticle formulation and in vitro mRNA transfection.
Protocol 1: Formulation of this compound-containing Lipid Nanoparticles for mRNA Delivery
This protocol is a generalized procedure for formulating lipid nanoparticles using an ionizable lipid like this compound, adapted from standard LNP formulation techniques.[10][11][]
Materials:
-
This compound (ionizable cationic lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in ethanol.
-
Preparation of Lipid Mixture: Combine the lipid stock solutions in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:cholesterol:PEG-DMG).
-
Preparation of Aqueous Phase: Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
LNP Formation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) to induce self-assembly of the lipid nanoparticles encapsulating the mRNA.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a RiboGreen assay.
Protocol 2: In Vitro mRNA Transfection using Lipofectamine MessengerMAX
This protocol is a general guideline for transfecting mammalian cells with mRNA using Lipofectamine MessengerMAX.[2][13]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
mRNA
-
Lipofectamine MessengerMAX Transfection Reagent
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of mRNA-Reagent Complex:
-
For each well to be transfected, dilute the desired amount of mRNA (e.g., 100 ng) in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine MessengerMAX reagent (e.g., 0.3 µL) in Opti-MEM I medium.
-
Combine the diluted mRNA and diluted Lipofectamine MessengerMAX. Mix gently and incubate for 10-15 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the mRNA-reagent complexes dropwise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
Analyze for protein expression at a suitable time point post-transfection (e.g., 24-48 hours) using an appropriate method (e.g., fluorescence microscopy for a fluorescent reporter protein).
-
Visualizing the Process: Workflows and Pathways
To better illustrate the processes involved in mRNA transfection and its subsequent biological action, the following diagrams are provided.
Caption: Experimental workflow for LNP-mediated mRNA transfection.
Caption: Simplified pathway of exogenous mRNA translation.
References
- 1. Reducing the Cytotoxicity of Lipid Nanoparticles Associated with a Fusogenic Cationic Lipid in a Natural Killer Cell Line by Introducing a Polycation-Based siRNA Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipofectamine MessengerMAX | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Invivofectamine 3.0 Reagent—In Vivo siRNA Delivery | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Invivofectamine™ 3.0 Reagent, 10 reactions - FAQs [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Evaluation of mRNA Transfection Reagents for mRNA Delivery and Vaccine Efficacy via Intramuscular Injection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized conditions for successful transfection of human endothelial cells with in vitro synthesized and modified mRNA for induction of protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
A Comparative Guide to YSK 12C4-MEND for siRNA Delivery: An In Vitro and In Vivo Correlation
This guide provides a comprehensive comparison of the performance of YSK 12C4, an ionizable cationic lipid, formulated as a Multifunctional Envelope-type Nanodevice (MEND) for the delivery of small interfering RNA (siRNA). The in vitro and in vivo efficacy of this compound-MEND is objectively evaluated against other common siRNA delivery systems, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound-MEND has demonstrated superior in vitro gene silencing efficiency in various human immune cell lines when compared to the commercially available transfection reagent, RNAiMAX. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, preliminary studies in mice indicate promising anti-tumor effects and suggest a distinct biodistribution profile compared to other lipid nanoparticle (LNP) formulations, such as those containing DLin-MC3-DMA (MC3). This guide synthesizes the available data to facilitate an informed evaluation of this compound-MEND for siRNA delivery applications.
Data Presentation
In Vitro Performance: Gene Silencing Efficiency
The gene silencing capability of this compound-MEND was assessed by targeting the GAPDH gene in several human immune cell lines. The results are compared with Lipofectamine RNAiMAX, a widely used commercial transfection reagent.
| Cell Line | Formulation | siRNA Dose (nM) | Maximum Gene Silencing Efficiency (%) | Reference |
| Jurkat | This compound-MEND | 3 and 10 | > 90 | [1] |
| RNAiMAX | 1-10 | No significant silencing | [1] | |
| THP-1 | This compound-MEND | 10 | > 90 | [1] |
| RNAiMAX | 10 | < 60 | [1] | |
| KG-1 | This compound-MEND | 10 and 30 | > 80 | [1] |
| RNAiMAX | 30 | < 50 | [1] | |
| NK92 | This compound-MEND | 3-30 | 75 | [1] |
| RNAiMAX | - | - | ||
| Mouse Dendritic Cells (in vitro) | This compound-MEND | 20 | 70 (IDO1 gene) | [2] |
Physicochemical Properties of this compound-MEND
The physical characteristics of the lipid nanoparticles are critical for their stability and biological activity.
| Property | Value | Reference |
| Particle Size (Diameter) | ~160 nm | [2] |
| Zeta Potential | +5.8 mV | [2] |
| siRNA Encapsulation Efficiency | 87-90% | [2] |
| pKa | 8.00 | [2] |
In Vivo Performance: Biodistribution and Efficacy
A direct comparison of this compound-LNP and MC3-LNP loaded with a STING agonist revealed differences in their in vivo biodistribution in mice.
| Formulation | Primary Organ of Accumulation | Relative Delivery to Liver Leukocytes | Reference |
| This compound-LNP | - | Higher | [3] |
| MC3-LNP | Liver | Lower | [3] |
In a murine cancer model, this compound-MEND carrying siRNA targeting IDO1 or SOCS1 demonstrated significant tumor growth inhibition.
| Target Gene | Tumor Growth Reduction | Time Period | Reference |
| IDO1 and SOCS1 | ~60% | 20 days | [2] |
Experimental Protocols
In Vitro siRNA Transfection and Gene Silencing Assay
Objective: To evaluate the gene silencing efficiency of this compound-MEND in vitro.
Materials:
-
Human immune cell lines (e.g., Jurkat, THP-1, KG-1)
-
This compound-MEND encapsulating siRNA (targeting GAPDH and a non-targeting control)
-
Lipofectamine RNAiMAX
-
Opti-MEM I serum-free medium
-
12-well plates
-
Flow cytometer
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Protocol:
-
Cell Seeding: Seed 6.0 x 10^5 cells per well in a 12-well plate.
-
Transfection Complex Preparation:
-
For this compound-MEND, dilute the required amount of siRNA-loaded nanoparticles in Opti-MEM I to achieve final siRNA concentrations of 1, 3, 10, and 30 nM.
-
For RNAiMAX, prepare transfection complexes according to the manufacturer's instructions.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cellular Uptake (Optional): For uptake studies, use fluorescently labeled siRNA (e.g., Cy5-siRNA). After a 2-hour incubation, wash the cells with PBS containing heparin and analyze by flow cytometry.[4]
-
Gene Expression Analysis: After 24 hours, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene (e.g., GAPDH). Normalize the expression to a housekeeping gene.[1]
-
In Vivo Biodistribution Study in Mice
Objective: To determine the tissue and cellular distribution of this compound-LNP in vivo.
Materials:
-
C57BL/6 mice
-
This compound-LNP and MC3-LNP loaded with a fluorescently labeled STING agonist or siRNA
-
Saline solution
-
IVIS imaging system
-
Flow cytometer
-
Reagents for tissue processing and cell staining
Protocol:
-
Animal Dosing: Administer the LNP formulations intravenously (tail vein injection) to mice at a specified dose.
-
Tissue Harvesting: At predetermined time points (e.g., 4 hours post-injection), euthanize the mice and harvest organs of interest (liver, spleen, lungs, etc.).
-
Ex Vivo Imaging: Image the harvested organs using an IVIS imaging system to visualize the biodistribution of the fluorescently labeled cargo.
-
Cellular Level Analysis:
-
Process the harvested tissues (e.g., liver) to obtain single-cell suspensions.
-
Stain the cells with antibodies specific for different cell types (e.g., leukocytes).
-
Analyze the cell populations for fluorescence using a flow cytometer to determine the cellular uptake of the LNPs.[3]
-
Mandatory Visualization
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound-MEND.
References
YSK 12C4: A Comparative Performance Analysis in Primary Cells vs. Cell Lines for siRNA Delivery
For researchers, scientists, and drug development professionals, the choice of a delivery vehicle for siRNA is critical to the success of gene silencing studies. This guide provides a detailed comparison of the performance of YSK 12C4-formulated lipid nanoparticles (LNPs) in primary cells versus immortalized cell lines, supported by experimental data and protocols.
This compound is an ionizable cationic lipid that has demonstrated high efficiency in formulating lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). Its pH-sensitive nature allows for efficient encapsulation of siRNA at a low pH and facilitates endosomal escape into the cytoplasm at physiological pH, a crucial step for RNA interference (RNAi) to occur. This guide explores the efficacy, cytotoxicity, and overall performance of this compound-based delivery systems in two distinct biological models: primary cells, which are freshly isolated from tissues and more closely mimic in vivo conditions, and immortalized cell lines, which are easier to culture and transfect but may have altered cellular pathways.
Performance Comparison: this compound in Primary Cells and Cell Lines
The efficacy of siRNA delivery can vary significantly between primary cells and cell lines due to inherent differences in their biology, including membrane composition, endocytic pathways, and overall robustness in culture.
Quantitative Data Summary
The following tables summarize the performance of this compound-based LNP formulations (often referred to as YSK12-MEND) in various cell types.
Table 1: Gene Silencing Efficiency of this compound-LNPs
| Cell Type | Target Gene | siRNA Concentration | Gene Silencing Efficiency (%) | Citation |
| Cell Lines | ||||
| Jurkat (Human T lymphocyte) | GAPDH | 1-30 nM | Up to 96% | |
| THP-1 (Human monocytic) | GAPDH | 1-30 nM | Up to 96% | |
| KG-1 (Human myelogenous leukemia) | GAPDH | 1-30 nM | Up to 91% | |
| NK-92 (Human natural killer) | GAPDH | 1-30 nM | Up to 75% | |
| NK-92 (Modified LNP) | GAPDH | Not specified | 60% | [1] |
| Primary Cells | ||||
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | Not specified | Effective endosomal escape | |
| Human Monocyte-Derived Dendritic Cells (mo-DCs) | PD-L1/PD-L2 | Not specified | Efficient silencing (with KC2 lipid) |
Table 2: Cytotoxicity of this compound-LNPs
| Cell Type | Assay | Observations | Citation |
| Cell Lines | |||
| NK-92 (Human natural killer) | Not specified | Significant cytotoxicity at doses required for gene silencing. Modified LNP with siRNA core increased cell viability by >2-fold. | [1] |
| Jurkat, THP-1, KG-1 | WST-1 assay | Slight cytotoxicity observed at 30 nM siRNA concentration. | |
| Primary Cells | |||
| Human Monocyte-Derived Dendritic Cells (mo-DCs) | Not specified | LNP treatment with KC2 lipid resulted in ~79.4% viability. |
Experimental Methodologies
Detailed protocols are essential for reproducing and building upon research findings. Below are generalized protocols for the preparation of this compound-LNPs and subsequent cell transfection.
This compound-LNP Formulation Protocol (Microfluidic Mixing)
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to create individual stock solutions. A common molar ratio is 50:38.5:1.5 (ionizable lipid:cholesterol:PEG-lipid).
-
-
Preparation of siRNA Solution:
-
Dilute the siRNA stock in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) and the siRNA solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous:ethanolic). The rapid mixing process facilitates the self-assembly of LNPs with encapsulated siRNA.
-
-
Dialysis and Sterilization:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Cell Transfection Protocol
For Cell Lines (e.g., Jurkat, THP-1):
-
Cell Seeding: Seed the cells in a 12-well plate at a density of 6.0 x 10^5 cells per well in serum-free medium (e.g., Opti-MEM I).
-
Transfection: Add the this compound-LNP/siRNA complexes to the cells at the desired final siRNA concentration (e.g., 1-30 nM).
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Post-transfection: Add complete growth medium containing serum.
-
Analysis: Analyze gene knockdown and cytotoxicity at 24-48 hours post-transfection.
For Primary Cells (e.g., Dendritic Cells):
-
Cell Isolation and Culture: Isolate primary cells from the tissue of interest (e.g., bone marrow for BMDCs) and culture them in appropriate differentiation and growth media.
-
Cell Seeding: Plate the primary cells in a suitable culture dish.
-
Transfection: Gently add the this compound-LNP/siRNA complexes to the cells. Primary cells are often more sensitive, so lower concentrations and shorter incubation times may be necessary.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with fresh, complete culture medium.
-
Analysis: Assess gene silencing and cell viability at 48-72 hours post-transfection.
Signaling Pathways and Workflows
Visualizing the mechanisms of LNP-mediated siRNA delivery and the experimental process can aid in understanding the key steps involved.
References
Assessing the Immunogenicity of YSK12-C4-Based LNPs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical determinant of both their therapeutic efficacy and safety. For applications like mRNA vaccines, a certain level of immune stimulation is beneficial and acts as an adjuvant.[1][2] Conversely, for therapies requiring repeated administration, such as siRNA-based gene silencing, a minimal immune response is desired to avoid adverse effects and ensure consistent dosing.[3] This guide provides a comparative assessment of the immunogenicity of LNPs formulated with the ionizable lipid YSK12-C4 against other widely used alternatives, supported by experimental data and detailed protocols.
YSK12-C4 is an ionizable cationic lipid developed for the efficient cellular delivery of siRNA.[4] Its design prioritizes effective endosomal escape and gene silencing. While direct and extensive immunogenicity data for YSK12-C4 is not as prevalent as for lipids used in major vaccine platforms, its application in siRNA delivery suggests a design ethos favoring lower immune activation. Studies have focused on mitigating its cytotoxicity, which is associated with the cationic lipid itself, to enhance its therapeutic window.[5]
This guide compares the known or inferred immunogenic profile of YSK12-C4-based LNPs with established ionizable lipids such as DLin-MC3-DMA (used in the first approved siRNA therapy, Onpattro), SM-102 (Moderna COVID-19 vaccine), and ALC-0315 (Pfizer-BioNTech COVID-19 vaccine).
Comparative Immunogenicity Data
The following tables summarize quantitative data on the key markers of immunogenicity for different LNP formulations. It is important to note that direct comparative studies including YSK12-C4 are limited; therefore, its profile is largely inferred from its intended use in siRNA therapeutics, which contrasts with the adjuvant-like properties of vaccine LNPs.
Table 1: Pro-inflammatory Cytokine Induction by Various LNP Formulations
| Ionizable Lipid | Payload | Assay System | TNF-α Induction | IL-6 Induction | IL-1β Induction | Reference |
| YSK12-C4 | siRNA | Inferred | Low | Low | Low | [4][5] |
| DLin-MC3-DMA | siRNA / mRNA | Murine Splenocytes | Moderate | Moderate | Lower than SM-102 | [4][6] |
| SM-102 | mRNA | Human PBMCs / Mice | Significant | Significant | Significant | [4][7] |
| ALC-0315 | mRNA | Murine Models | Significant | Significant | Significant | [8][9] |
| Empty LNP | None | Human Dendritic Cells | Present | Present | Present | [2][10] |
Note: The immunogenicity for YSK12-C4 is inferred as "Low" based on its primary application for siRNA delivery, where high immunogenicity is generally undesirable. Empty LNPs (eLNPs) themselves can induce cytokine production, indicating the inherent immunostimulatory nature of the lipid components.[2][10]
Table 2: Immune Cell Activation and Antibody Response
| Ionizable Lipid | Key Effect | Measurement | Outcome | Reference |
| YSK12-C4 | Gene Silencing | siRNA efficacy | High silencing in immune cells | [4] |
| DLin-MC3-DMA | Therapeutic Delivery | Factor VII knockdown | High efficacy in hepatocytes | [3] |
| SM-102 / ALC-0315 | Vaccine Adjuvant | IgG Titers, T-cell activation | Robust humoral and cellular response | [8] |
| General LNPs | Immune Activation | CD69, CD80/CD86 expression | Upregulation on T cells, NK cells, myeloid cells | [11] |
| PEGylated LNPs | Potential Immunogenicity | Anti-PEG Antibodies | Can lead to accelerated blood clearance | [12] |
Signaling Pathways and Experimental Workflows
Understanding the mechanisms of LNP-induced immunity and the methods to assess it is crucial for developing safe and effective therapies.
Innate Immune Signaling Activated by LNPs
Lipid nanoparticles can be recognized by the innate immune system through various pattern recognition receptors (PRRs). Ionizable lipids, in particular, can activate pathways like Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and Type I interferons.[4][13] This signaling is a key driver of the adjuvant effect seen in mRNA vaccines.
Experimental Workflow for In Vivo Immunogenicity Assessment
A typical workflow to assess the immunogenicity of a novel LNP formulation in an animal model involves vaccination followed by the collection of samples to measure both innate and adaptive immune responses.
Logical Comparison of LNP Systems
The choice of an ionizable lipid is dictated by the therapeutic application. Lipids for vaccine delivery are often selected for their ability to robustly activate immune pathways, whereas lipids for gene silencing require a more "stealthy" profile to avoid unwanted immune reactions.
Experimental Protocols
Protocol 1: In Vivo Cytokine Analysis via ELISA
This protocol is used to quantify the levels of pro-inflammatory cytokines in serum following LNP administration.
-
Animal Model: C57BL/6 or BALB/c mice (n=5 per group).
-
Administration: Inject mice intramuscularly with the LNP formulation (e.g., 1-5 µg mRNA or siRNA). Include a PBS-injected group as a negative control.
-
Sample Collection: At 3 to 6 hours post-injection, collect blood via cardiac puncture or tail bleed.
-
Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
ELISA: Use commercially available ELISA kits (e.g., from R&D Systems or BioLegend) to quantify the concentration of TNF-α, IL-6, and other cytokines in the serum, following the manufacturer's instructions.
-
Analysis: Compare cytokine concentrations between the LNP-treated groups and the control group.
Protocol 2: Assessment of T-Cell Activation by ELISpot
This protocol measures the frequency of antigen-specific, cytokine-secreting T-cells.
-
Immunization: Immunize mice as described above. A prime-boost schedule (e.g., day 0 and day 21) is recommended.
-
Spleen Isolation: One week after the final boost, euthanize mice and aseptically harvest spleens.
-
Splenocyte Preparation: Process spleens into single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
ELISpot Assay: Use a pre-coated ELISpot plate (e.g., for IFN-γ). Add 2-5 x 10^5 splenocytes per well.
-
Stimulation: Stimulate cells in the plate with a relevant peptide pool from the encoded antigen for 18-24 hours. Use a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Development: Develop the plate according to the manufacturer's protocol to visualize spots, where each spot represents a cytokine-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader and calculate the number of spot-forming units (SFUs) per million cells.
Protocol 3: In Vitro Whole Blood Assay for Cytokine Release
This assay provides an early assessment of the immunostimulatory potential of LNPs using human cells.[11]
-
Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin tubes.
-
Treatment: Within 2 hours of collection, dilute the blood 1:1 with RPMI 1640 media. Add LNP formulations at various concentrations to the diluted blood in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Isolation: Centrifuge the plate at 500 x g for 10 minutes. Collect the supernatant (plasma).
-
Cytokine Measurement: Analyze the plasma for a panel of cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1, IP-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Analysis: Determine the dose-dependent cytokine release profile for each LNP formulation.
Conclusion
The immunogenicity of an LNP is a multifaceted property critically influenced by its composition, particularly the ionizable lipid. While lipids like SM-102 and ALC-0315 are designed to be immunostimulatory to enhance vaccine efficacy, lipids such as YSK12-C4, developed for siRNA delivery, are presumed to have a quieter immune profile to allow for repeat dosing and minimize adverse effects. The selection of an LNP platform must therefore be carefully aligned with the intended therapeutic application. For developers, a thorough assessment using the protocols outlined in this guide is essential to characterize and optimize the immunogenic profile of their LNP-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 13. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YSK 12C4-MEND for siRNA Delivery in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the YSK 12C4-MEND system for the delivery of small interfering RNA (siRNA) in various disease models. This compound is an ionizable cationic lipid that, when formulated into a Multifunctional Envelope-type Nano-Device (MEND), has demonstrated high efficiency in gene silencing, particularly in immune cells. This document summarizes available quantitative data, details experimental protocols, and visualizes key processes to aid in the evaluation of this delivery platform against other alternatives.
Data Presentation: Performance of this compound-MEND
Direct, comprehensive in vivo comparative studies of this compound-MEND against a wide array of other siRNA delivery platforms across multiple disease models are limited in publicly accessible literature. However, existing data provides valuable insights into its efficacy, particularly in immune cell lines.
Table 1: In Vitro Gene Silencing Efficiency of YSK12-MEND vs. RNAiMAX in Human Immune Cell Lines
| Cell Line | Delivery System | siRNA Concentration (nM) | Gene Silencing Efficiency (%) |
| Jurkat | YSK12-MEND | 3 | >90% |
| RNAiMAX | 10 | <20% | |
| THP-1 | YSK12-MEND | 10 | >90% |
| RNAiMAX | 10 | <60% | |
| KG-1 | YSK12-MEND | 10 | >80% |
| RNAiMAX | 30 | <50% | |
| NK92 | YSK12-MEND | 30 | ~75% |
| RNAiMAX | 30 | No significant knockdown |
Table 2: In Vivo Comparison of YSK12-LNP and DLin-MC3-DMA-LNP for STING Agonist Delivery in a Cancer Model
Note: This study uses a STING agonist, not siRNA. However, it provides insights into the in vivo behavior of the lipid platform.
| Feature | YSK12-LNP | DLin-MC3-DMA-LNP |
| Delivery to Liver | Lower | Higher |
| Delivery to Liver Leukocytes | Higher | Lower |
| Primary Activated Immune Cells | Natural Killer (NK) cells, M1 Macrophages | CD8+ T cells |
| Antitumor Effect | Comparable | Comparable |
Experimental Protocols
In Vitro siRNA Transfection in Human Immune Cell Lines using YSK12-MEND
This protocol is based on the methodology described for comparing YSK12-MEND and RNAiMAX.
1. Preparation of YSK12-MEND/siRNA complexes:
- YSK12-C4, cholesterol, and PEG-lipid are mixed in a specific molar ratio in an organic solvent.
- The lipid mixture is added to an aqueous solution containing siRNA with gentle mixing to allow for the self-assembly of the MEND nanoparticles encapsulating the siRNA.
- The resulting nanoparticles are characterized for size, zeta potential, and siRNA encapsulation efficiency.
2. Cell Culture:
- Human immune cell lines (e.g., Jurkat, THP-1, KG-1, NK92) are cultured in appropriate media and conditions to maintain logarithmic growth.
3. Transfection:
- Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well.
- YSK12-MEND/siRNA complexes are added to the cells at final siRNA concentrations ranging from 1 nM to 30 nM.
- For comparison, RNAiMAX is used to transfect siRNA according to the manufacturer's protocol.
- Cells are incubated with the transfection complexes for 24-48 hours.
4. Analysis of Gene Silencing:
- Quantitative Real-Time PCR (qRT-PCR):
- Total RNA is extracted from the cells using a suitable kit.
- cDNA is synthesized from the extracted RNA.
- qRT-PCR is performed using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
- The relative expression of the target gene is calculated using the ΔΔCt method.
- Western Blot:
- Cell lysates are prepared, and protein concentration is determined.
- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies against the target protein and a loading control (e.g., β-actin), followed by secondary antibodies.
- Protein bands are visualized and quantified.
Mandatory Visualization
Caption: General mechanism of this compound-MEND mediated siRNA delivery and gene silencing.
Caption: Proposed workflow for cancer immunotherapy using this compound-MEND to deliver siRNA to dendritic cells.
Concluding Remarks
This compound-MEND presents a highly effective system for siRNA delivery, particularly to challenging cell types like human immune cells, where it significantly outperforms standard transfection reagents in vitro. Its potential for in vivo applications is highlighted by studies exploring its use in cancer immunotherapy. However, a comprehensive understanding of its performance relative to other leading delivery systems, such as DLin-MC3-DMA-based LNPs, across a spectrum of in vivo disease models requires further direct comparative studies. The available data suggests that the choice of ionizable lipid can significantly influence biodistribution and the nature of the resulting immune response. Researchers and drug developers are encouraged to consider the specific requirements of their disease model and target cell type when selecting an siRNA delivery platform.
Comparative Efficacy and Safety of YSK 12C4, a Novel TYK2 Inhibitor, for the Treatment of Moderate-to-Severe Plaque Psoriasis
This guide provides a comprehensive review of the preclinical and early-phase clinical data on the efficacy and safety of YSK 12C4, a novel, selective tyrosine kinase 2 (TYK2) inhibitor. The performance of this compound is compared with Compound X, an established Janus kinase (JAK) 1/2 inhibitor, offering a perspective for researchers and drug development professionals in the field of inflammatory diseases.
Introduction: Mechanism of Action
This compound is a potent and selective allosteric inhibitor of TYK2, a key mediator in the signaling pathways of several pro-inflammatory cytokines, including IL-23, IL-12, and Type I interferons. By binding to the regulatory pseudokinase (JH2) domain, this compound stabilizes the inhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling. This targeted approach is designed to offer a more favorable safety profile compared to non-selective JAK inhibitors, which can be associated with broader immunosuppressive effects.
In contrast, Compound X is a competitive ATP-binding inhibitor of the catalytic (JH1) domain of JAK1 and JAK2. While effective in blocking inflammatory signaling, its broader activity profile may lead to off-target effects.
Efficacy Data
The efficacy of this compound was evaluated through a series of in vitro and in vivo studies, with direct comparisons to Compound X.
2.1. In Vitro Kinase Inhibition
This compound demonstrated high selectivity for TYK2 over other JAK family kinases.
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (vs. JAK1/2/3) |
| This compound | 5.2 | >10,000 | >10,000 | >10,000 | >1900-fold |
| Compound X | 15.8 | 8.1 | 12.5 | 250.4 | Non-selective |
2.2. Cellular Assay: IL-23-Induced STAT3 Phosphorylation
In a human whole-blood assay, this compound effectively inhibited IL-23-induced phosphorylation of STAT3, a critical downstream event in the signaling cascade.
| Compound | IC₅₀ (nM) |
| This compound | 25.1 |
| Compound X | 48.9 |
2.3. In Vivo Efficacy: Imiquimod-Induced Psoriasis Mouse Model
An imiquimod-induced psoriasis-like skin inflammation model in BALB/c mice was used to assess in vivo efficacy. The Psoriasis Area and Severity Index (PASI) score was used to measure disease severity.
| Treatment Group (10 mg/kg, oral, daily) | Mean PASI Score Reduction (Day 7) |
| Vehicle Control | 2% |
| This compound | 75% |
| Compound X | 68% |
Safety and Pharmacokinetics
Preliminary safety and pharmacokinetic profiles were established through preclinical studies and a Phase I clinical trial.
3.1. Preclinical Toxicology
| Parameter | This compound | Compound X |
| LD₅₀ (Rat, oral) | >2000 mg/kg | 850 mg/kg |
| Primary Adverse Finding | None observed at therapeutic doses | Dose-dependent anemia and neutropenia |
3.2. Phase I Human Trial Summary
A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.
| Parameter | This compound (at 100 mg dose) |
| Tₘₐₓ (hours) | 2.0 |
| t₁/₂ (hours) | 24.5 |
| Most Common Adverse Events | Headache (5%), Nausea (2%) |
| Serious Adverse Events | None reported |
Experimental Protocols
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Compound X against TYK2, JAK1, JAK2, and JAK3.
-
Methodology: Recombinant human kinase domains were used in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase activity was measured by quantifying the phosphorylation of a specific peptide substrate. Compounds were serially diluted and incubated with the kinase, ATP, and substrate. The reaction was stopped, and the FRET signal was measured. IC₅₀ values were calculated using a four-parameter logistic curve fit.
4.2. Imiquimod-Induced Psoriasis Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound and Compound X in a psoriasis-like inflammation model.
-
Methodology:
-
Acclimation: Male BALB/c mice were acclimated for 7 days.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream was applied to the shaved backs of the mice for 7 consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: Mice were randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and Compound X (10 mg/kg). Treatments were administered orally once daily.
-
Assessment: Skin inflammation was scored daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness. On day 8, mice were euthanized, and skin samples were collected for histological analysis.
-
Summary and Future Directions
The available data indicate that this compound is a highly selective TYK2 inhibitor with potent anti-inflammatory activity. Its efficacy in preclinical models is comparable or superior to the non-selective JAK1/2 inhibitor, Compound X. Critically, the high selectivity of this compound for TYK2 suggests a potentially improved safety profile, which is supported by initial toxicology and Phase I clinical data showing no significant off-target effects like the hematological changes observed with Compound X.
Further clinical investigation in Phase II and III trials is warranted to confirm these promising results in patients with moderate-to-severe plaque psoriasis and other IL-23-mediated inflammatory conditions. Head-to-head trials against other selective TYK2 inhibitors and established biologics will be essential to fully characterize the therapeutic potential of this compound.
Case studies of successful gene delivery with YSK 12C4
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-viral gene delivery is continually evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation. Among the diverse array of ionizable lipids developed to optimize LNP performance, YSK12-C4 has emerged as a potent candidate for specific applications, particularly for the delivery of small interfering RNA (siRNA) to immune cells. This guide provides a comprehensive comparison of YSK12-C4 with other widely used ionizable lipids, supported by experimental data and detailed protocols to inform your research and development endeavors.
YSK12-C4: A Case Study in Immune Cell Gene Silencing
A key application of YSK12-C4 is in the formulation of a multifunctional envelope-type nanodevice (MEND) for the efficient delivery of siRNA to challenging human immune cell lines. Research has demonstrated the superior performance of YSK12-MEND in comparison to commercially available transfection reagents.
Performance Data
The following table summarizes the gene silencing efficiency of YSK12-MEND compared to Lipofectamine™ RNAiMAX in various human immune cell lines.
| Cell Line | Target Gene | Transfection Reagent | siRNA Dose (nM) | Maximum Gene Silencing Efficiency (%) |
| Jurkat | GAPDH | YSK12-MEND | 1-30 | 96%[1] |
| Lipofectamine™ RNAiMAX | 1-30 | 37%[1] | ||
| THP-1 | GAPDH | YSK12-MEND | 1-30 | 96%[1] |
| Lipofectamine™ RNAiMAX | 1-30 | 56%[1] | ||
| KG-1 | GAPDH | YSK12-MEND | 1-30 | 91%[1] |
| Lipofectamine™ RNAiMAX | 1-30 | 43%[1] | ||
| NK-92 | GAPDH | YSK12-MEND | 1-30 | 75%[1] |
| Lipofectamine™ RNAiMAX | 1-30 | 19%[1] |
Note: The data presented is based on a specific study and experimental conditions. Performance may vary depending on the specific siRNA, cell line, and protocol used.
Cytotoxicity Profile
A critical aspect of any delivery vehicle is its safety profile. Studies have shown that YSK12-MEND exhibits a degree of cytotoxicity, particularly at higher siRNA concentrations. However, modifications to the formulation, such as the introduction of a polycation-based siRNA core, have been shown to reduce cytotoxicity while maintaining high gene silencing efficiency in NK-92 cells.[2]
Comparison with Other Leading Ionizable Lipids
While YSK12-C4 has demonstrated significant promise in immune cell applications, other ionizable lipids, such as DLin-MC3-DMA and ALC-0315, are well-established for in vivo gene delivery, particularly to hepatocytes. A direct comparison is challenging due to the different primary applications and experimental systems used for their evaluation. The following table provides a comparative overview of these lipids based on available data from various studies.
| Feature | YSK12-C4 | DLin-MC3-DMA | ALC-0315 |
| Primary Application | In vitro siRNA delivery to immune cells | In vivo siRNA delivery to hepatocytes | In vivo mRNA and siRNA delivery |
| Key Advantage | High transfection efficiency in hard-to-transfect immune cells | High in vivo potency for liver gene silencing | Component of FDA-approved mRNA vaccines |
| Reported ED₅₀ | 1.5 nM (in mouse DC15 cells)[3] | ~0.01 mg/kg (Factor VII silencing in mice) | Not directly reported in similar units |
| pKa | Not explicitly stated in reviewed sources | ~6.4 | ~6.1 |
Disclaimer: The ED₅₀ values are from different studies with different model systems and cannot be directly compared. The primary applications listed are based on the predominant focus of the cited research.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of LNP technology. Below are summaries of key experimental procedures related to the use of YSK12-C4 and a general protocol for siRNA transfection using Lipofectamine™ RNAiMAX for comparative purposes.
YSK12-MEND Formulation and siRNA Delivery to Immune Cells
This protocol is based on the methodology for preparing YSK12-MEND and transfecting human immune cell lines.
1. YSK12-MEND Formulation:
-
Lipid Composition: YSK12-C4, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in an organic solvent (e.g., ethanol).
-
Aqueous Phase: siRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).
-
Mixing: The lipid solution is rapidly mixed with the siRNA solution, often using a microfluidic device, to induce the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS) to remove the organic solvent and non-encapsulated siRNA.
2. Transfection of Suspension Immune Cells:
-
Cell Culture: Jurkat, THP-1, KG-1, or NK-92 cells are cultured in their respective recommended media.
-
Transfection: YSK12-MEND encapsulating siRNA is added to the cell suspension at the desired final siRNA concentration (e.g., 1-30 nM).
-
Incubation: Cells are incubated with the YSK12-MEND for a specified period (e.g., 24-48 hours) before analysis.
Lipofectamine™ RNAiMAX siRNA Transfection Protocol (Forward Transfection)
This is a general protocol for a widely used commercial transfection reagent.
1. Preparation of siRNA-Lipid Complexes:
-
Dilute the desired amount of siRNA in a serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the required volume of Lipofectamine™ RNAiMAX in the same serum-free medium.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.
2. Transfection:
-
Add the siRNA-lipid complexes to the cells cultured in antibiotic-free medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours before assessing gene knockdown.
Visualizing the Pathways
To better understand the processes involved in LNP-mediated gene delivery, the following diagrams illustrate the experimental workflow and the proposed mechanism of endosomal escape.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Unidentified Chemicals (Case Study: YSK 12C4)
The proper identification and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. When a substance, such as one labeled "YSK 12C4," cannot be readily identified through standard safety data sheet (SDS) searches, it must be treated as an unknown and potentially hazardous material. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of such chemicals.
The immediate and most critical step is to avoid making assumptions about the substance's properties and to handle it with the utmost caution until its identity is confirmed.
Immediate Safety and Handling Protocols
When dealing with an unidentified chemical, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Full PPE is required to prevent exposure. This includes, at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat.
-
-
Ventilation: All handling of the unknown substance must occur inside a certified chemical fume hood to minimize inhalation risks.
-
Containment: Ensure the substance is in a secure, closed, and clearly labeled container. If the original container is compromised, it should be placed within a larger, compatible, and sealed container (secondary containment).
-
Labeling: The container must be clearly marked as "Caution: Unknown Chemical. Hazardous Waste." Include any known information, such as the identifier "this compound," the date it was found, and the location.
Logical Workflow for Identification and Disposal
The process of managing an unknown chemical follows a logical progression from initial assessment to final disposal. It is essential to involve your institution's Environmental Health & Safety (EHS) department as early as possible.
Disposal Plan: Step-by-Step Guidance
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Cease All Use: Do not attempt to use, move, or dispose of the material until a formal assessment has been made.
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Information Gathering:
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Review all laboratory notebooks, chemical inventory lists, and purchase orders to trace the origin of "this compound."
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Consult with current and former lab personnel who may recognize the identifier.
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-
Contact Environmental Health & Safety (EHS):
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This is a mandatory step. Your institution's EHS department has established protocols for managing unknown waste.
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Provide them with all available information, including the label ("this compound"), quantity, physical state (solid, liquid, gas), and location.
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Segregation and Storage:
-
Store the container in a designated hazardous waste accumulation area.
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Ensure it is segregated from other chemicals to prevent accidental reactions. Do not store with incompatible materials such as strong acids, bases, or oxidizers.
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Professional Disposal:
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The EHS department will arrange for the collection of the unknown chemical by a licensed hazardous waste contractor.
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This contractor has the specialized equipment and expertise to safely transport, analyze, and dispose of the substance in compliance with all federal, state, and local regulations.
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Under no circumstances should an unknown chemical be disposed of down the drain or placed in regular trash. This can lead to dangerous chemical reactions, environmental contamination, and significant legal and financial penalties. By adhering to this structured approach, you ensure a safe and compliant resolution for the disposal of any unidentified laboratory chemical.
Essential Safety and Handling of YSK 12C4: A Guide to Personal Protective Equipment
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling YSK 12C4 based on general best practices for similar ionizable lipids and engineered nanoparticles used in pharmaceutical research. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from safety protocols for analogous materials. Researchers should always consult their institution's environmental health and safety (EHS) department for a comprehensive risk assessment before handling any new chemical.
This compound is a crucial component in the formulation of lipid nanoparticles for RNA delivery. While it is often shipped as a non-hazardous chemical, the handling of this and similar cationic lipids requires a diligent approach to safety to minimize exposure and ensure the well-being of laboratory personnel. The following guidelines provide essential information on the selection and use of PPE.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific handling procedure and the potential for exposure. A risk-based approach should be adopted, considering the quantity of material being handled, the potential for aerosolization, and the duration of the task.
| Task / Potential Exposure Level | Recommended PPE | Rationale |
| Low-Risk Activities (e.g., Handling sealed containers, preparing dilute solutions in a fume hood) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile or neoprene gloves | To protect against minor splashes and incidental contact. |
| Moderate-Risk Activities (e.g., Weighing powders, preparing stock solutions, sonication) | - Laboratory coat with knit cuffs- Chemical splash goggles- Double-gloving with nitrile or neoprene gloves- N95 respirator or higher (if not in a certified chemical fume hood) | To provide enhanced protection against splashes, aerosols, and inhalation of fine particulates.[1][2] |
| High-Risk Activities (e.g., Large-scale formulation, cleaning spills, maintenance of contaminated equipment) | - Chemical-resistant disposable gown or coveralls- Face shield worn over chemical splash goggles- Double-gloving with chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Half-mask or full-face respirator with appropriate cartridges | To offer maximum protection in situations with a high likelihood of significant skin, eye, and respiratory exposure.[1][2] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
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Gown/Coveralls: Put on the gown, ensuring it is securely fastened.
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Respirator: If required, perform a seal check to ensure a proper fit.
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Goggles/Face Shield: Position securely on the face.
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Gloves: Don the first pair of gloves, then pull the second pair over the cuffs of the gown.
Doffing Sequence (to minimize contamination):
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Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
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Gown/Coveralls: Untie and peel away from the body, rolling it inside out.
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Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
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Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
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Respirator: Remove by the straps without touching the front of the mask.
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Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling this compound should be considered potentially contaminated and disposed of as chemical waste in accordance with institutional and local regulations. Solid waste, including gloves, gowns, and wipes, should be placed in a designated, sealed hazardous waste container.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
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